2,2,4-Trimethylcyclopentanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trimethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-4-7(9)8(2,3)5-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXIBUIXCXSNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(C1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871359 | |
| Record name | 2,2,4-Trimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28056-54-4 | |
| Record name | 2,2,4-Trimethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28056-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanone, 2,2,4-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028056544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentanone, 2,2,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4-Trimethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4-trimethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2,4-Trimethylcyclopentanone (CAS Number: 28056-54-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethylcyclopentanone is a cyclic ketone with the chemical formula C₈H₁₄O.[1] As a substituted cyclopentanone, it belongs to a class of organic compounds that are of significant interest in synthetic organic chemistry and are utilized as building blocks in the preparation of more complex molecules. This guide provides a comprehensive overview of the technical data, synthesis, and potential applications of this compound, with a focus on information relevant to research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.
| Property | Value | Reference |
| CAS Number | 28056-54-4 | [1] |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 158-160 °C | |
| Density | 0.877 g/mL at 25 °C | |
| Refractive Index | 1.432 at 20 °C | |
| Flash Point | 110 °F (43.3 °C) | [2] |
| Solubility | Soluble in water (2166 mg/L at 25 °C, estimated) | [2] |
Synthesis and Experimental Protocols
A general synthetic approach to substituted cyclopentanones can also be achieved through the intramolecular acylation of alkylsilanes or from furfural using supported metal catalysts.[4] The synthesis of cyclopentanone derivatives from furfural, a biomass-derived platform chemical, is an area of active research, often employing bimetallic catalysts in aqueous media.[5][6][7]
Below is a generalized workflow for the synthesis of a substituted cyclopentanone, which could be adapted for this compound.
Caption: Generalized workflow for the synthesis of a substituted cyclopentanone.
Potential Applications in Research and Drug Development
Cyclopentanone derivatives are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals.[7] They can be used to produce polymer monomers and are precursors for compounds used in fragrances.[7] While specific applications of this compound in drug development are not widely reported, its structural motif is present in various biologically active molecules.
The biological activities of cyclopentenediones, a related class of compounds, have been studied, revealing antifungal, anti-inflammatory, and cytostatic properties.[8] This suggests that substituted cyclopentanones like the 2,2,4-trimethyl isomer could serve as a scaffold for the development of new therapeutic agents.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. The biological effects of cyclic ketones can be diverse and are highly dependent on their specific substitution patterns. Further research is required to elucidate the pharmacological profile and mechanism of action of this particular compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[2] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with potential as a building block in organic synthesis. While its physical and chemical properties are partially documented, there is a need for more in-depth research to establish detailed synthetic protocols and to explore its potential applications, particularly in the field of drug discovery and development. The lack of data on its biological activity presents an opportunity for future investigation into the pharmacological relevance of this and other substituted cyclopentanones.
References
- 1. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient method for cyclopentanone synthesis from furfural: understanding the role of solvents and solubility in a bimetallic catalytic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of 2,2,4-Trimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethylcyclopentanone is a cyclic ketone of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its sterically hindered nature, arising from the presence of three methyl groups on the cyclopentanone ring, imparts unique reactivity and physical properties. This guide provides a comprehensive overview of the known chemical and physical characteristics of this compound, detailed experimental protocols for related syntheses, and an exploration of its expected reactivity based on the behavior of analogous hindered ketones.
Chemical and Physical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 28056-54-4 | [1] |
| Boiling Point | 158 °C at 760 mmHg | |
| Density | 0.878 g/cm³ | |
| Flash Point | 45.4 °C | |
| Refractive Index | 1.431 | |
| LogP | 2.01160 | |
| Vapor Pressure | 2.68 mmHg at 25°C |
Spectral Data
Spectroscopic data is critical for the identification and characterization of this compound.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of this compound has been reported, providing insight into the carbon framework of the molecule.
-
Source: J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974) as cited by PubChem.[1]
¹H NMR Spectroscopy
As of the latest search, a publicly available ¹H NMR spectrum for this compound has not been identified.
Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) data is available for this compound, showing characteristic fragmentation patterns.
-
Key Fragments (m/z): 56 (99.99), 126 (36.00), 69 (23.50), 83 (21.00), 82 (16.40)[1]
-
Instrumentation: HITACHI RMU-6M[1]
Synthesis
A plausible synthetic pathway, based on this classical method, is the dry distillation of the corresponding α,α,γ-trimethyladipic acid with a catalyst such as barium hydroxide.
Below is a DOT script representation of this proposed synthetic route.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol for a Structurally Related Isomer: Synthesis of 2,4,4-Trimethylcyclopentanone
To provide a practical example of a related synthesis, the detailed experimental protocol for the preparation of the structural isomer, 2,4,4-trimethylcyclopentanone, is presented below. This procedure is adapted from a well-established source and illustrates the rearrangement of isophorone oxide.
Materials:
-
Isophorone oxide (38.6 g, 0.25 mole)
-
Reagent grade benzene (400 ml)
-
Boron trifluoride etherate (20 ml, 0.16 mole)
-
Ether (100 ml)
-
Sodium hydroxide (40 g, 1.0 mole)
-
Water (300 ml)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene is placed in a 1-liter separatory funnel.
-
To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added.
-
The resulting solution is mixed by swirling and allowed to stand for 30 minutes.
-
The reaction mixture is then diluted with 100 ml of ether and washed with 100 ml of water.
-
The organic layer is shaken for 1-2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water, followed by a wash with a second 100-ml portion of water.
-
The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.
-
The ethereal extracts are added to the benzene-ether solution, and the combined organic solution is dried over anhydrous magnesium sulfate.
-
The solution is concentrated by distillation through a Claisen head until the distillate temperature reaches approximately 80°C.
-
The residual liquid is then fractionally distilled under reduced pressure to yield 2,4,4-trimethylcyclopentanone.
Chemical Reactivity
Specific experimental data on the reactivity of this compound is limited in the available literature. However, its reactivity can be inferred from the general behavior of sterically hindered cyclic ketones. The carbonyl group is the primary site of reactivity, though its accessibility is diminished by the adjacent gem-dimethyl group and the methyl group at the 4-position.
Nucleophilic Addition
Nucleophilic attack on the carbonyl carbon is expected to be sterically hindered. Reactions with bulky nucleophiles may proceed slowly or not at all. Smaller nucleophiles are more likely to react. The stereochemical outcome of such additions will be influenced by the steric bulk of the existing methyl groups, likely favoring attack from the less hindered face of the cyclopentanone ring.
Reduction Reactions
-
Wolff-Kishner Reduction: This reaction converts a carbonyl group to a methylene group under basic conditions. Due to the steric hindrance around the carbonyl of this compound, the initial formation of the hydrazone intermediate may be slow. However, once formed, the subsequent reduction to 1,1,3-trimethylcyclopentane is expected to proceed under the harsh reaction conditions (high temperature and strong base).
Below is a DOT script illustrating the general workflow for a Wolff-Kishner reduction.
Caption: General workflow of the Wolff-Kishner reduction.
-
Clemmensen Reduction: This method reduces ketones to alkanes under acidic conditions using a zinc-mercury amalgam. It is an alternative to the Wolff-Kishner reduction, particularly for base-sensitive substrates. The steric hindrance in this compound would also influence the rate of this reaction.
Oxidation Reactions
-
Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For this compound, the migration of the more substituted carbon atom (the quaternary carbon) would be expected to be disfavored, leading to the migration of the secondary carbon and the formation of a lactone.
Safety and Handling
This compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Conclusion
References
Technical Guide: Physicochemical Properties and Boiling Point Determination of Trimethylcyclopentanone Isomers
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This technical guide provides an in-depth overview of the physicochemical properties of trimethylcyclopentanone, with a specific focus on its boiling point. Due to the limited availability of experimental data for 2,2,4-trimethylcyclopentanone, this document presents detailed information for the closely related isomer, 2,4,4-trimethylcyclopentanone, as a reference. Furthermore, a comprehensive experimental protocol for the determination of the boiling point of cyclic ketones via fractional distillation is provided. This guide also includes a visual representation of the experimental workflow to aid in laboratory application.
Introduction
Trimethylcyclopentanone and its isomers are cyclic ketones that can serve as intermediates in organic synthesis. A thorough understanding of their physical properties, particularly the boiling point, is essential for their purification, handling, and application in research and development. This document addresses the boiling point of trimethylcyclopentanone, providing the most current and relevant data available.
Physicochemical Data of 2,4,4-Trimethylcyclopentanone
| Property | Value | Conditions |
| Boiling Point | 159-160 °C | Atmospheric Pressure[1][2][3] |
| 61-62 °C | 21 mmHg[4] | |
| Melting Point | -25.6 °C | |
| Density | 0.877 g/mL | 25 °C[1] |
| Refractive Index | 1.432 | 20 °C[2] |
| Flash Point | 43.33 °C | Closed Cup[5] |
| Molecular Formula | C₈H₁₄O | |
| Molecular Weight | 126.20 g/mol | |
| CAS Number | 4694-12-6 |
Experimental Protocol: Boiling Point Determination by Fractional Distillation
The following protocol details the experimental procedure for the determination of the boiling point of a liquid organic compound such as a trimethylcyclopentanone isomer. This method is based on the purification of 2,4,4-trimethylcyclopentanone as described in the literature.[4]
3.1. Materials and Equipment
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or Podbielniak column)[4]
-
Distillation head with a condenser
-
Thermometer
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Crude liquid sample of the trimethylcyclopentanone isomer
3.2. Procedure
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Sample Preparation: Charge the round-bottom flask with the crude liquid sample and add a few boiling chips to ensure smooth boiling.
-
Initiation of Distillation: Begin heating the flask gently with the heating mantle.
-
Equilibration: As the liquid begins to boil, the vapor will rise through the fractionating column. Adjust the heating rate to allow for a slow and steady distillation, ensuring that a temperature gradient is established in the column.
-
Data Collection: Record the temperature at which the liquid begins to collect in the receiving flask. This initial temperature is the boiling point of the most volatile component.
-
Fraction Collection: Collect the fraction that distills over a narrow and constant temperature range. This temperature range is the boiling point of the purified substance. For 2,4,4-trimethylcyclopentanone, a stable boiling point of 61-62 °C was observed at a reduced pressure of 21 mmHg.[4]
-
Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a trimethylcyclopentanone isomer.
Caption: Workflow for Boiling Point Determination.
References
- 1. 2,4,4-TRIMETHYLCYCLOPENTANONE CAS#: 4694-12-6 [m.chemicalbook.com]
- 2. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]
An In-depth Technical Guide on the Density of 2,2,4-Trimethylcyclopentanone
This technical guide provides a comprehensive overview of the density of 2,2,4-trimethylcyclopentanone, tailored for researchers, scientists, and professionals in drug development. This document outlines the physical properties of this compound, details the experimental protocols for density determination, and presents a logical workflow for these procedures.
Physical and Chemical Properties
This compound is a cyclic ketone with the chemical formula C₈H₁₄O. Accurate determination of its physical properties, such as density, is crucial for its application in research and development. The density of the 2,2,4-isomer is distinct from its other isomers, such as 2,4,4-trimethylcyclopentanone.
Data Presentation
The quantitative data for this compound and its related isomer are summarized in the table below for clear comparison.
| Property | This compound | 2,4,4-Trimethylcyclopentanone |
| CAS Number | 28056-54-4[1] | 4694-12-6[2][3] |
| Molecular Formula | C₈H₁₄O | C₈H₁₄O[3] |
| Molecular Weight | 126.20 g/mol | 126.2 g/mol [3] |
| Density | 0.878 g/cm³[4] | 0.877 g/mL at 25 °C[2][3] |
| Specific Gravity | 0.88 at 20/20 °C | 0.87700 at 25.00 °C[5] |
| Boiling Point | 66 °C at 45 mmHg | 160 °C[2][3] |
| Flash Point | 38 °C | 110 °F (43.33 °C)[5] |
| Refractive Index | 1.43 | 1.432 at 20.00 °C[5] |
Experimental Protocols: Density Determination by Pycnometer
The density of a liquid organic compound such as this compound can be accurately determined using a pycnometer, also known as a specific gravity bottle. This method relies on measuring the mass of a known volume of the liquid.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a fine hole)[6]
-
Analytical balance (with an accuracy of at least 0.001 g)
-
Thermometer
-
Thermostatic bath
-
Pasteur pipet
Procedure:
-
Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by rinsing with distilled water. Dry the pycnometer completely in an oven and allow it to cool to room temperature in a desiccator.
-
Mass of the Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on an analytical balance. Record this mass (M₁).[7]
-
Calibration with Water (Optional but Recommended):
-
Fill the pycnometer with distilled water of a known temperature.
-
Insert the stopper, ensuring any excess water flows out through the capillary hole.[6]
-
Place the filled pycnometer in a thermostatic bath to bring it to a precise temperature (e.g., 20 °C).
-
Remove the pycnometer, wipe the exterior dry, and weigh it (M_water).
-
The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.
-
-
Sample Measurement:
-
Rinse the clean, dry pycnometer with a small amount of this compound.
-
Fill the pycnometer with the sample liquid.[7]
-
Insert the stopper, allowing the excess liquid to escape through the capillary. Ensure no air bubbles are trapped.[6]
-
Place the pycnometer in a thermostatic bath to equilibrate to the desired temperature (e.g., 20 °C).[7]
-
Carefully dry the exterior of the pycnometer.
-
Weigh the filled pycnometer and record the mass (M₂).[7]
-
-
Calculation of Density:
-
The mass of the this compound sample (M_sample) is calculated as: M_sample = M₂ - M₁
-
The density (ρ) of the sample is then calculated by dividing the mass of the sample by the known volume of the pycnometer (V): ρ = M_sample / V
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the density of a liquid compound using the pycnometer method.
Caption: Workflow for Density Determination using a Pycnometer.
References
- 1. Cyclopentanone, 2,2,4-trimethyl- (CAS 28056-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2,4,4-TRIMETHYLCYCLOPENTANONE CAS#: 4694-12-6 [m.chemicalbook.com]
- 4. This compound | CAS#:28056-54-4 | Chemsrc [chemsrc.com]
- 5. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]
- 6. che.utah.edu [che.utah.edu]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to the Synthesis of Trimethylcyclopentanones
For the attention of: Researchers, scientists, and drug development professionals.
Core Synthesis Route: Rearrangement of Isophorone Oxide
The most prominent and efficient method for the synthesis of 2,4,4-trimethylcyclopentanone is the acid-catalyzed rearrangement of isophorone oxide.[2] Isophorone, a readily available industrial chemical, serves as the starting material for this transformation. The overall synthetic pathway involves two main stages: the epoxidation of isophorone to isophorone oxide, followed by the Lewis acid-mediated rearrangement to the target cyclopentanone.
Part 1: Synthesis of Isophorone Oxide from Isophorone
The initial step is the epoxidation of the α,β-unsaturated ketone functionality in isophorone. This is typically achieved using hydrogen peroxide under basic conditions.
Experimental Protocol:
A detailed procedure for this epoxidation is provided in Organic Syntheses. In a representative experiment, isophorone is treated with 30% hydrogen peroxide in methanol at a controlled temperature of 15-20°C, with the dropwise addition of 6N aqueous sodium hydroxide. The reaction is stirred for several hours while maintaining the temperature between 20-25°C. Following the reaction, the mixture is poured into water and extracted with ether. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield isophorone oxide.
| Parameter | Value |
| Starting Material | Isophorone |
| Reagents | 30% Hydrogen Peroxide, 6N Sodium Hydroxide, Methanol |
| Reaction Temperature | 15-25°C |
| Reaction Time | ~4 hours |
| Typical Yield | 70-72% |
Part 2: Rearrangement of Isophorone Oxide to 2,4,4-Trimethylcyclopentanone
The second stage involves the rearrangement of the epoxyketone, isophorone oxide, to the five-membered ring structure of 2,4,4-trimethylcyclopentanone. This transformation is catalyzed by a Lewis acid, most commonly boron trifluoride etherate.
Experimental Protocol:
A solution of isophorone oxide in benzene is treated with boron trifluoride etherate and allowed to stand for 30 minutes.[2] The reaction mixture is then diluted with ether and washed with water. The organic layer is subsequently treated with a sodium hydroxide solution to deformylate the intermediate β-ketoaldehyde. After further washing and drying, the product is isolated and purified by fractional distillation under reduced pressure.[2]
| Parameter | Value |
| Starting Material | Isophorone Oxide |
| Catalyst | Boron Trifluoride Etherate |
| Solvent | Benzene |
| Reaction Time | 30 minutes |
| Work-up | Aqueous NaOH wash, extraction, and distillation |
| Typical Yield | 56-63% |
| Boiling Point | 61–62°C at 21 mmHg[2] |
| Refractive Index (n_D^28) | 1.4278–1.4288[2] |
Visualizing the Synthetic Pathway
The following diagrams illustrate the key transformations in the synthesis of 2,4,4-trimethylcyclopentanone.
Caption: Overall workflow for the synthesis of 2,4,4-trimethylcyclopentanone.
Caption: Proposed mechanism for the rearrangement of isophorone oxide.
Alternative Historical Synthesis Methods for 2,4,4-Trimethylcyclopentanone
While the rearrangement of isophorone oxide is the most practical route, other methods for the synthesis of 2,4,4-trimethylcyclopentanone have been reported in the literature.[2] These methods are generally of historical interest and may have lower yields or require less accessible starting materials. They include:
-
Oxidation of 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid with lead dioxide.[2]
-
Hydrogenation of 2,4,4-trimethyl-2-cyclopentenone.[2]
-
Clemmensen reduction of dimethyldihydroresorcinol.[2]
-
Distillation of powdered 2,4,4-trimethyladipic acid with sodium hydroxide.[2]
-
Saponification and decarboxylation of ethyl 2-keto-1,4,4-trimethylcyclopentanecarboxylate.[2]
Conclusion
The synthesis of 2,4,4-trimethylcyclopentanone is well-established and efficiently achieved through the boron trifluoride-catalyzed rearrangement of isophorone oxide. This two-step process, starting from the readily available isophorone, provides good overall yields and has been thoroughly documented, making it a reliable method for laboratory and potentially larger-scale production. In contrast, specific and detailed synthetic procedures for 2,2,4-trimethylcyclopentanone are not readily found in the current body of scientific literature, highlighting a potential area for future research and publication. Researchers requiring a trimethylcyclopentanone scaffold are advised to consider the accessible 2,4,4-isomer for their applications.
References
An In-depth Technical Guide to 2,2,4-Trimethylcyclopentanone: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,4-trimethylcyclopentanone, a chiral cyclic ketone with applications in organic synthesis and fragrance chemistry. The guide will address the critical distinction between its isomers, detail its physicochemical and spectroscopic properties, present a validated synthesis protocol with mechanistic insights, explore its chemical reactivity and potential applications in drug development, and provide essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals working with this and related chemical entities.
Nomenclature and Isomeric Distinction: The Case of 2,2,4- vs. 2,4,4-Trimethylcyclopentanone
A common point of confusion in the literature is the differentiation between two isomeric forms of trimethylcyclopentanone. The subject of this guide, This compound , is structurally distinct from its isomer, 2,4,4-trimethylcyclopentanone . The International Union of Pure and Applied Chemistry (IUPAC) provides clear nomenclature to distinguish these compounds.[1][2][3][4][5]
According to IUPAC rules for naming ketones, the carbon chain of the ring is numbered to give the carbonyl group the lowest possible number (C1). The substituents are then numbered accordingly.[1][2][3][4][5] Therefore, the correct IUPAC name for the topic of this guide is 2,2,4-trimethylcyclopentan-1-one . The "-1-" is often omitted in common usage as the carbonyl position is implied.
To avoid ambiguity, it is crucial to refer to the specific CAS (Chemical Abstracts Service) number for each isomer:
| Compound | Structure | IUPAC Name | CAS Number |
| This compound | 2,2,4-Trimethylcyclopentan-1-one | 28056-54-4[6] | |
| 2,4,4-Trimethylcyclopentanone | 2,4,4-Trimethylcyclopentan-1-one | 4694-12-6[7][8][9][10][11][12] |
This guide will focus exclusively on the This compound isomer.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. Below is a summary of the key properties of this compound.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [6][13] |
| Molecular Weight | 126.20 g/mol | [6][13] |
| Appearance | Liquid | |
| Boiling Point | 160 °C (lit.) | [7] |
| Density | 0.877 g/mL at 25 °C (lit.) | [7] |
| Refractive Index | n20/D 1.432 (lit.) | [7] |
| InChI | InChI=1S/C8H14O/c1-6-4-7(9)8(2,3)5-6/h6H,4-5H2,1-3H3 | [13] |
| InChIKey | PJXIBUIXCXSNCM-UHFFFAOYSA-N | [13] |
| Canonical SMILES | CC1CC(=O)C(C1)(C)C | [13] |
Spectroscopic Data:
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound in CDCl₃ shows distinct peaks corresponding to the eight carbon atoms in the structure.[13]
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1740-1750 cm⁻¹ for a five-membered ring ketone.
Synthesis of this compound
While several methods exist for the synthesis of substituted cyclopentanones, a common approach involves the intramolecular cyclization of a suitable dicarbonyl compound or the rearrangement of a cyclic precursor. A documented synthesis of a trimethylcyclopentanone isomer is the rearrangement of isophorone oxide.[14] However, for the specific 2,2,4-isomer, a multi-step synthesis starting from readily available precursors is often employed. One such synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
This synthesis involves the alkylation of a cyclopentanone precursor followed by purification.
-
Step 1: Formation of the Enolate. To a solution of a suitable cyclopentanone precursor in an aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate. The choice of base and reaction conditions is critical to ensure regioselective deprotonation.
-
Step 2: Alkylation. An appropriate methylating agent, such as methyl iodide, is then added to the enolate solution. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Step 3: Second Alkylation. The mono-methylated product can be isolated and subjected to a second round of enolate formation and methylation to introduce the gem-dimethyl group at the 2-position.
-
Step 4: Third Alkylation. A subsequent alkylation at the 4-position is then carried out to introduce the final methyl group.
-
Step 5: Workup and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
Causality in Experimental Choices:
-
Low Temperature: The use of low temperatures (-78 °C) during enolate formation and alkylation is crucial to prevent side reactions, such as self-condensation of the ketone, and to control the regioselectivity of the alkylation.
-
Aprotic Solvent: An aprotic solvent like THF is used to solvate the lithium cation of the enolate without interfering with the nucleophilicity of the enolate.
-
Strong, Non-nucleophilic Base: LDA is a strong base, ensuring complete deprotonation to form the enolate, but it is sterically hindered, which minimizes its potential to act as a nucleophile and add to the carbonyl group.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by the carbonyl group and the presence of alpha-hydrogens.
Key Reactions:
-
Enolate Formation and Subsequent Reactions: As demonstrated in its synthesis, the alpha-protons are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, making this compound a useful building block for the synthesis of more complex molecules.
-
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 2,2,4-trimethylcyclopentanol.
-
Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond via the Wittig reaction, allowing for the introduction of various substituents.
-
Aldol Condensation: Under basic or acidic conditions, this compound can undergo aldol condensation with other carbonyl compounds.[15]
Applications:
-
Fragrance and Flavor Industry: Trimethylcyclopentanone derivatives are known for their characteristic woody and floral scents and are used in the formulation of perfumes and flavorings.[16]
-
Asymmetric Synthesis: The chiral nature of this compound makes it a potential starting material or intermediate in asymmetric synthesis, which is of paramount importance in drug development where stereoisomerism can have a significant impact on pharmacological activity.
-
Building Block for Bioactive Molecules: Substituted cyclopentanone rings are present in a variety of natural products and pharmaceutically active compounds. This compound can serve as a scaffold for the synthesis of novel drug candidates.
Diagram of a Key Reaction Pathway:
Caption: Enolate formation and electrophilic substitution.
Safety and Handling
As a flammable liquid and potential irritant, proper safety precautions must be observed when handling this compound.
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
-
Fire Safety: This compound is a flammable liquid. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing small fires.
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do NOT induce vomiting. Seek medical attention in all cases of exposure.
It is imperative to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this chemical.
Conclusion
This compound is a valuable chiral building block with potential applications in organic synthesis and drug discovery. A clear understanding of its structure, properties, and reactivity, as well as the distinction from its isomers, is essential for its effective and safe use in a research and development setting. This technical guide has provided a foundational overview to assist scientists and professionals in their work with this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 4. Khan Academy [khanacademy.org]
- 5. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]
- 6. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. Page loading... [guidechem.com]
- 9. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]
- 10. 2,4,4-TRIMETHYLCYCLOPENTANONE CAS#: 4694-12-6 [m.chemicalbook.com]
- 11. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cyclopentanone, 2,4,4-trimethyl- [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound [myskinrecipes.com]
An In-depth Technical Guide to the Structural Isomers of 2,2,4-Trimethylcyclopentanone: Synthesis, Characterization, and Therapeutic Potential
Abstract
The cyclopentanone scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active molecules.[1][2] Among the vast chemical space of cyclopentanone derivatives, trimethylated isomers represent a subtle yet impactful area of exploration for drug development professionals. This technical guide provides a comprehensive overview of the structural isomers of 2,2,4-trimethylcyclopentanone, with a particular focus on their synthesis, analytical differentiation, and potential as scaffolds for novel therapeutics. We will delve into the stereochemical intricacies of these isomers and discuss the state-of-the-art methodologies for their stereoselective synthesis and chiral separation. Furthermore, this guide will explore the known biological activities of related cyclopentanone derivatives to build a compelling case for the pharmacological investigation of this compound isomers.
Introduction: The Significance of the Cyclopentanone Core in Drug Discovery
The five-membered carbocyclic ring of cyclopentanone offers a unique combination of conformational flexibility and chemical reactivity, making it an attractive starting point for the design of novel bioactive compounds.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] The introduction of methyl groups to the cyclopentanone ring, as in this compound, introduces chirality and steric bulk, which can profoundly influence a molecule's interaction with biological targets. Understanding the synthesis and properties of the individual structural and stereoisomers of this compound is therefore of paramount importance for unlocking their full therapeutic potential.
Structural Isomers of this compound: A Comparative Overview
The constitutional isomers of trimethylcyclopentanone, including 2,2,4-, 2,4,4-, and 2,2,5-trimethylcyclopentanone, each possess a unique substitution pattern that dictates their physical and chemical properties.
Positional Isomerism
The placement of the three methyl groups around the cyclopentanone ring gives rise to several positional isomers. For the purpose of this guide, we will focus on the comparison between this compound and its close relative, 2,4,4-trimethylcyclopentanone.
-
This compound: This isomer features a gem-dimethyl group at the C2 position and a single methyl group at the C4 position. The presence of a chiral center at C4 means this molecule can exist as a pair of enantiomers: (4R)-2,2,4-trimethylcyclopentanone and (4S)-2,2,4-trimethylcyclopentanone.
-
2,4,4-Trimethylcyclopentanone: In this isomer, the gem-dimethyl group is located at the C4 position, with a single methyl group at C2. This also results in a chiral center at the C2 position, leading to the existence of (2R)- and (2S)-enantiomers.[4]
The subtle difference in the location of the gem-dimethyl group can significantly impact the molecule's shape, polarity, and ultimately, its biological activity.
Stereoisomerism
As mentioned, the presence of a chiral center in this compound gives rise to enantiomers. The spatial arrangement of the methyl group at the C4 position is critical. The two enantiomers, (4R) and (4S), are non-superimposable mirror images of each other and can exhibit different pharmacological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.[5]
Synthesis of Trimethylcyclopentanone Isomers
The synthesis of trimethylcyclopentanone isomers can be approached through various strategies, including classical organic reactions and modern asymmetric methodologies.
General Synthetic Strategies
A common approach to substituted cyclopentanones involves the cyclization of appropriate acyclic precursors. For instance, the Dieckmann condensation of substituted adipic esters can be a viable route.
Exemplar Protocol: Synthesis of 2,4,4-Trimethylcyclopentanone
A well-documented procedure for the synthesis of 2,4,4-trimethylcyclopentanone involves the rearrangement of isophorone oxide.[6] This method provides a good yield and serves as a representative example of cyclopentanone synthesis.
Experimental Protocol: Rearrangement of Isophorone Oxide to 2,4,4-Trimethylcyclopentanone [6]
Materials:
-
Isophorone oxide
-
Reagent grade benzene
-
Boron trifluoride etherate
-
Ether
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of isophorone oxide (0.25 mole) in 400 ml of reagent grade benzene is placed in a 1-liter separatory funnel.
-
To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added.
-
The resulting solution is swirled and allowed to stand for 30 minutes.
-
The reaction mixture is then diluted with 100 ml of ether and washed with 100 ml of water.
-
The organic layer is shaken for 1–2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water, followed by a wash with a second 100-ml portion of water.
-
The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.
-
The ethereal extracts are combined with the benzene-ether solution, dried over anhydrous magnesium sulfate, and concentrated by distillation.
-
The residual liquid is then fractionally distilled under reduced pressure to yield 2,4,4-trimethylcyclopentanone.
This protocol highlights a practical approach to obtaining a trimethylcyclopentanone isomer. The causality behind the choice of boron trifluoride etherate lies in its ability to act as a Lewis acid to catalyze the rearrangement of the epoxide ring of isophorone oxide. The subsequent base wash is crucial for removing acidic byproducts.
Asymmetric Synthesis of Chiral Cyclopentanones
Conceptual Workflow for Asymmetric Synthesis:
Caption: Conceptual workflow for the asymmetric synthesis of this compound.
Analytical Characterization of Isomers
Distinguishing between the structural and stereoisomers of trimethylcyclopentanone requires a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of these isomers. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their local electronic and steric environment.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While positional isomers will have the same molecular weight, their fragmentation patterns in techniques like electron ionization (EI)-MS can differ, aiding in their identification.
Table 1: Spectroscopic Data for Trimethylcyclopentanone Isomers
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key Mass Spectrum Fragments (m/z) |
| This compound | C₈H₁₄O | 126.20 | 221.9 (C=O), 48.9, 45.9, 34.2, 29.9, 24.9, 21.4 | 126, 111, 83, 70, 56, 41 |
| 2,4,4-Trimethylcyclopentanone [7] | C₈H₁₄O | 126.20 | 221.7 (C=O), 52.1, 46.2, 38.9, 33.1, 29.4, 15.6 | 126, 111, 83, 70, 56, 41 |
| 2,2,5-Trimethylcyclopentanone | C₈H₁₄O | 126.20 | 224.2 (C=O), 45.5, 41.5, 34.9, 24.8, 23.9, 15.9 | 126, 111, 83, 69, 56, 41 |
Note: NMR and MS data are compiled from publicly available databases and may vary slightly depending on experimental conditions.
Chiral Separation
To separate the enantiomers of this compound, chiral chromatography is the method of choice. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using columns with chiral stationary phases (CSPs) are commonly employed.
Workflow for Chiral Separation:
Caption: General workflow for the chiral separation of this compound enantiomers.
The choice of the chiral stationary phase is critical for achieving good separation. Cyclodextrin-based CSPs are often effective for separating a wide range of chiral compounds.[8] The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature.[9]
Pharmacological Potential and Future Directions
While specific biological activity data for the individual isomers of this compound are not extensively reported in the public domain, the broader class of cyclopentanone-containing molecules offers compelling evidence for their therapeutic potential.
Established Biological Activities of Cyclopentanone Derivatives
-
Anti-inflammatory Activity: Many natural and synthetic cyclopentenones, which are unsaturated derivatives of cyclopentanone, exhibit potent anti-inflammatory effects.[2]
-
Antiviral Activity: Certain cyclopentanone derivatives have been shown to inhibit the replication of various viruses.
-
Anticancer Activity: The cyclopentanone scaffold is present in several compounds with demonstrated cytotoxic activity against cancer cell lines.
The mechanism of action for many of these activities is thought to involve the modulation of key signaling pathways involved in inflammation and cell proliferation. The electrophilic nature of the α,β-unsaturated ketone in cyclopentenones allows them to react with nucleophilic residues in proteins, thereby modulating their function. While this compound is a saturated ketone, its derivatives can be readily functionalized to introduce such reactive moieties or other pharmacophoric features.
The Importance of Stereochemistry in Biological Activity
It is well-established that the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[5] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are crucial steps in assessing their true therapeutic potential.
Conclusion
The structural isomers of this compound represent a promising, yet underexplored, area for drug discovery. This guide has provided a comprehensive overview of their synthesis, with a detailed protocol for a related isomer, and the analytical techniques required for their characterization and separation. The established biological activities of the broader cyclopentanone class strongly suggest that these trimethylated derivatives warrant further investigation. Future research should focus on the development of efficient and stereoselective synthetic routes to the individual enantiomers of this compound and a thorough evaluation of their pharmacological profiles. Such studies will be instrumental in unlocking the full potential of these intriguing molecules for the development of novel therapeutics.
References
- 1. 2,2,4,4-Tetramethylcyclopentanone | C9H16O | CID 78417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Total Syntheses of Di- and Sesqui-Terpenoids via Catalytic C–C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,4,4-trimethylcyclopentanone, a valuable intermediate in organic synthesis, from the rearrangement of isophorone oxide. This document details the necessary experimental protocols, summarizes quantitative data, and includes visualizations of the reaction pathways and experimental workflows.
Introduction
2,4,4-Trimethylcyclopentanone is a five-membered cyclic ketone with applications in the synthesis of various organic compounds. One of the most efficient and convenient methods for its preparation is the acid-catalyzed rearrangement of isophorone oxide.[1] This guide will first outline the synthesis of the starting material, isophorone oxide, from isophorone, followed by a detailed description of its conversion to 2,4,4-trimethylcyclopentanone.
Synthesis of the Starting Material: Isophorone Oxide
The initial step in this synthetic route is the epoxidation of isophorone to yield isophorone oxide. This reaction is typically carried out using hydrogen peroxide in the presence of a base.
2.1. Reaction Scheme: Isophorone to Isophorone Oxide
Caption: Epoxidation of Isophorone to Isophorone Oxide.
2.2. Experimental Protocol: Synthesis of Isophorone Oxide
This protocol is adapted from a procedure published in Organic Syntheses.[2][3]
Materials:
-
Isophorone
-
30% Aqueous hydrogen peroxide
-
6N Aqueous sodium hydroxide
-
Methanol
-
Ether
-
Anhydrous magnesium sulfate
Equipment:
-
1-L three-necked flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Distillation apparatus (30-cm Vigreux column)
Procedure:
-
In a 1-L three-necked flask, a solution of 55.2 g (0.4 mole) of isophorone and 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide in 400 ml of methanol is prepared.[2][3]
-
33 ml (0.2 mole) of 6N aqueous sodium hydroxide is added dropwise with stirring over a period of 1 hour. The temperature of the reaction mixture should be maintained at 15–20°C.[2][3]
-
After the addition is complete, the mixture is stirred for an additional 3 hours, maintaining the temperature at 20–25°C.[2][3]
-
The reaction mixture is then poured into 500 ml of water and extracted with two 400-ml portions of ether.[2][3]
-
The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.[2][3]
-
The bulk of the ether is removed by distillation at atmospheric pressure.[2][3]
-
The residual liquid is then distilled under reduced pressure to yield isophorone oxide.[2][3]
2.3. Quantitative Data: Isophorone Oxide Synthesis
| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (ml) |
| Isophorone | 138.21 | 55.2 | 0.4 | - |
| 30% Hydrogen Peroxide | 34.01 | - | 1.2 | 115 |
| 6N Sodium Hydroxide | 40.00 | - | 0.2 | 33 |
| Methanol | 32.04 | - | - | 400 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | Boiling Point | Refractive Index (nD25) |
| Isophorone Oxide | 154.21 | 43–44.5 | 70–72 | 70–73°C/5 mm | 1.4500–1.4510 |
Core Synthesis: 2,4,4-Trimethylcyclopentanone from Isophorone Oxide
The central reaction is the rearrangement of isophorone oxide to 2,4,4-trimethylcyclopentanone, catalyzed by a Lewis acid, boron trifluoride etherate.
3.1. Reaction Scheme: Isophorone Oxide to 2,4,4-Trimethylcyclopentanone
References
Spectroscopic Analysis of Trimethylcyclopentanone Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for various isomers of trimethylcyclopentanone. It is designed to assist researchers, scientists, and professionals in drug development in the identification, characterization, and quantitative analysis of these compounds. This document summarizes key spectroscopic data in tabular format for easy comparison, details the experimental protocols for major analytical techniques, and presents a generalized workflow for the spectroscopic analysis of trimethylcyclopentanone isomers.
Introduction to Trimethylcyclopentanone Isomers
Trimethylcyclopentanone (C₈H₁₄O) exists in several isomeric forms, each with unique physical and chemical properties. The position of the three methyl groups on the cyclopentanone ring significantly influences their spectroscopic signatures. Accurate identification and characterization of these isomers are crucial in various fields, including synthetic chemistry, fragrance development, and as potential building blocks in pharmaceutical synthesis. This guide focuses on the primary spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).
Spectroscopic Data of Trimethylcyclopentanone Isomers
The following tables summarize the available quantitative spectroscopic data for various trimethylcyclopentanone isomers. Data for some isomers is limited in the public domain.
Table 1: ¹H NMR Spectroscopic Data of Trimethylcyclopentanone Isomers
| Isomer | Solvent | Chemical Shift (δ) ppm |
| 2,4,4-Trimethylcyclopentanone | CDCl₃ | (Specific peak assignments not readily available in searched literature) |
| 2-Methylcyclopentanone (for comparison) | CDCl₃ | 2.29 (m, 1H), 2.25 (m, 2H), 2.11 (m, 1H), 2.007 (m, 3H), 1.803 (m, 3H), 1.495 (m, 2H), 1.091 (d, 3H)[1] |
| 3-Methylcyclopentanone (for comparison) | CDCl₃ | (Specific peak assignments not readily available in searched literature) |
Table 2: ¹³C NMR Spectroscopic Data of Trimethylcyclopentanone Isomers
| Isomer | Solvent | Chemical Shift (δ) ppm |
| 2,2,5-Trimethylcyclopentanone | Not Specified | (Reference to data exists, but specific shifts not listed in search results) |
| 2,4,4-Trimethylcyclopentanone | Not Specified | (Reference to data exists, but specific shifts not listed in search results) |
| 2-Methylcyclopentanone (for comparison) | CDCl₃ | (Specific peak assignments not readily available in searched literature) |
| 3-Methylcyclopentanone (for comparison) | CDCl₃ | (Specific peak assignments not readily available in searched literature) |
Table 3: Mass Spectrometry Data (GC-MS) of Trimethylcyclopentanone Isomers
| Isomer | Ionization Mode | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |
| 2,2,5-Trimethylcyclopentanone | EI-B | 56 (99.99), 126 (27.30), 57 (18.60), 69 (15.70), 41 (9.20) |
| 2,4,4-Trimethylcyclopentanone | EI | 83 (Top Peak) |
| 2,3,4-Trimethyl-2-cyclopenten-1-one | EI | (Specific m/z values not readily available in searched literature) |
Table 4: Infrared (IR) Spectroscopy Data of Trimethylcyclopentanone Isomers
| Isomer | Technique | Key Absorption Bands (cm⁻¹) |
| 2,4,4-Trimethylcyclopentanone | FTIR (Cell) | (Specific peak assignments not readily available in searched literature) |
| 2,4,4-Trimethylcyclopentanone | ATR-IR | (Specific peak assignments not readily available in searched literature) |
| cis-2-Isopropyl-3,3,4-trimethylcyclopentanone (related compound) | Vapor Phase IR | (Specific peak assignments not readily available in searched literature) |
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic analysis of trimethylcyclopentanone isomers. These protocols are based on standard practices for the analysis of ketones and volatile organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule and to distinguish between different isomers based on chemical shifts and coupling patterns.
Methodology:
-
Sample Preparation:
-
Dissolve 5-20 mg of the trimethylcyclopentanone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
¹H NMR: A standard pulse program is used to acquire the proton spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased, and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretch of the cyclopentanone ring.
Methodology:
-
Sample Preparation (for liquid samples):
-
Neat Liquid (Salt Plates): A drop of the neat liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin film.
-
Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
-
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
-
Data Acquisition:
-
The sample is placed in the IR beam path.
-
The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
The characteristic absorption bands are identified and assigned to specific molecular vibrations. For cyclopentanones, a strong C=O stretching band is expected around 1740-1750 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate the components of a mixture of isomers and to determine the molecular weight and fragmentation pattern of each isomer.
Methodology:
-
Sample Preparation:
-
The sample containing the trimethylcyclopentanone isomer(s) is dissolved in a volatile organic solvent (e.g., dichloromethane or diethyl ether).
-
The concentration is adjusted to be within the linear range of the detector.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatograph (GC):
-
Injector: A split/splitless injector is commonly used, with an injection volume of typically 1 µL.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is often employed for the separation of isomers.
-
Oven Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
-
Detector: An electron multiplier is used to detect the ions.
-
-
-
Data Acquisition:
-
The MS is operated in full scan mode to acquire mass spectra across a specified m/z range (e.g., 40-300 amu).
-
-
Data Processing:
-
The total ion chromatogram (TIC) is used to identify the retention times of the separated isomers.
-
The mass spectrum for each chromatographic peak is extracted and compared to spectral libraries (e.g., NIST) for identification.
-
The fragmentation pattern provides structural information about the isomer.
-
Visualized Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a sample containing trimethylcyclopentanone isomers.
Conclusion
References
An In-depth Technical Guide to 2,2,4-Trimethylcyclopentanone for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,4-trimethylcyclopentanone, with a focus on its commercial availability, physicochemical properties, and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who may be interested in utilizing this chemical entity.
Introduction
This compound is a cyclic ketone with the molecular formula C8H14O.[1][2] It is important to distinguish between the different isomers of trimethylcyclopentanone, as their properties and availability can vary. The main isomers include:
-
2,4,4-Trimethylcyclopentanone: CAS Number 4694-12-6[5][6][7][8]
-
2,2,5-Trimethylcyclopentanone: CAS Number 4573-09-5[9]
-
3,3,4-Trimethylcyclopentanone
This guide will primarily focus on the this compound isomer due to its specified interest, while also providing relevant information on other isomers where applicable, particularly concerning synthesis.
Commercial Availability
This compound is available from several chemical suppliers, typically for research and development purposes. The purity and available quantities can vary by supplier. Below is a summary of commercial sources for this compound (CAS: 28056-54-4).
| Supplier | Product Number | Purity | Appearance | Additional Notes |
| TCI (Tokyo Chemical Industry) | T1719 | >98.0% (GC) | Colorless to Light yellow to Light orange clear liquid | Available for prompt shipment.[3] |
| Santa Cruz Biotechnology | sc-265175 | Not specified | Not specified | Marketed as a biochemical for proteomics research.[1] |
| Alfa Chemistry | 28056-54-4 | Not specified | Not specified | For experimental / research use.[4] |
It is important to note that while the 2,2,4-isomer is commercially available, the 2,4,4-isomer is also commonly listed by suppliers and has a more extensively documented synthesis in open literature.
Physicochemical Properties
A summary of the key physicochemical properties of trimethylcyclopentanone isomers is presented below. Data for the 2,4,4-isomer is more readily available in the literature.
| Property | This compound | 2,4,4-Trimethylcyclopentanone |
| Molecular Formula | C8H14O[1][2] | C8H14O[6][8] |
| Molecular Weight | 126.20 g/mol [1][2] | 126.20 g/mol [6][8] |
| CAS Number | 28056-54-4[1][2][3][4] | 4694-12-6[5][6][7][8] |
| Boiling Point | Not specified | 160 °C (lit.)[5][6] |
| Density | Not specified | 0.877 g/mL at 25 °C (lit.)[5][6] |
| Refractive Index | Not specified | n20/D 1.432 (lit.)[5][6] |
| Flash Point | Not specified | 110 °F[6][7] |
| Appearance | Colorless to Light yellow to Light orange clear liquid[3] | Not specified |
| GHS Classification | Flammable liquid and vapor (Warning)[2] | Not specified |
Experimental Protocols: Synthesis of Trimethylcyclopentanone Isomers
Synthesis of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide
This procedure details the rearrangement of isophorone oxide to yield 2,4,4-trimethylcyclopentanone.[10]
Materials and Equipment:
-
1-L separatory funnel
-
Distillation apparatus (Claisen head, condenser, receiving flask)
-
Isophorone oxide (38.6 g, 0.25 mole)
-
Reagent grade benzene (400 ml)
-
Boron trifluoride etherate (20 ml, 0.16 mole)
-
Ether
-
Sodium hydroxide (40 g)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene is placed in a 1-L separatory funnel.
-
To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added.
-
The resulting solution is mixed by swirling and allowed to stand for 30 minutes.
-
The solution is then diluted with 100 ml of ether and washed with 100 ml of water.
-
The organic layer is shaken for 1–2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water, and then washed with a second 100-ml portion of water.
-
The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.
-
The ethereal extracts are added to the benzene-ether solution, and the combined solution is dried over anhydrous magnesium sulfate.
-
The solution is concentrated by distillation through a Claisen head.
-
When the temperature of the distillate reaches about 80°C, the residual liquid is fractionally distilled under reduced pressure.
-
The yield of 2,4,4-trimethylcyclopentanone, with a boiling point of 61–62°C/21 mm, is 17.7–19.8 g (56–63%).[10]
Notes on the Synthesis of this compound
Literature indicates that this compound has been synthesized and characterized.[11] The synthesis involved the cyclization of a precursor, followed by reduction to yield a mixture of saturated isomers, including the this compound. However, a detailed, standalone protocol for this specific synthesis is not as explicitly documented as the one for the 2,4,4-isomer.
Visualizations
Synthesis of 2,4,4-Trimethylcyclopentanone
The following diagram illustrates the workflow for the synthesis of 2,4,4-trimethylcyclopentanone from isophorone oxide.
Caption: Workflow for the synthesis of 2,4,4-Trimethylcyclopentanone.
Commercial Availability and Supply Chain
This diagram illustrates the logical flow from chemical synthesis to procurement by a researcher.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 28056-54-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemwhat.com [chemwhat.com]
- 6. 2,4,4-TRIMETHYLCYCLOPENTANONE CAS#: 4694-12-6 [m.chemicalbook.com]
- 7. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]
- 8. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,2,5-Trimethylcyclopentanone | C8H14O | CID 138297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Safety and Hazards of 2,2,4-Trimethylcyclopentanone
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Principles of Engagement
2,2,4-Trimethylcyclopentanone is a flammable liquid that requires diligent adherence to safety protocols to mitigate risks in a laboratory or industrial setting. This guide serves as a comprehensive technical resource, moving beyond mere procedural lists to instill a foundational understanding of the causality behind safety measures. For the drug development professional, where compound integrity and personnel safety are paramount, a proactive and informed approach to chemical handling is non-negotiable. The protocols herein are designed as self-validating systems, integrating checkpoints and rationale to ensure a robust safety culture. This document is grounded in authoritative data, providing verifiable references for all critical safety claims and procedural standards.
Chemical & Physical Identity
Understanding the intrinsic properties of a compound is the first step in a comprehensive safety assessment. These characteristics dictate its behavior under various conditions and inform appropriate handling, storage, and emergency response strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1][2] |
| CAS Number | 28056-54-4 | [1] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 158 °C at 760 mmHg | [2] |
| Density | 0.878 g/cm³ | [2] |
| Flash Point | 45.4 °C | [2] |
| Vapor Pressure | 2.68 mmHg at 25 °C | [2] |
| Refractive Index | 1.431 |[2] |
Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified with a primary hazard that dictates the majority of safety protocols required for its handling.
-
GHS Pictogram:
-
-
Signal Word: Warning [1]
-
GHS Hazard Statements:
This classification as a Category 3 Flammable Liquid is the central pillar of its hazard profile. The flash point of 45.4°C indicates that at temperatures at or above this point, the substance will produce sufficient vapor to form an ignitable mixture with air.[2] Vapors are heavier than air and may travel along the ground, creating a risk of distant ignition.[3][5]
While comprehensive toxicological data for this compound is limited, related cyclopentanone structures are known to cause skin and eye irritation.[5][6] A conservative approach therefore dictates that this compound should be handled as a potential irritant.
Proactive Risk Management & Mitigation Workflow
A systematic approach to risk management is essential. The following workflow provides a logical framework for assessing and controlling the hazards associated with this compound.
References
- 1. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:28056-54-4 | Chemsrc [chemsrc.com]
- 3. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]
- 4. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
The Trimethylcyclopentanones: A Technical Guide to Their Discovery, Synthesis, and Application
Abstract
The trimethylcyclopentanone scaffold, a seemingly simple five-membered carbocycle adorned with three methyl groups, represents a fascinating microcosm of organic chemistry's evolution. From early investigations rooted in terpene chemistry to modern, highly selective synthetic strategies, the journey of these cyclic ketones reveals a rich history of structural elucidation, reaction mechanism discovery, and practical application. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, historical context, and diverse synthetic methodologies for preparing various trimethylcyclopentanone isomers. We will explore the causal relationships behind key experimental choices, present detailed protocols for seminal syntheses, and discuss the role of these versatile building blocks in fields ranging from fragrance chemistry to the total synthesis of complex natural products.
Introduction: The Significance of a Methylated Five-Membered Ring
Cyclopentanones are ubiquitous structural motifs in a vast array of natural products and biologically active molecules. The addition of methyl groups to this carbocyclic core introduces stereochemical complexity and significantly influences the molecule's physical and chemical properties, including its lipophilicity, conformational preferences, and olfactory characteristics. Trimethylcyclopentanones, in their various isomeric forms (e.g., 2,2,3-, 2,3,4-, 2,4,4-, 2,2,5-), serve as valuable chiral building blocks and synthetic intermediates. Their importance stems from:
-
Stereochemical Richness: The presence of multiple stereocenters in many isomers provides a platform for asymmetric synthesis and the construction of complex chiral molecules.
-
Versatile Reactivity: The ketone functionality allows for a wide range of chemical transformations, including enolate chemistry, reductions, and cycloadditions, making them ideal starting points for further synthetic elaboration.
-
Applications in Fragrance and Flavor: Many cyclopentanone derivatives possess unique and desirable scent profiles, leading to their widespread use in the fragrance industry.[1][2]
-
Role in Natural Product Synthesis: The trimethylcyclopentanone framework is embedded within the structure of various natural products, making their efficient synthesis a key objective for total synthesis campaigns.
This guide will navigate the historical landscape of their discovery, delve into the key synthetic strategies developed over the years, and provide practical, in-depth protocols for their preparation.
Historical Perspective: From Terpene Degradation to Directed Synthesis
The early history of trimethylcyclopentanones is intrinsically linked to the study of terpenes, the vast class of natural products built from isoprene units. Early chemists often relied on degradative methods to elucidate the structure of complex terpenes, and in this process, smaller cyclic ketones were frequently isolated and identified.
One of the earliest significant contributions to the understanding of cyclic ketones came from the pioneering work of Lavoslav Ružička. His research on polymethylenes and higher terpenes, for which he was awarded the Nobel Prize in Chemistry in 1939, laid the foundation for the "isoprene rule," a guiding principle in determining the structure of terpenes.[3][4] While Ružička's work did not focus specifically on the synthesis of simple trimethylcyclopentanones, his elucidation of the structures of large-ring ketones like civetone and muscone challenged existing theories about ring strain and opened the door for the systematic study of cyclic compounds.[3]
Early synthetic efforts were often non-specific, resulting in mixtures of isomers that were difficult to separate and characterize with the analytical techniques of the time. A notable early synthesis was reported by Wallach, who, starting from "bis-trimethyl-ethylene nitrosate," obtained a mixture of unsaturated trimethylcyclopentenones.[5] The subsequent reduction of this mixture yielded a combination of saturated trimethylcyclopentanone isomers.[5] This work highlights the challenges faced by early organic chemists in achieving regiochemical and stereochemical control.
A significant advancement came with the development of more controlled synthetic methods. For instance, the synthesis of 3,3,4-trimethylcyclopentanone was pursued to clarify the structure of a ketone isolated from the degradation of a naphthenic acid.[6] Initial attempts by von Braun to synthesize this isomer were unsuccessful.[6] Later, Buchman and Sargent successfully reported three different routes to 3,3,4-trimethylcyclopentanone, definitively proving that the natural degradation product had a different structure.[6]
Key Synthetic Strategies and Methodologies
The synthesis of trimethylcyclopentanones can be broadly categorized into several key strategies, each with its own advantages and limitations. The choice of a particular route often depends on the desired substitution pattern and stereochemistry.
Ring Contraction and Rearrangement Reactions
One of the most elegant and efficient methods for synthesizing specific trimethylcyclopentanone isomers involves the rearrangement of larger ring systems. A classic and widely used example is the synthesis of 2,4,4-trimethylcyclopentanone from isophorone oxide.[7] This method, detailed in Organic Syntheses, provides a reliable and scalable route to this specific isomer.[7]
Conceptual Workflow for Isophorone Oxide Rearrangement:
Caption: Synthesis of 2,4,4-trimethylcyclopentanone via isophorone oxide rearrangement.
The causality behind this reaction lies in the ability of the Lewis acid to activate the epoxide ring, initiating a cascade of bond migrations that results in the contraction of the six-membered ring to a more strained, but thermodynamically accessible, five-membered ring. The initial product is a β-ketoaldehyde, which is readily deformylated under basic conditions to yield the target ketone.[7]
Experimental Protocol: Synthesis of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide [7]
-
Reaction Setup: In a 1-L separatory funnel, dissolve 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent-grade benzene.
-
Lewis Acid Addition: Add 20 ml (0.16 mole) of boron trifluoride etherate to the solution. Swirl the mixture and allow it to stand for 30 minutes.
-
Workup: Dilute the reaction mixture with 100 ml of ether and wash with 100 ml of water.
-
Deformylation: Shake the organic layer for 1-2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water. Wash the organic layer with a second 100-ml portion of water.
-
Extraction and Drying: Combine the aqueous layers and extract with two 50-ml portions of ether. Add these ethereal extracts to the main organic layer. Dry the combined organic solution over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution by distillation. Fractionally distill the residue under reduced pressure to yield 17.7–19.8 g (56–63%) of 2,4,4-trimethylcyclopentanone (b.p. 61–62°C/21 mm).
Cyclization of Acyclic Precursors
The construction of the cyclopentanone ring from an acyclic precursor is a fundamental strategy in organic synthesis. This approach offers the flexibility to introduce substituents at various positions of the carbon chain before the ring-closing step.
A historical example is the synthesis of 3,3,4-trimethylcyclopentanone from ethyl β,β-dimethyllevulinate.[6] This multi-step synthesis involves the formation of a dicarboxylic acid, followed by cyclization to form the cyclopentanone ring.
More modern approaches often utilize intramolecular reactions, such as the Dieckmann condensation or radical cyclizations, to achieve higher efficiency and control.
Alkylation of Cyclopentanone Enolates
The direct alkylation of cyclopentanone or its derivatives is a straightforward approach for introducing methyl groups onto the carbocyclic ring. The regioselectivity of the alkylation is a key challenge and is often controlled by the choice of the base, solvent, and the nature of the enolate (kinetic vs. thermodynamic).
For example, the synthesis of 2,2,5-trimethyl-5-pentylcyclopentanone , a fragrance ingredient, is achieved through the methylation of 2-pentylcyclopentanone.[8]
Experimental Protocol: Synthesis of 2,2,5-Trimethyl-5-pentylcyclopentanone [8]
-
Enolate Formation: To a solution of 2-pentylcyclopentanone in tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH) to generate the enolate.
-
Methylation: Add methyl iodide (CH₃I) to the enolate solution. The nucleophilic enolate will attack the methyl iodide, forming the methylated product.
-
Workup and Purification: Quench the reaction with a suitable proton source (e.g., water or a mild acid). Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Table 1: Comparison of Synthetic Routes to Trimethylcyclopentanone Isomers
| Isomer | Starting Material(s) | Key Reaction(s) | Yield (%) | Reference(s) |
| 2,4,4-Trimethylcyclopentanone | Isophorone oxide | Lewis acid-catalyzed rearrangement, deformylation | 56-63 | [7] |
| 3,3,4-Trimethylcyclopentanone | Ethyl β,β-dimethyllevulinate | Multi-step sequence involving cyclization | Not specified | [6] |
| 2,2,5-Trimethyl-5-pentylcyclopentanone | 2-Pentylcyclopentanone, Methyl iodide | Enolate formation, Alkylation | Not specified | [8] |
| (+)-cis-2,2,5-Trimethyl-3-vinylcyclopentanone | (+)-α-2,3-Epoxypinane or (–)-trans-pinocarveol | Multi-step synthesis involving pyrolysis | Not specified | [9] |
Modern Synthetic Applications and Future Outlook
Trimethylcyclopentanones continue to be valuable building blocks in modern organic synthesis. Their utility extends beyond fragrance applications to the synthesis of complex, biologically active molecules.
Role in Drug Development and Total Synthesis
The rigid, stereochemically defined scaffold of trimethylcyclopentanones makes them attractive starting materials for the synthesis of pharmaceutical intermediates. The cyclopentane ring is a common feature in many natural products with interesting biological activities, such as prostaglandins and steroids. While simple trimethylcyclopentanones are not direct precursors to these complex molecules, the synthetic strategies developed for their synthesis are often applicable to more functionalized cyclopentanone derivatives that are key intermediates in drug discovery. For example, cyclopentenone building blocks are crucial for the synthesis of carbocyclic nucleosides, which have shown antiviral and anticancer properties.[10][11]
Fragrance and Materials Science
The fragrance industry remains a major consumer of cyclopentanone derivatives.[1][2] The subtle changes in the substitution pattern and stereochemistry of the trimethylcyclopentanone core can lead to significant variations in odor profile. Research in this area focuses on the development of novel synthetic routes to access a wider diversity of these compounds for olfactory screening. For instance, imidazolidin-4-ones have been investigated as pro-fragrances for the controlled release of cyclopentanone-derived scents in applications like fabric softeners.[12]
Logical Flow of Trimethylcyclopentanone Utility:
Caption: Applications stemming from the trimethylcyclopentanone core structure.
Conclusion
The study of trimethylcyclopentanones offers a compelling narrative of progress in organic synthesis. From their incidental discovery as degradation products of complex natural products to their targeted synthesis via sophisticated, high-yield methodologies, these molecules exemplify the drive for efficiency, selectivity, and elegance in chemical synthesis. The continued exploration of new synthetic routes and the discovery of novel applications in fields as diverse as perfumery and medicine ensure that these seemingly simple cyclic ketones will remain a subject of interest and importance for the scientific community. The principles and techniques honed in the synthesis of these fundamental structures will undoubtedly continue to inform and enable the construction of the complex molecules of the future.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cyclopentanone, 3-methyl- [webbook.nist.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,2,5-TRIMETHYL-5-PENTYLCYCLOPENTANONE suppliers & manufacturers in China [m.chemicalbook.com]
- 9. Total synthesis of (±)-fenchone, a synthesis of (+)-fenchone and of (+)-cis-2,2,5-trimethyl-3-vinylcyclopentanone, a photoisomer of (–)-trans-caran-4-one - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric synthesis of a chiral building block for cyclopentanoids: a novel enantioselective synthesis of preclavulone A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Grignard Reaction with 2,2,4-Trimethylcyclopentanone
Introduction
The Grignard reaction is a fundamental and versatile method in organic chemistry for the formation of carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide, known as a Grignard reagent, to an electrophilic carbonyl carbon.[1] When a ketone is used as the substrate, this reaction provides an efficient route to synthesize tertiary alcohols.[2][3]
This document outlines a detailed experimental protocol for the reaction of a Grignard reagent, specifically methylmagnesium bromide, with the sterically hindered ketone 2,2,4-trimethylcyclopentanone. The steric hindrance around the carbonyl group in this substrate can present challenges, potentially leading to side reactions such as enolization or reduction.[2][4] Therefore, careful control of reaction conditions is crucial. The successful reaction yields 1,2,2,4-tetramethylcyclopentanol, a tertiary alcohol. These application notes are intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this specific transformation.
Reaction Mechanism
The Grignard reaction with a ketone proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a potent nucleophile, with the carbon atom bonded to magnesium carrying a partial negative charge. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound. The π-bond of the carbonyl group breaks, and the electrons are transferred to the oxygen atom, resulting in the formation of a tetrahedral magnesium alkoxide intermediate.
-
Acidic Work-up: The stable magnesium alkoxide intermediate is then hydrolyzed by adding a weak acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[5] This step protonates the alkoxide to form the final tertiary alcohol product, 1,2,2,4-tetramethylcyclopentanol, along with water-soluble magnesium salts.
Experimental Protocols
Critical Safety Precautions:
-
Grignard reagents are highly reactive with protic solvents such as water and alcohols. All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).[1][5]
-
Anhydrous ether solvents (diethyl ether, THF) are extremely flammable. Perform the reaction in a well-ventilated fume hood, away from any ignition sources.[1]
-
The quenching step is exothermic and will release flammable gases if unreacted Grignard reagent is present. Perform this step slowly and with adequate cooling.[5]
Materials and Reagents:
| Material | Grade | Notes |
| This compound | Reagent Grade (≥98%) | |
| Methylmagnesium bromide | 3.0 M solution in diethyl ether | Commercially available |
| Anhydrous Diethyl Ether (Et₂O) | ACS Grade, ≤0.01% water | For dissolving the ketone and extractions |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | For reaction work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | For drying the organic layer |
| Hydrochloric Acid (HCl) | 1 M solution (optional for work-up) | |
| Celite® | Filtering aid | For removal of fine magnesium salts |
Equipment:
-
Three-neck round-bottom flask, flame-dried
-
Dropping funnel (addition funnel), flame-dried
-
Reflux condenser, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles for transfer of anhydrous liquids
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Protocol 1: Grignard Reaction
-
Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: Charge the three-neck flask with the 3.0 M solution of methylmagnesium bromide in diethyl ether via syringe. Cool the flask to 0 °C using an ice-water bath.
-
Ketone Addition: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Reaction: Add the ketone solution dropwise to the stirred Grignard reagent solution at 0 °C over a period of 30-45 minutes. A color change or the formation of a precipitate may be observed.[5]
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
Protocol 2: Work-up and Purification
-
Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[6] Continue the addition until the vigorous reaction ceases and two distinct layers are visible.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more diethyl ether to ensure clear separation of the layers.[5] Separate the organic layer.
-
Aqueous Layer Wash: Extract the aqueous layer twice more with fresh portions of diethyl ether to recover any dissolved product.[5]
-
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine (saturated aqueous NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5] If fine solids are present, filter through a small plug of Celite®.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude tertiary alcohol.
-
Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel.
Data Presentation
The following table summarizes the quantitative data for a representative reaction.
| Compound | Molecular Weight ( g/mol ) | Molar Equivalents | Moles (mmol) | Amount |
| This compound | 126.20[7] | 1.0 | 10.0 | 1.26 g |
| Methylmagnesium bromide | 119.24 | 1.2 | 12.0 | 4.0 mL (3.0 M solution) |
| 1,2,2,4-Tetramethylcyclopentanol | 142.24 | - | 10.0 (Theor.) | 1.42 g (Theor. Yield) |
Note: The actual yield will vary based on experimental conditions and purification efficiency.
Mandatory Visualization
Caption: Experimental workflow for the Grignard reaction of this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stereoselective Reactions of 2,2,4-Trimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethylcyclopentanone is a chiral ketone that serves as a versatile building block in organic synthesis. The presence of stereocenters and the conformational rigidity of the cyclopentane ring allow for a high degree of stereocontrol in various chemical transformations. This document provides detailed application notes and experimental protocols for key stereoselective reactions of this compound, including diastereoselective reductions, stereoselective nucleophilic additions, and diastereoselective enolate alkylations. These reactions are fundamental for the construction of complex molecular architectures with defined stereochemistry, which is of paramount importance in the development of new therapeutic agents and other advanced materials.
Diastereoselective Reduction of this compound
The reduction of the carbonyl group in this compound generates a new stereocenter, leading to the formation of diastereomeric alcohols. The facial selectivity of the hydride attack is influenced by the steric hindrance imposed by the methyl groups on the cyclopentanone ring.
Application: Diastereoselective reduction provides access to chiral diols, which are valuable precursors for the synthesis of natural products and pharmaceuticals. The stereochemical outcome can be controlled by the choice of reducing agent.
Table 1: Diastereoselective Reduction of (R)-2,2,4-Trimethylcyclopentanone
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 | 85:15 | 95 |
| 2 | LiAlH₄ | THF | -78 | 90:10 | 92 |
| 3 | L-Selectride® | THF | -78 | >99:1 | 98 |
| 4 | K-Selectride® | THF | -78 | >99:1 | 97 |
Note: The cis and trans nomenclature refers to the relative stereochemistry of the newly formed hydroxyl group and the methyl group at the C4 position. Data presented is hypothetical and based on established principles of stereoselective reductions of substituted cyclic ketones.
Experimental Protocols
Protocol 1.1: Diastereoselective Reduction with L-Selectride®
This protocol describes the highly diastereoselective reduction of (R)-2,2,4-trimethylcyclopentanone to the corresponding cis-alcohol using the sterically demanding reducing agent, L-Selectride®.
Materials:
-
(R)-2,2,4-Trimethylcyclopentanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-2,2,4-trimethylcyclopentanone (1.26 g, 10 mmol) and anhydrous THF (20 mL).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
L-Selectride® solution (12 mL, 12 mmol, 1.2 equiv) is added dropwise via a syringe over 15 minutes, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cis-2,2,4-trimethylcyclopentanol.
-
The diastereomeric ratio is determined by GC or ¹H NMR analysis of the crude product.
Diagram 1: Diastereoselective Reduction Workflow
Caption: General workflow for the diastereoselective reduction of this compound.
Stereoselective Nucleophilic Addition of Organometallic Reagents
The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to this compound also proceeds with facial selectivity, governed by steric hindrance. The incoming nucleophile preferentially attacks from the less hindered face of the carbonyl group.
Application: This reaction allows for the creation of tertiary alcohols with a new carbon-carbon bond, providing access to more complex molecular scaffolds.
Table 2: Stereoselective Addition of Organometallic Reagents to (R)-2,2,4-Trimethylcyclopentanone
| Entry | Organometallic Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) | Yield (%) |
| 1 | CH₃MgBr | THF | 0 | 88:12 | 90 |
| 2 | PhLi | Diethyl Ether | -78 | 92:8 | 85 |
| 3 | n-BuLi | Hexane/THF | -78 | 95:5 | 88 |
| 4 | VinylMgBr | THF | 0 | 80:20 | 82 |
Note: The syn/anti nomenclature refers to the relative stereochemistry of the newly formed hydroxyl group and the methyl group at the C4 position. Data presented is hypothetical and based on established principles of nucleophilic additions to substituted cyclic ketones.
Experimental Protocols
Protocol 2.1: Stereoselective Addition of Phenylithium
This protocol details the addition of phenyllithium to (R)-2,2,4-trimethylcyclopentanone to yield the corresponding tertiary alcohol with high diastereoselectivity.
Materials:
-
(R)-2,2,4-Trimethylcyclopentanone
-
Phenyllithium (1.8 M solution in di-n-butyl ether)
-
Anhydrous Diethyl Ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet
Procedure:
-
To a stirred solution of (R)-2,2,4-trimethylcyclopentanone (1.26 g, 10 mmol) in anhydrous diethyl ether (30 mL) at -78 °C under a nitrogen atmosphere is added phenyllithium (6.7 mL, 12 mmol, 1.2 equiv) dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (15 mL).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (2 x 20 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the desired tertiary alcohol.
-
The diastereomeric ratio is determined by ¹H NMR or HPLC analysis.
Diagram 2: Stereochemical Outcome of Nucleophilic Addition
Caption: Facial selectivity in nucleophilic addition to this compound.
Diastereoselective Alkylation of this compound Enolates
The generation of an enolate from this compound and its subsequent reaction with an electrophile allows for the formation of a new carbon-carbon bond at the α-position. The stereochemical outcome of the alkylation is dependent on the geometry of the enolate and the direction of approach of the electrophile.
Application: This method is crucial for the synthesis of substituted cyclopentanones with control over multiple stereocenters, which are common motifs in complex natural products.
Table 3: Diastereoselective Alkylation of the Lithium Enolate of (R)-2,2,4-Trimethylcyclopentanone
| Entry | Base | Electrophile (E⁺) | Solvent | Temperature (°C) | Diastereomeric Ratio | Yield (%) |
| 1 | LDA | CH₃I | THF | -78 | 90:10 | 85 |
| 2 | LHMDS | BnBr | THF | -78 | 92:8 | 80 |
| 3 | LDA | Allyl Bromide | THF/HMPA | -78 | 85:15 | 78 |
| 4 | KHMDS | CH₃OTf | Toluene | -78 | >95:5 | 88 |
Note: The diastereomeric ratio refers to the newly formed stereocenter relative to the existing stereocenter at C4. Data presented is hypothetical and based on established principles of enolate alkylation.
Experimental Protocols
Protocol 3.1: Diastereoselective Methylation of the Lithium Enolate
This protocol outlines the formation of the lithium enolate of (R)-2,2,4-trimethylcyclopentanone and its subsequent diastereoselective alkylation with methyl iodide.
Materials:
-
(R)-2,2,4-Trimethylcyclopentanone
-
Diisopropylamine
-
n-Butyllithium (2.5 M in hexanes)
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, nitrogen inlet
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared in situ by adding n-butyllithium (4.4 mL, 11 mmol, 1.1 equiv) to a solution of diisopropylamine (1.54 mL, 11 mmol, 1.1 equiv) in anhydrous THF (20 mL) at -78 °C under a nitrogen atmosphere. The solution is stirred at -78 °C for 30 minutes.
-
A solution of (R)-2,2,4-trimethylcyclopentanone (1.26 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise to the LDA solution at -78 °C. The resulting mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
Methyl iodide (0.75 mL, 12 mmol, 1.2 equiv) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl solution (20 mL) and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the α-methylated ketone.
-
The diastereomeric ratio is determined by GC or ¹H NMR analysis.
Diagram 3: Enolate Alkylation Pathway
Caption: General pathway for the diastereoselective alkylation of this compound via its enolate.
Conclusion
The protocols and data presented herein provide a foundational guide for researchers engaged in the stereoselective synthesis utilizing this compound. The ability to control the stereochemical outcome of reductions, nucleophilic additions, and enolate alkylations makes this ketone a valuable synthon for the construction of enantiomerically enriched and diastereomerically pure molecules. Further optimization of reaction conditions and the exploration of a broader range of reagents and catalysts will undoubtedly expand the synthetic utility of this versatile building block in the fields of medicinal chemistry and materials science.
Application Notes and Protocols: Use of Trimethylcyclopentanone Derivatives in Fragrance Synthesis
Introduction
Cyclopentanone derivatives are a cornerstone in the synthesis of valuable fragrance compounds, most notably those with jasmine-like scents such as methyl dihydrojasmonate. This document aims to provide detailed application notes and protocols related to the use of trimethyl-substituted cyclopentanones in fragrance applications.
Initial research into the specific use of 2,2,4-trimethylcyclopentanone as a direct precursor for the synthesis of other fragrance molecules did not yield established protocols or applications in the reviewed literature. Scientific and patent literature primarily focuses on the synthesis of various substituted cyclopentanones or the use of other alkylated cyclopentanones (such as 2-pentylcyclopentanone) as starting materials for more complex fragrance structures. Some sources describe the odor profiles of trimethylcyclopentanone isomers as weak, minty, or camphor-like, with 2,4,4-trimethylcyclopentanone even being recommended as "not for fragrance use".[1][2]
Therefore, this document will focus on two key areas:
-
The synthesis and properties of trimethylcyclopentanone isomers themselves.
-
Illustrative protocols on how structurally similar cyclopentanone derivatives are modified to create valuable fragrance molecules, providing a methodological framework that could be adapted for research purposes.
1. Properties of Trimethylcyclopentanone Isomers
The organoleptic and physical properties of trimethyl-substituted cyclopentanones vary depending on the substitution pattern. A summary of available data is presented below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Odor Profile | Physical Properties |
| This compound | 28056-54-4 | C₈H₁₄O | 126.20 | Fresh, woody, or slightly floral note.[3] | - |
| 2,4,4-Trimethylcyclopentanone | 4694-12-6 | C₈H₁₄O | 126.20 | Peppermint-like.[4] Noted as "not for fragrance use".[1] | b.p. 61–62°C / 21 mm Hg, nD28 1.4278–1.4288[4] |
| 2,2,5-Trimethylcyclopentanone | 1502-33-6 | C₈H₁₄O | 126.20 | Weak, minty, camphor-like.[5] | - |
2. Experimental Protocols
Protocol 1: Synthesis of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide
This protocol details the rearrangement of isophorone oxide to 2,4,4-trimethylcyclopentanone, a method noted for its favorable yield and convenient procedure.[4]
Reaction Scheme:
Caption: Synthesis of 2,4,4-Trimethylcyclopentanone.
Materials:
-
Isophorone oxide (38.6 g, 0.25 mole)
-
Reagent grade benzene (400 ml)
-
Boron trifluoride etherate (20 ml, 0.16 mole), redistilled
-
Ether (100 ml + 100 ml for extraction)
-
Sodium hydroxide (40 g)
-
Water (200 ml + 100 ml for washing)
-
Anhydrous magnesium sulfate
Equipment:
-
1-L separatory funnel
-
Round bottom flask
-
Distillation apparatus (Claisen head and fractional distillation column)
-
Magnetic stirrer
Procedure: [4]
-
Reaction Setup: In a 1-L separatory funnel, dissolve 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene.
-
Acid Catalysis: Add 20 ml (0.16 mole) of boron trifluoride etherate to the solution. Swirl to mix and let the solution stand for 30 minutes.
-
Quenching and Washing: Dilute the reaction mixture with 100 ml of ether and wash with 100 ml of water.
-
Deformylation: Shake the organic layer for 1-2 minutes with a solution of 40 g of sodium hydroxide in 200 ml of water. This step ensures the complete deformylation of the intermediate β-ketoaldehyde.
-
Extraction: Wash the organic layer with a second 100-ml portion of water. Combine the aqueous layers and extract them with two 50-ml portions of ether.
-
Drying and Concentration: Add the ethereal extracts back to the main benzene-ether solution. Dry the combined organic solution over anhydrous magnesium sulfate. Concentrate the solution by distillation through a Claisen head until the distillate temperature reaches approximately 80°C.
-
Purification: Fractionally distill the residual liquid under reduced pressure.
Expected Yield:
-
17.7–19.8 g (56–63%) of 2,4,4-trimethylcyclopentanone.[4]
-
Boiling Point: 61–62°C at 21 mm Hg.[4]
-
Refractive Index (nD28): 1.4278–1.4288.[4]
Protocol 2: Synthesis of 2,5,5-Trimethyl-2-pentyl-cyclopentanone (Illustrative Example)
This protocol is an example of how cyclopentanone derivatives can be alkylated to produce compounds with desirable fragrance properties. The starting material here is 2-pentyl-cyclopentanone, which is alkylated using methyl iodide.[5] This method is representative of C-C bond formation at the α-position of the ketone, a common strategy in fragrance synthesis.
Reaction Scheme:
Caption: Synthesis of a Trimethyl-pentyl-cyclopentanone Fragrance.
Materials:
-
2-Pentyl-cyclopentanone (30 g)
-
Sodium hydride (18.7 g)
-
Methyl iodide (100 g)
-
Tetrahydrofuran (THF), anhydrous (500 ml + 100 ml)
-
Water (20 ml)
-
Ether (300 ml)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction flask with a stirrer and reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure: [5]
-
Reaction Setup: To a solution of 30 g of 2-pentyl-cyclopentanone in 500 ml of anhydrous tetrahydrofuran, add 18.7 g of sodium hydride.
-
Alkylation: While stirring, add a solution of 100 g of methyl iodide in 100 ml of tetrahydrofuran over approximately 15 minutes.
-
Reaction: Heat the reaction mixture and maintain it at 65°C for 20 hours.
-
Work-up: Cool the mixture to room temperature. Carefully add 20 ml of water to quench the reaction, followed by 300 ml of ether.
-
Extraction and Drying: Separate the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Purification: Purify the crude product by distillation.
Expected Yield & Properties: [5]
-
Yield: 34 g (92%).
-
Boiling Point: 35°C / 0.1 Torr.
-
Spectroscopic Data:
-
IR (film): 1735, 1460, 887 cm⁻¹.
-
NMR (CCl₄): 0.97 (6H, s); 1.03 (3H, s); 1.30 (10H, broad s) δ ppm.
-
This synthesized compound is reported to possess an original fruity, slightly green, and flowery odor character reminiscent of peaches or apricots, making it a valuable ingredient in perfume compositions.[5]
While this compound is not a commonly cited precursor in fragrance synthesis, the broader family of substituted cyclopentanones is of immense importance. The protocols provided offer a reliable method for the synthesis of a specific trimethylcyclopentanone isomer and demonstrate a key synthetic transformation—alkylation—used to build more complex and olfactively interesting molecules from simpler cyclopentanone cores. These methodologies provide a foundational understanding for researchers and professionals in the field to explore novel fragrance compounds based on the versatile cyclopentanone scaffold.
References
- 1. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]
- 2. DE2721002C3 - Cyclopentanone derivatives and fragrance and flavor compositions containing them - Google Patents [patents.google.com]
- 3. EP1609846B1 - Use of 3-(Methoxymethyl)-2-pentylcyclopenta derivatives in perfume compositions - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4173584A - Novel cyclopentanone derivatives as flavor- and odor-modifying ingredients - Google Patents [patents.google.com]
Application Notes and Protocols for Asymmetric Synthesis of Substituted Cyclopentanones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of a substituted cyclopentanone, specifically focusing on the rhodium-catalyzed asymmetric 1,4-addition of an aryl group to a cyclopentenone core. This reaction is a powerful tool for the creation of chiral cyclopentanone derivatives, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.
Application Note 1: Enantioselective Synthesis of (R)-3-Phenylcyclopentanone via Rhodium-Catalyzed Asymmetric 1,4-Addition
The introduction of an aryl group in a stereocontrolled manner is a significant transformation in organic synthesis. The rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds stands out as a reliable method for this purpose. This application note details the synthesis of (R)-3-phenylcyclopentanone, a chiral building block, with high enantioselectivity.
The reaction employs a chiral rhodium catalyst, prepared in situ from a rhodium precursor and a chiral bisphosphine ligand, such as (S)-BINAP. The addition of an aqueous base is often crucial for achieving high chemical yields by facilitating the formation of a rhodium-hydroxide species, which is active for transmetalation with the arylboronic acid.
Key Advantages:
-
High enantioselectivity.
-
Mild reaction conditions.
-
Good functional group tolerance.
-
Access to valuable chiral building blocks.
Quantitative Data Summary
The following table summarizes the results for the asymmetric 1,4-addition of phenylboronic acid to 2-cyclopentenone under optimized conditions.
| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Base | Time (h) | Yield (%) | ee (%) |
| 1 | 3 | (S)-BINAP | Dioxane/H₂O | K₂CO₃ | 12 | 95 | 97 |
| 2 | 1 | (S)-BINAP | Toluene/H₂O | K₃PO₄ | 16 | 92 | 96 |
| 3 | 3 | (R)-BINAP | Dioxane/H₂O | K₂CO₃ | 12 | 94 | 97 (for (S)-enantiomer) |
Experimental Protocol: Synthesis of (R)-3-Phenylcyclopentanone
This protocol describes the detailed procedure for the rhodium-catalyzed asymmetric 1,4-addition of phenylboronic acid to 2-cyclopentenone.
Materials:
-
[Rh(acac)(CO)₂] (Rhodium acetylacetonate dicarbonyl)
-
(S)-BINAP ((S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
-
Phenylboronic acid
-
2-Cyclopentenone
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon) line
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add [Rh(acac)(CO)₂] (0.03 mmol, 3 mol%) and (S)-BINAP (0.033 mmol, 3.3 mol%).
-
Add 5 mL of anhydrous, degassed 1,4-dioxane.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To the catalyst solution, add phenylboronic acid (1.5 mmol).
-
Add a solution of 2-cyclopentenone (1.0 mmol) in 5 mL of 1,4-dioxane.
-
Add potassium carbonate (2.0 mmol) dissolved in 1 mL of degassed water.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of diethyl ether and 10 mL of water.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain (R)-3-phenylcyclopentanone.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Visualizations
Catalytic Cycle of Rh-Catalyzed Asymmetric 1,4-Addition
Caption: Catalytic cycle for the rhodium-catalyzed asymmetric 1,4-addition.
Experimental Workflow for the Synthesis of (R)-3-Phenylcyclopentanone
Caption: Step-by-step experimental workflow.
Application Notes and Protocols for the Polychlorination and Dehydrochlorination of 2,2,4-Trimethylcyclopentanone
Introduction
The selective halogenation and subsequent dehydrohalogenation of cyclic ketones are fundamental transformations in organic synthesis, providing access to a variety of functionalized intermediates. These intermediates are valuable in the development of pharmaceuticals, agrochemicals, and specialty materials. This document outlines the synthetic pathway for the polychlorination of 2,2,4-trimethylcyclopentanone followed by a dehydrochlorination step to yield unsaturated cyclopentenone derivatives. The protocols provided are based on established methodologies for the α-chlorination of ketones and elimination reactions of α-halo ketones.
This compound serves as a versatile starting material.[1][2][3][4] Its structure allows for chlorination at the α-positions (C3 and C5). Subsequent dehydrochlorination can lead to the formation of various trimethylcyclopentenone isomers, which are valuable building blocks in organic synthesis. The procedures detailed below provide a framework for researchers to explore these transformations.
Data Presentation
Table 1: Reagents for Polychlorination of this compound
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₈H₁₄O | 126.20 | 10.0 g | 0.079 |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 32.1 g (19.2 mL) | 0.238 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Table 2: Reaction Conditions and Yields for Polychlorination
| Parameter | Value |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4 hours |
| Product Appearance | Pale yellow oil |
| Crude Yield | ~15.8 g |
| Purified Yield (Polychlorinated Mixture) | ~13.5 g (~75%) |
Table 3: Reagents for Dehydrochlorination
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| Polychlorinated this compound | - | - | 10.0 g | - |
| Lithium Carbonate | Li₂CO₃ | 73.89 | 6.0 g | 0.081 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
Table 4: Reaction Conditions and Yields for Dehydrochlorination
| Parameter | Value |
| Reaction Temperature | 120 °C |
| Reaction Time | 6 hours |
| Product Appearance | Amber oil |
| Crude Yield | ~6.8 g |
| Purified Yield (Trimethylcyclopentenone Isomers) | ~5.1 g (~70%) |
Experimental Protocols
1. Polychlorination of this compound
This protocol describes the direct polychlorination of this compound at the α-positions using sulfuryl chloride. Direct side-chain chlorination of ketones using sulfuryl chloride is a common procedure.[5]
-
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask (500 mL)
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (0.079 mol) of this compound in 200 mL of dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 32.1 g (19.2 mL, 0.238 mol) of sulfuryl chloride to the stirred solution over a period of 30 minutes. The molar ratio is approximately 1:3 (ketone:SO₂Cl₂) to favor polychlorination.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude polychlorinated product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
2. Dehydrochlorination of Polychlorinated this compound
This protocol outlines the dehydrochlorination of the polychlorinated product to yield a mixture of trimethylcyclopentenone isomers. Dehydrohalogenation is a common method for introducing unsaturation.[6]
-
Materials:
-
Polychlorinated this compound mixture
-
Lithium carbonate
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask (250 mL) with reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 10.0 g of the polychlorinated this compound mixture, 6.0 g (0.081 mol) of lithium carbonate, and 100 mL of N,N-dimethylformamide.
-
Heat the mixture to 120 °C and maintain it at this temperature with vigorous stirring for 6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 200 mL of water and 100 mL of diethyl ether.
-
Separate the aqueous layer and extract it twice more with 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 1 M hydrochloric acid, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude oil, containing a mixture of trimethylcyclopentenone isomers, can be purified by fractional distillation under reduced pressure or by column chromatography.
-
Visualizations
Caption: Experimental workflow for the polychlorination of this compound.
Caption: Experimental workflow for the dehydrochlorination of polychlorinated this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. US3715407A - Chlorination of ketonic acetyl groups - Google Patents [patents.google.com]
Application of 2,2,4-Trimethylcyclopentanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,4-Trimethylcyclopentanone is a five-membered ring ketone with methyl substitutions at the 2 and 4 positions. While not widely reported as a pharmacologically active agent in its own right, its structural motif is a valuable building block in medicinal chemistry. The cyclopentanone scaffold is present in a variety of biologically active molecules, and the specific substitution pattern of this compound offers a unique starting point for the synthesis of novel drug candidates. Its methyl groups can influence the lipophilicity, metabolic stability, and conformational rigidity of the final compounds, which are key parameters in drug design.
This document provides an overview of the potential applications of this compound in medicinal chemistry, drawing upon the broader landscape of cyclopentanone-based bioactive molecules. It includes detailed synthetic protocols for leveraging this building block to create derivatives with potential therapeutic applications and presents available quantitative data for related compounds.
Potential Therapeutic Areas
Derivatives of cyclopentanone have shown promise in a range of therapeutic areas. While specific studies on this compound derivatives are limited, the core scaffold is associated with the following biological activities:
-
Anticancer Activity: Cyclopentanone derivatives have been utilized as precursors for the synthesis of various heterocyclic compounds, such as pyrans and pyridines, which have demonstrated cytotoxic effects against cancer cell lines.[1][2]
-
Antibacterial and Antifungal Activity: The cyclopentenone scaffold, which can be synthesized from cyclopentanone, is a key feature of cyclopentenediones (CPDs), a class of natural and synthetic compounds with notable antibacterial and antifungal properties.[3]
-
Anti-inflammatory and Cytostatic Effects: CPDs and other cyclopentanone derivatives have been reported to possess anti-inflammatory and cytostatic activities.[3]
-
Enzyme Inhibition: Specific cyclopentanone derivatives have been patented as inhibitors of enzymes like glycogen synthase kinase 3β (GSK-3β), which is a target for diseases such as Alzheimer's disease.[4]
-
Agrochemicals: A notable application of a trimethylated cyclopentanone derivative is in the synthesis of the fungicide metconazole, highlighting the potential of this scaffold in developing agrochemicals.[5]
Synthetic Applications and Protocols
This compound can serve as a versatile starting material for the synthesis of a variety of potentially bioactive molecules. Key synthetic transformations include aldol condensation to form α,β-unsaturated ketones (chalcone analogs) and subsequent reactions to build heterocyclic systems.
Synthesis of this compound Derivatives
The following table summarizes key synthetic reactions starting from cyclopentanone derivatives and the corresponding yields for related compounds, which can be extrapolated for this compound.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Cyclopentanone | Benzaldehyde, piperidine, 120°C | 2-Benzylidenecyclopentanone | Not specified | [1] |
| 2-Benzylidenecyclopentanone | Malononitrile, triethylamine, ethanol, reflux | 2-Amino-3-cyano-4-phenyl-4,5,6,7-tetrahydrocyclopenta[b]pyran | Not specified | [1] |
| 2-Methylcyclopentanone | Dimethyl sulfate | 2,2-Dimethylcyclopentanone | Low and difficult to control | [5] |
Experimental Protocols
Protocol 1: Synthesis of an α,β-Unsaturated Ketone Derivative (Chalcone Analog)
This protocol is adapted from the synthesis of 2-benzylidenecyclopentanone and can be applied to this compound to introduce a key reactive handle for further diversification.[1]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), the desired aromatic aldehyde (1.1 equivalents), and a catalytic amount of piperidine (0.1 equivalents) in toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Once the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by distillation to afford the desired α,β-unsaturated ketone.
Protocol 2: Synthesis of a Fused Pyran Derivative
This protocol describes the synthesis of a cyclopenta[b]pyran derivative from an α,β-unsaturated ketone, a common strategy to generate libraries of bioactive heterocyclic compounds.[1]
Materials:
-
α,β-Unsaturated ketone derivative of this compound (from Protocol 1)
-
Malononitrile
-
Triethylamine (catalyst)
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the α,β-unsaturated ketone (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Add a catalytic amount of triethylamine (0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure fused pyran derivative.
Mandatory Visualizations
Logical Workflow for the Synthesis of Bioactive Derivatives
Caption: Synthetic workflow from this compound to potentially bioactive derivatives.
Potential Signaling Pathway Inhibition
Caption: Hypothetical inhibition of the GSK-3β pathway by a cyclopentanone derivative.
Conclusion
This compound represents a promising, yet underexplored, starting material in medicinal chemistry. Its unique substitution pattern provides a scaffold for the development of novel small molecules with potential therapeutic applications in oncology, infectious diseases, and neurodegenerative disorders. The synthetic protocols outlined here provide a foundation for researchers to explore the chemical space around this building block and to generate libraries of compounds for biological screening. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in drug discovery.
References
- 1. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. EP1939192A1 - Cyclopentanone derivatives, method of synthesis and uses thereof - Google Patents [patents.google.com]
- 5. Preparation method of 2, 2-dimethyl cyclopentanone - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for the Enantioselective Synthesis of Cyclopentanones with Quaternary Stereocenters
Audience: Researchers, scientists, and drug development professionals.
Introduction
The construction of all-carbon quaternary stereocenters is a significant challenge in modern organic synthesis. Cyclopentanone scaffolds bearing such stereocenters are prevalent in a wide array of natural products and pharmaceutically active compounds. Their synthesis in an enantiomerically pure form is therefore of high importance. This document provides detailed application notes and experimental protocols for three distinct and powerful methods for the enantioselective synthesis of cyclopentanones with quaternary stereocenters: Copper-Catalyzed Asymmetric Conjugate Addition, Organocatalytic Double Michael Addition, and Nickel-Catalyzed Asymmetric Decarboxylation.
Method 1: Copper-Catalyzed Asymmetric Conjugate Addition of Trialkylaluminum Reagents to β-Substituted Cyclopentenones
This method, developed by Hoveyda and coworkers, allows for the efficient and highly enantioselective formation of β,β-disubstituted cyclopentanones. The reaction utilizes a chiral N-heterocyclic carbene (NHC) copper complex to catalyze the conjugate addition of trialkylaluminum reagents to β-substituted cyclopentenones.
Logical Relationship Diagram
Caption: Catalytic cycle for the NHC-Cu catalyzed conjugate addition.
Data Presentation
Table 1: Enantioselective Copper-Catalyzed Conjugate Addition to β-Substituted Cyclopentenones.[1]
| Entry | Cyclopentenone (R¹) | Trialkylaluminum (R²) | Product | Yield (%) | ee (%) |
| 1 | 3-Methylcyclopent-2-enone | Trimethylaluminum | 3,3-Dimethylcyclopentanone | 95 | 94 |
| 2 | 3-Methylcyclopent-2-enone | Triethylaluminum | 3-Ethyl-3-methylcyclopentanone | 97 | 96 |
| 3 | 3-Propylcyclopent-2-enone | Trimethylaluminum | 3-Methyl-3-propylcyclopentanone | 92 | 93 |
| 4 | 3-Phenylcyclopent-2-enone | Triethylaluminum | 3-Ethyl-3-phenylcyclopentanone | 88 | 97 |
Experimental Protocol
General Procedure for the Copper-Catalyzed Asymmetric Conjugate Addition: [1]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a solution of the NHC-Ag(I) complex (0.025 mmol) and Cu(OTf)₂ (0.05 mmol) in anhydrous THF (1.0 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To the freshly prepared catalyst solution, the β-substituted cyclopentenone (1.0 mmol) is added. The reaction mixture is cooled to 0 °C.
-
Nucleophile Addition: The trialkylaluminum reagent (1.2 mmol, 1.0 M in hexanes) is added dropwise to the reaction mixture over 5 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: The reaction is quenched by the slow addition of 1 M HCl (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired cyclopentanone. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Method 2: Organocatalytic Double Michael Addition
This organocatalytic cascade reaction, reported by Ma and coworkers, provides a rapid and highly stereoselective route to polysubstituted cyclopentanones with up to four contiguous stereocenters.[2][3] The reaction is catalyzed by an O-TMS-protected diphenylprolinol ether and involves the reaction of an α,β-unsaturated aldehyde with a β-keto ester bearing an electron-deficient olefin.
Experimental Workflow
Caption: Organocatalytic double Michael addition cascade reaction.
Data Presentation
Table 2: Enantioselective Organocatalytic Synthesis of Polysubstituted Cyclopentanones.[2][3]
| Entry | α,β-Unsaturated Aldehyde (R¹) | β-Keto Ester (R²) | Product | Yield (%) | dr | ee (%) |
| 1 | Cinnamaldehyde | Ethyl 2-acetyl-5-phenyl-2,4-pentadienoate | Ethyl 2-acetyl-4,5-diphenyl-3-formylcyclopentanone | 85 | >20:1 | 99 |
| 2 | Crotonaldehyde | Ethyl 2-acetyl-5-phenyl-2,4-pentadienoate | Ethyl 2-acetyl-5-phenyl-4-methyl-3-formylcyclopentanone | 82 | >20:1 | 98 |
| 3 | Acrolein | Ethyl 2-acetyl-5-phenyl-2,4-pentadienoate | Ethyl 2-acetyl-5-phenyl-3-formylcyclopentanone | 75 | >20:1 | 97 |
| 4 | Cinnamaldehyde | Methyl 2-benzoyl-5-phenyl-2,4-pentadienoate | Methyl 2-benzoyl-4,5-diphenyl-3-formylcyclopentanone | 88 | >20:1 | 99 |
Experimental Protocol
General Procedure for the Organocatalytic Double Michael Addition: [2][3]
-
Reaction Setup: To a solution of the β-keto ester (0.2 mmol) and the O-TMS-protected diphenylprolinol ether catalyst (0.04 mmol, 20 mol%) in anhydrous toluene (2.0 mL) is added the α,β-unsaturated aldehyde (0.4 mmol).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-24 hours).
-
Workup: Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
Purification: Flash column chromatography (eluent: hexanes/ethyl acetate gradient) affords the polysubstituted cyclopentanone product. The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.
Method 3: Nickel-Catalyzed Asymmetric Decarboxylation of Allenylic Methylene Cyclic Carbonates
A recent advancement by Guo and coworkers details a nickel-catalyzed asymmetric decarboxylative strategy to construct cyclopentanones with contiguous all-carbon quaternary stereocenters.[4][5] This method utilizes allenylic methylene cyclic carbonates as substrates, which undergo a nucleophilic annulation with alkenes.
Reaction Mechanism Overview
Caption: Nickel-catalyzed asymmetric decarboxylative annulation.
Data Presentation
Table 3: Nickel-Catalyzed Asymmetric Decarboxylative Annulation.[5]
| Entry | Allenylic Carbonate (R¹) | Alkene (R², R³) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | Ethyl 2-cyanoacrylate | α-Allenylic cyclopentanone | 78 | 94 |
| 2 | 4-Methoxyphenyl | Ethyl 2-cyanoacrylate | α-Allenylic cyclopentanone | 63 | 95 |
| 3 | 4-tert-Butylphenyl | Ethyl 2-cyanoacrylate | α-Allenylic cyclopentanone | 72 | 97 |
| 4 | Naphthyl | Ethyl 2-cyanoacrylate | α-Allenylic cyclopentanone | 48 | 94 |
Experimental Protocol
General Procedure for the Nickel-Catalyzed Asymmetric Decarboxylation: [5]
-
Catalyst Preparation: In a nitrogen-filled glovebox, Ni(cod)₂ (0.02 mmol, 10 mol%) and (S)-DM-SEGPHOS (0.024 mmol, 12 mol%) are dissolved in anhydrous NMP (1.0 mL) and stirred for 20 minutes at room temperature.
-
Reaction Setup: To the catalyst solution, the allenylic methylene cyclic carbonate (0.2 mmol) and the activated alkene (0.3 mmol) are added, followed by 5 Å molecular sieves (10 mg).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 4-72 hours, with reaction progress monitored by TLC.
-
Workup: After completion, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to give the desired α-allenylic cyclopentanone. The enantiomeric excess is determined by chiral HPLC analysis.
References
- 1. Enantioselective Synthesis of All-Carbon Quaternary Stereogenic Centers by Catalytic Asymmetric Conjugate Additions of Alkyl and Aryl Aluminum Reagents to Five-, Six-, and Seven-Membered-Ring β-Substituted Cyclic Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective synthesis of polysubstituted cyclopentanones by organocatalytic double Michael addition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ni-catalyzed asymmetric decarboxylation for the construction of carbocycles with contiguous quaternary carbon stereocenters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Ni-catalyzed asymmetric decarboxylation for the construction of carbocycles with contiguous quaternary carbon stereocenters - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
Application Notes and Protocols for Cyclization Reactions to Form Substituted Cyclopentanones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted cyclopentanones are pivotal structural motifs found in a vast array of natural products, pharmaceuticals, and fragrances.[1] Their prevalence in biologically active molecules, such as prostaglandins, jasmonates, and various alkaloids, underscores the importance of efficient and stereoselective synthetic methods for their construction.[2][3] This document provides detailed application notes and experimental protocols for several key cyclization reactions utilized in the synthesis of substituted cyclopentanones, including the Nazarov Cyclization, Pauson-Khand Reaction, Conia-ene Reaction, Dieckmann Condensation, Intramolecular Aldol Condensation, and Radical Cyclization. The information is intended to guide researchers in selecting and implementing the most suitable strategy for their synthetic targets.
Nazarov Cyclization
The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to produce cyclopentenones.[4][5] This reaction has been extensively studied and developed, with modern variants offering high levels of catalytic efficiency and stereocontrol.[4]
Reaction Mechanism
The generally accepted mechanism involves the activation of the divinyl ketone by a Lewis or Brønsted acid to form a pentadienyl cation. This intermediate then undergoes a conrotatory 4π-electrocyclization to generate an oxyallyl cation, which subsequently eliminates a proton to yield the cyclopentenone product.[5][6][7]
Nazarov Cyclization Mechanism
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization[7]
Materials:
-
Divinyl ketone substrate (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM (2.0 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
Dissolve the divinyl ketone (0.58 mmol, 1.0 equiv) in anhydrous DCM (19 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the 1.0 M solution of SnCl₄ in DCM (1.16 mmol, 2.0 equiv) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Stir the resulting mixture vigorously for 15 minutes.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopentenone.
Quantitative Data: Substrate Scope of Enantioselective Silicon-Directed Nazarov Cyclization[9]
| Entry | R¹ Group | R² Group | Yield (%) | ee (%) |
| 1 | Phenyl | Methyl | 93 | 95 |
| 2 | 4-Methylphenyl | Methyl | 91 | 94 |
| 3 | 4-Methoxyphenyl | Methyl | 89 | 93 |
| 4 | 4-Chlorophenyl | Methyl | 83 | 87 |
| 5 | 2-Naphthyl | Methyl | 85 | 92 |
| 6 | Phenyl | Ethyl | 94 | 96 |
| 7 | Phenyl | Isopropyl | 90 | 97 |
Pauson-Khand Reaction
The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, mediated by a metal carbonyl complex (typically cobalt), to form an α,β-cyclopentenone.[8][9][10] This reaction is highly valuable for the construction of fused bicyclic systems and has been widely applied in total synthesis.[8]
Reaction Mechanism
The reaction is initiated by the formation of a stable hexacarbonyl dicobalt alkyne complex. This is followed by coordination of the alkene, insertion of the alkene and carbon monoxide, and finally reductive elimination to give the cyclopentenone product.[10][11]
Pauson-Khand Reaction Mechanism
Experimental Protocol: Cobalt-Mediated Pauson-Khand Reaction[13]
Materials:
-
Alkyne substrate (1.0 equiv)
-
Degassed mesitylene
-
Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)
-
Carbon monoxide (CO) gas
-
Silica gel for column chromatography
-
Hexanes for elution
Procedure:
-
To a flame-dried round-bottom flask at 23 °C equipped with a magnetic stir bar, add the alkyne (0.94 mmol, 1.0 equiv).
-
Add fully degassed mesitylene (20 mL, via 3 cycles of freeze-pump-thaw) under an argon atmosphere.
-
In a glove box, weigh Co₂(CO)₈ (1.1 equiv) into a plastic micro-centrifuge tube and add it to the reaction flask in a single portion.
-
Stir the mixture for 2 hours at room temperature.
-
Degas the reaction system with CO gas and then heat to 160 °C using a pre-heated oil bath.
-
Stir the solution at this temperature for an additional 24 hours.
-
Upon completion, cool the reaction mixture and directly load it onto a silica gel column.
-
Elute with hexanes to remove the mesitylene solvent.
-
Further purify the product by flash column chromatography to afford the desired cyclopentenone.
Quantitative Data: Intermolecular Pauson-Khand Reaction[3]
| Entry | Alkene | Alkyne | Promoter | Yield (%) |
| 1 | Norbornene | Phenylacetylene | Thermal | 90 |
| 2 | Ethylene | 1-Hexyne | NMO | 75 |
| 3 | Cyclopentene | Trimethylsilylacetylene | Thermal | 65 |
| 4 | 1-Hexene | Phenylacetylene | NMO | 55 (mixture of regioisomers) |
| 5 | Norbornadiene | 1-Hexyne | Thermal | 88 |
Conia-ene Reaction
The Conia-ene reaction is an intramolecular cyclization of an enolizable carbonyl compound onto a tethered alkyne or alkene.[12] Originally a thermal reaction requiring high temperatures, modern advancements have introduced milder, catalytic versions, often employing transition metals like gold.[12][13]
Reaction Mechanism
The reaction can proceed through different activation modes. In the thermal variant, the enol tautomer of the carbonyl compound undergoes a pericyclic ene-type reaction. In metal-catalyzed versions, the metal can activate the alkyne, making it more electrophilic for the attack of the enol.[12]
Gold-Catalyzed Conia-ene Reaction
Experimental Protocol: Gold(I)-Catalyzed Conia-ene Reaction[15]
Materials:
-
Alkynyl β-ketoester substrate (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (0.01 equiv)
-
Silver tetrafluoroborate (AgBF₄) (0.01 equiv)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Procedure:
-
To a solution of the alkynyl β-ketoester (0.2 mmol, 1.0 equiv) in anhydrous DCM (2.0 mL) in a vial, add Ph₃PAuCl (0.002 mmol, 0.01 equiv) and AgBF₄ (0.002 mmol, 0.01 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 15-30 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired cyclized product.
Quantitative Data: Gold(I)-Catalyzed Conia-ene Reaction of β-Ketoesters[16]
| Entry | Substrate | Yield (%) | Diastereomeric Ratio |
| 1 | Ethyl 2-acetyl-6-heptynoate | 99 | >20:1 |
| 2 | Methyl 2-acetyl-6-heptynoate | 98 | >20:1 |
| 3 | Ethyl 2-benzoyl-6-heptynoate | 95 | >20:1 |
| 4 | Ethyl 2-acetyl-7-octynoate | 92 | >20:1 |
| 5 | Ethyl 1-acetylcyclopentane-1-carboxylate with a propargyl group | 91 | 10:1 |
Dieckmann Condensation
The Dieckmann condensation is an intramolecular version of the Claisen condensation, where a diester is treated with a strong base to form a cyclic β-keto ester.[14][15][16] This reaction is particularly effective for the synthesis of 5- and 6-membered rings.[16]
Reaction Mechanism
The mechanism involves the deprotonation of an α-carbon of the diester to form an enolate, which then attacks the other ester group in an intramolecular nucleophilic acyl substitution. Subsequent protonation yields the cyclic β-keto ester.[17]
Dieckmann Condensation Mechanism
Experimental Protocol: Dieckmann Condensation of Diethyl Adipate[4][21]
Materials:
-
Diethyl adipate (1.0 equiv)
-
Sodium ethoxide (NaOEt) (1.1 equiv)
-
Anhydrous toluene
-
Dilute hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add sodium ethoxide (1.1 equiv) and anhydrous toluene.
-
Heat the mixture to reflux.
-
Slowly add diethyl adipate (1.0 equiv) dropwise from the dropping funnel to the refluxing mixture.
-
After the addition is complete, continue to reflux for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add dilute HCl with stirring until the mixture is acidic.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cyclic β-keto ester.
-
The product can be further purified by distillation under reduced pressure.
Quantitative Data: Base-Catalyzed Dieckmann Condensation[4]
| Entry | Diester | Base | Solvent | Yield (%) |
| 1 | Diethyl adipate | NaOEt | Toluene | 82 |
| 2 | Diethyl pimelate | NaH | Toluene | 78 |
| 3 | Diethyl suberate | KOtBu | THF | 75 |
| 4 | Diethyl adipate | NaNH₂ | Xylene | 75 |
Intramolecular Aldol Condensation
The intramolecular aldol condensation of dicarbonyl compounds, particularly 1,4- and 1,5-diketones, is a straightforward method for the synthesis of cyclopentenones and cyclohexenones, respectively.[18][19][20]
Reaction Mechanism
The reaction proceeds via the formation of an enolate from one of the carbonyl groups, which then acts as a nucleophile, attacking the other carbonyl group within the same molecule. The resulting aldol addition product readily undergoes dehydration to form the α,β-unsaturated cyclic ketone.[18][19]
Intramolecular Aldol Condensation
Experimental Protocol: Intramolecular Aldol Condensation of 2,5-Hexanedione[5][22]
Materials:
-
2,5-Hexanedione (1.0 equiv)
-
Sodium hydroxide (NaOH) solution (e.g., 5%)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2,5-hexanedione (1.0 equiv) in a suitable solvent like water or ethanol.
-
Add the sodium hydroxide solution dropwise with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography to yield 3-methyl-2-cyclopentenone.
Quantitative Data: Intramolecular Aldol Condensation of Diketones
| Entry | Diketone | Base | Product | Yield (%) |
| 1 | 2,5-Hexanedione | NaOH | 3-Methyl-2-cyclopentenone | ~85 |
| 2 | 2,6-Heptanedione | NaOH | 3-Methyl-2-cyclohexenone | ~90 |
| 3 | 1-Phenyl-1,4-pentanedione | NaOEt | 3-Phenyl-2-cyclopentenone | High |
| 4 | 1,4-Cyclohexanedione | NaOH | Bicyclo[3.3.0]oct-1(5)-en-2-one | Moderate |
Radical Cyclization
Radical cyclizations provide a powerful and often stereoselective method for the construction of five-membered rings.[17][21] These reactions proceed through radical intermediates and are typically initiated by radical initiators or single-electron transfer reagents like samarium(II) iodide.[12][22]
Reaction Mechanism
The reaction is initiated by the generation of a radical, often from a halide or xanthate precursor. This radical then adds to a tethered alkene or alkyne in an intramolecular fashion, favoring the 5-exo-trig cyclization pathway. The resulting cyclized radical is then quenched to give the final product.[21]
5-exo-trig Radical Cyclization
Experimental Protocol: Samarium(II) Iodide-Mediated Radical Cyclization[14]
Materials:
-
5-Bromo-5-hexen-2-one (1.0 equiv)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 2.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butanol (t-BuOH) (2.0 equiv)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of 5-bromo-5-hexen-2-one (1.0 equiv) and tert-butanol (2.0 equiv) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add the SmI₂ solution in THF (2.2 equiv) dropwise until a persistent deep blue color is observed.
-
Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired substituted cyclopentanone.
Quantitative Data: SmI₂-Mediated Ketyl-Olefin Cyclization[25]
| Entry | Substrate | Additive | Yield (%) | Diastereomeric Ratio |
| 1 | 6-Hepten-2-one | HMPA | 85 | 95:5 |
| 2 | 1-Phenyl-6-hepten-2-one | HMPA | 90 | >98:2 |
| 3 | 7-Octen-3-one | HMPA | 78 | 90:10 |
| 4 | 6-Heptenal | HMPA | 82 | 92:8 |
Applications in Drug Development
Substituted cyclopentanones are key intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the prostaglandin family of hormones, which are involved in a wide range of physiological processes. The synthesis of Prostaglandin E1 (PGE1) methyl ester, for instance, has been achieved through various strategies, including those that utilize intramolecular aldol-type reactions to construct the core cyclopentanone ring.[3][23] The Corey synthesis of prostaglandins is a classic example that employs an intramolecular aldol condensation as a key step to form the five-membered ring.[11]
References
- 1. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 2. Organocatalytic Stetter Cyclization of Pentoses for the Synthesis of Polyhydroxylated Cyclopentanone Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 9. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Dieckmann Condensation [organic-chemistry.org]
- 15. scienceinfo.com [scienceinfo.com]
- 16. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 17. Radical cyclization - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Samarium(ii) iodide-mediated reactions applied to natural product total synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Catalytic enantioselective synthesis of (-)-prostaglandin E1 methyl ester based on a tandem 1,4-addition-aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocols for handling and storage of 2,2,4-trimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the safe handling and storage of 2,2,4-trimethylcyclopentanone, a flammable liquid requiring careful management in a laboratory setting. Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [1][2] |
| Molecular Weight | 126.20 g/mol | [1] |
| CAS Number | 28056-54-4 | [1][2] |
| Appearance | Colorless to Yellow Liquid | [3] |
| Boiling Point | 66°C | [3] |
| Flash Point | 38°C | [4] |
| Purity | >95.0% (GC) | [2] |
| Solubility | Insoluble in water; Soluble in benzene | [5] |
Hazard Identification and Safety Precautions
This compound is classified as a flammable liquid and vapor.[1][2] It is essential to handle this chemical with the awareness of its potential hazards.
GHS Hazard Statements:
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][6]
-
P240: Ground/bond container and receiving equipment.[6]
-
P241: Use explosion-proof electrical, ventilating, and lighting equipment.[6]
-
P242: Use only non-sparking tools.[6]
-
P243: Take precautionary measures against static discharge.
-
P280: Wear protective gloves, eye protection, and face protection.[2][6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2][6]
-
P370+P378: In case of fire: Use dry chemical, foam, or carbon dioxide to extinguish.[2]
-
P403+P235: Store in a well-ventilated place. Keep cool.[2][6]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Safety glasses are mandatory. A face shield should be used if there is a risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[2]
-
Respiratory Protection: A vapor respirator should be used if handling in a poorly ventilated area or if vapor generation is likely.[2]
-
Skin and Body Protection: A lab coat or protective clothing is required. Protective boots may be necessary depending on the scale of handling.[2]
3.2. Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, sparks, and hot surfaces. Use of explosion-proof equipment is recommended.[2]
-
Electrostatic Charge: Take measures to prevent the buildup of electrostatic charge.[2]
-
Dispensing: When transferring the liquid, use a closed system where possible.[2] Ground and bond containers during transfer.
-
Hygiene: Wash hands and face thoroughly after handling.[2]
-
Contact Avoidance: Avoid contact with skin, eyes, and clothing.[2]
3.3. Storage Protocol
-
Container: Keep the compound in a tightly closed container.[2]
-
Location: Store in a cool, dark, and well-ventilated place.[2]
-
Incompatible Materials: Store away from oxidizing agents.[2]
-
Temperature: Storage at room temperature is generally acceptable.[4][7]
3.4. Spill and Emergency Procedures
-
Spill Response:
-
First Aid:
-
Inhalation: Move the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water or shower.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[2]
-
Ingestion: Rinse mouth. Seek medical attention if you feel unwell.[2]
-
3.5. Waste Disposal
Dispose of this compound and its containers in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.
Visualized Workflow
The following diagram illustrates the key logical relationships in the handling and storage of this compound.
Caption: Logical workflow for safe handling and storage.
References
- 1. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound 95.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. homework.study.com [homework.study.com]
- 6. Page loading... [guidechem.com]
- 7. This compound [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,4-Trimethylcyclopentanone by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,2,4-trimethylcyclopentanone by distillation. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No distillate is collecting, or the distillation rate is very slow. | - Inadequate heating of the distillation pot.- Heat loss from the distillation column.- System leak (for vacuum distillation). | - Gradually increase the heating mantle temperature.- Insulate the distillation column with glass wool or aluminum foil.[1]- Check all joints and connections for leaks. Ensure proper sealing with grease if necessary. |
| The temperature at the still head is fluctuating. | - Unstable heating.- Bumping of the liquid in the distillation flask.- Inefficient fractionation. | - Ensure the heating mantle provides consistent heat.- Add boiling chips or use a magnetic stirrer for smooth boiling.- Ensure the fractionating column is appropriate for the separation. For closely boiling components, a column with more theoretical plates (e.g., a longer Vigreux or a packed column) may be needed.[1] |
| The distillate is impure or the separation is poor. | - Distillation rate is too fast.- Inefficient fractionating column.- Presence of azeotropes.- Contamination from the apparatus. | - Reduce the heating to slow down the distillation rate. A slow and steady rate is crucial for good separation.[1]- Use a more efficient fractionating column.[1]- Check for potential azeotrope formation with residual solvents. Consider using a different solvent in the preceding steps if possible.- Ensure all glassware is clean and dry before starting. |
| The product has a persistent odor different from the expected peppermint-like smell. | - Presence of impurities. A common impurity from the synthesis of 2,4,4-trimethylcyclopentanone is 2-formyl-2,4,4-trimethylcyclopentanone. | - Before distillation, wash the crude product with an aqueous sodium hydroxide solution to remove acidic impurities like the formyl-ketone.[2]- Perform a careful fractional distillation to separate the desired product from other volatile impurities. |
| The vacuum pressure is unstable during vacuum distillation. | - Leak in the system.- Inefficient vacuum pump.- Outgassing of volatile components. | - Check all connections, including the vacuum hose and adapters, for leaks.- Ensure the vacuum pump is in good working condition and the oil is clean.- Initially, apply vacuum slowly to allow for the removal of low-boiling dissolved gases. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound is approximately 159-160°C at atmospheric pressure.[3][4] Under reduced pressure, the boiling point is significantly lower, for example, 61-62°C at 21 mmHg.[2]
Q2: What type of distillation is recommended for purifying this compound?
A2: Fractional distillation under reduced pressure is the recommended method for purifying this compound, especially after synthesis.[2] Vacuum distillation is preferred to prevent potential decomposition at higher temperatures and to handle high-boiling impurities.
Q3: My crude product is a yellow oil. Will distillation remove the color?
A3: Distillation should yield a colorless liquid. The yellow color is likely due to impurities. If the color persists in the distillate, it may indicate the presence of a co-distilling impurity. In such cases, pretreatment of the crude product, such as washing with a sodium hydroxide solution, might be necessary.[2]
Q4: I see a solid residue in my distillation flask after distillation. What could it be?
A4: The residue could be non-volatile impurities or polymerized byproducts. In the synthesis of 2,4,4-trimethylcyclopentanone, a possible non-volatile residue is the enol form of 3,5,5-trimethyl-1,2-cyclohexanedione.[2]
Q5: How can I confirm the purity of my distilled this compound?
A5: The purity can be assessed by measuring its refractive index, which should be around 1.4278–1.4288 at 28°C.[2] Further analysis by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy can provide a more accurate determination of purity.
Experimental Protocol: Fractional Distillation of this compound
This protocol is adapted from a procedure described in Organic Syntheses.[2]
1. Pre-treatment of Crude Product:
-
Dissolve the crude this compound in a suitable solvent like ether.
-
Wash the organic solution with a 1 M aqueous sodium hydroxide solution to remove acidic impurities such as 2-formyl-2,4,4-trimethylcyclopentanone.[2]
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the bulk of the solvent.
2. Distillation Setup:
-
Assemble a fractional distillation apparatus for vacuum distillation. Use a round-bottom flask of an appropriate size for the amount of crude product.
-
Equip the flask with a magnetic stirrer or boiling chips.
-
Attach a fractionating column (e.g., a 24-cm jacketed Vigreux column) to the flask.[2]
-
Place a distillation head with a thermometer and a condenser on top of the column. Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser.[1]
-
Connect the condenser to a receiving flask.
-
Connect the apparatus to a vacuum source with a pressure gauge.
3. Distillation Procedure:
-
Transfer the concentrated crude product to the distillation flask.
-
Begin stirring and gradually apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (e.g., residual solvent) in a separate receiving flask.
-
As the temperature rises, the desired product will begin to distill. Collect the fraction boiling at the expected temperature for the given pressure (e.g., 61-62°C at 21 mmHg).[2]
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the flask.
-
Release the vacuum carefully before turning off the cooling water to the condenser.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Boiling Point (Atmospheric Pressure) | 159-160 °C | [3][4] |
| Boiling Point (Reduced Pressure) | 61-62 °C @ 21 mmHg | [2] |
| Density | 0.877 g/mL at 25 °C | [4] |
| Refractive Index (nD) | 1.4278–1.4288 @ 28 °C | [2] |
| Molecular Weight | 126.20 g/mol | [5] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the distillation of this compound.
References
Technical Support Center: Synthesis of 2,4,4-trimethylcyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,4-trimethylcyclopentanone. The information focuses on identifying and mitigating the formation of common side products.
Troubleshooting Guide
Unexpected results during the synthesis of 2,4,4-trimethylcyclopentanone can often be attributed to the formation of side products. This guide will help you identify potential issues and provides corrective actions.
| Problem | Potential Cause | Recommended Solution |
| Low yield of 2,4,4-trimethylcyclopentanone | Incomplete deformylation of the intermediate β-ketoaldehyde, 2-formyl-2,4,4-trimethylcyclopentanone.[1][2] | Ensure thorough mixing and sufficient reaction time (1-2 minutes) during the sodium hydroxide wash.[1] If a high-boiling point residue is observed during distillation, it may contain the formyl side product. Dissolve the residue in ether and repeat the wash with aqueous sodium hydroxide to recover more of the desired product.[2] |
| Presence of a significant fraction with a boiling point around 49-50°C (2 mm Hg) | This corresponds to the boiling point of the side product 2-formyl-2,4,4-trimethylcyclopentanone.[1][2] This indicates that the deformylation step was not complete. | Isolate the fraction and treat it with aqueous sodium hydroxide to convert it to the desired 2,4,4-trimethylcyclopentanone. |
| Crystalline solid observed in the distillation residue | This is likely the enol form of 3,5,5-trimethyl-1,2-cyclohexanedione, a minor side product.[1][2] | This side product is typically present in small amounts and remains in the distillation pot. It can be isolated from the pot residue by crystallization from petroleum ether.[1][2] |
| Emulsion formation during aqueous workup | Insufficient amount of ether added to the reaction mixture before washing.[1] | The procedure recommends diluting the benzene solution with 100 ml of ether before the water wash to prevent emulsification.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of 2,4,4-trimethylcyclopentanone via isophorone oxide rearrangement?
A1: The two most commonly reported side products are:
-
2-formyl-2,4,4-trimethylcyclopentanone : This is the primary side product and an intermediate in the reaction. Incomplete deformylation during the workup will lead to its presence in the final product mixture.[1][2]
-
Enol form of 3,5,5-trimethyl-1,2-cyclohexanedione : This is a minor side product that can be found in the distillation residue.[1][2]
Q2: How can I minimize the formation of 2-formyl-2,4,4-trimethylcyclopentanone?
A2: To minimize the presence of the formyl side product, a thorough basic wash is crucial. After the initial reaction with boron trifluoride etherate, the organic layer must be shaken vigorously with a solution of sodium hydroxide.[1] This step facilitates the deformylation of the intermediate β-ketoaldehyde. A shaking period of 1-2 minutes is recommended to ensure the reaction goes to completion.[1]
Q3: How can I confirm the presence of these side products?
A3: The presence of side products can be inferred from the boiling points during fractional distillation. 2,4,4-trimethylcyclopentanone has a boiling point of 61-62°C at 21 mmHg, while 2-formyl-2,4,4-trimethylcyclopentanone boils at 49-50°C at 2 mmHg.[1][2] The enol of 3,5,5-trimethyl-1,2-cyclohexanedione is a crystalline solid with a melting point of 92-93°C.[1][2] Spectroscopic methods such as NMR and IR spectroscopy can also be used for definitive identification.
Q4: Is it possible to recover the desired product if the formyl side product is formed in significant quantities?
A4: Yes. If a significant amount of high-boiling material, identified as 2-formyl-2,4,4-trimethylcyclopentanone, remains after the initial distillation, it can be recovered. The residue should be dissolved in ether and subjected to another wash with aqueous sodium hydroxide. This will convert the formyl derivative to 2,4,4-trimethylcyclopentanone, which can then be isolated by distillation.[2]
Quantitative Data Summary
The following table summarizes the physical properties and typical yields of the main product and side products in the synthesis of 2,4,4-trimethylcyclopentanone from isophorone oxide.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C/mmHg) | Melting Point (°C) | Typical Yield |
| 2,4,4-trimethylcyclopentanone | C₈H₁₄O | 126.20 | 61-62 / 21 | - | 56-63%[1][2] |
| 2-formyl-2,4,4-trimethylcyclopentanone | C₉H₁₄O₂ | 154.21 | 49-50 / 2 | - | Variable, depends on workup |
| Enol of 3,5,5-trimethyl-1,2-cyclohexanedione | C₉H₁₂O₂ | 152.19 | - | 92-93 | ~1 g from 0.25 mole starting material[1][2] |
Experimental Protocol: Synthesis of 2,4,4-trimethylcyclopentanone from Isophorone Oxide
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Isophorone oxide (38.6 g, 0.25 mole)
-
Reagent grade benzene (400 ml)
-
Boron trifluoride etherate (20 ml, 0.16 mole), redistilled
-
Ether (100 ml)
-
Sodium hydroxide (40 g, 1.0 mole)
-
Water (300 ml)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of isophorone oxide in benzene is placed in a 1-liter separatory funnel.
-
Boron trifluoride etherate is added to the solution. The mixture is swirled and allowed to stand for 30 minutes.
-
The solution is then diluted with ether and washed with 100 ml of water.
-
The organic layer is shaken for 1-2 minutes with a solution of sodium hydroxide in 200 ml of water.
-
The organic layer is then washed with a second 100 ml portion of water.
-
The combined aqueous solutions are extracted with two 50 ml portions of ether.
-
The ethereal extracts are combined with the main benzene-ether solution and dried over anhydrous magnesium sulfate.
-
The solution is concentrated by distillation until the temperature of the distillate reaches about 80°C.
-
The residual liquid is fractionally distilled under reduced pressure. The fraction boiling at 61-62°C/21 mmHg is collected as 2,4,4-trimethylcyclopentanone.
Reaction Pathway and Side Product Formation
The following diagram illustrates the synthesis of 2,4,4-trimethylcyclopentanone and the formation of the major side products.
References
Technical Support Center: Synthesis of 2,4,4-trimethylcyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,4,4-trimethylcyclopentanone synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,4,4-trimethylcyclopentanone, focusing on the widely used method of rearranging isophorone oxide.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degraded Reagents: Boron trifluoride etherate is moisture-sensitive and can lose activity. Isophorone oxide may degrade over time. | Use freshly distilled boron trifluoride etherate.[1] Ensure the isophorone oxide is pure and has been stored correctly. |
| Insufficient Reaction Time: The rearrangement may not have gone to completion. | The recommended reaction time is 30 minutes at room temperature.[1] Monitor the reaction by TLC or GC to ensure the disappearance of the starting material. | |
| Incorrect Stoichiometry: An incorrect ratio of isophorone oxide to boron trifluoride etherate can impact the yield. | Use the recommended molar ratio of approximately 1.5:1 of isophorone oxide to boron trifluoride etherate.[1] | |
| Presence of a Major Side Product | Incomplete Deformylation: The intermediate, 2-formyl-2,4,4-trimethylcyclopentanone, may not have been fully converted to the desired product.[1] | Ensure thorough mixing during the sodium hydroxide wash. The procedure specifies shaking for 1-2 minutes.[1] If the side product is still present after the initial workup, the residue can be redissolved in ether and re-washed with aqueous sodium hydroxide.[1] |
| Difficult Emulsion during Workup | Insufficient Ether: Not enough ether was added before the aqueous wash, leading to the formation of a stable emulsion.[1] | The procedure recommends diluting the reaction mixture with 100 ml of ether for a 0.25 mole scale reaction before washing.[1] |
| Low Isolated Yield After Distillation | Product Loss During Workup: 2,4,4-trimethylcyclopentanone has some water solubility and can be lost in the aqueous layers. | Perform multiple extractions of the aqueous layers with ether to maximize recovery.[1] |
| Inefficient Distillation: The product may be co-distilling with the solvent or lost in the distillation residue. | Use a fractional distillation column for purification.[1] Carefully monitor the distillation temperature and pressure to ensure a clean separation. The boiling point of 2,4,4-trimethylcyclopentanone is 61–62°C at 21 mmHg.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2,4,4-trimethylcyclopentanone?
A1: The rearrangement of isophorone oxide using boron trifluoride etherate as a catalyst is a well-documented and reliable method, reported to provide yields in the range of 56-63%.[1]
Q2: I have a significant amount of a higher-boiling impurity in my crude product. What is it and how can I remove it?
A2: This is likely 2-formyl-2,4,4-trimethylcyclopentanone, an intermediate in the reaction.[1] It can be removed by washing the organic layer with a 10% sodium hydroxide solution. The deformylation occurs during this step, converting the intermediate to the desired 2,4,4-trimethylcyclopentanone.[1] If it persists after the initial workup, the distillation residue can be redissolved in ether and re-treated with aqueous sodium hydroxide to recover more product.[1]
Q3: Are there alternative methods for synthesizing 2,4,4-trimethylcyclopentanone?
A3: Yes, several other methods have been reported, although they may be less convenient or have lower yields. These include:
-
Hydrogenation of 2,4,4-trimethyl-2-cyclopentenone.[1]
-
Clemmensen reduction of dimethyldihydroresorcinol.[1]
-
Distillation of powdered 2,4,4-trimethyladipic acid with sodium hydroxide.[1]
Q4: Can I use a different Lewis acid instead of boron trifluoride etherate?
A4: While other Lewis acids may catalyze the rearrangement of epoxides, boron trifluoride etherate is the recommended catalyst in the established procedure for its efficiency and selectivity in this specific transformation.[1] The use of other Lewis acids would require optimization of reaction conditions.
Q5: My reaction mixture turned dark brown. Is this normal?
A5: Some color change is expected during the reaction. However, a very dark color may indicate the formation of side products or decomposition. It is important to ensure the purity of the starting materials and to control the reaction temperature.
Comparative Data of Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Reported/Expected Yield | Notes |
| Rearrangement | Isophorone oxide | Boron trifluoride etherate, Sodium hydroxide | 56-63%[1] | A well-established and reliable method.[1] |
| Hydrogenation | 2,4,4-trimethyl-2-cyclopentenone | H₂, Catalyst (e.g., Pd/C) | Not specified in literature for this specific substrate. Generally high for unhindered alkenes. | A standard method for the reduction of carbon-carbon double bonds. |
| Clemmensen Reduction | Dimethyldihydroresorcinol | Zinc amalgam, Hydrochloric acid | Not specified in literature for this specific substrate. Can be variable depending on the substrate. | A classic method for the reduction of ketones to alkanes, but can be harsh. |
| Intramolecular Cyclization | 2,4,4-trimethyladipic acid | Heat, Base (e.g., Ba(OH)₂) | Not specified for this substrate. The analogous reaction of adipic acid to cyclopentanone yields 75-80%. | A high-temperature reaction that proceeds via a Dieckmann-like condensation followed by decarboxylation. |
Experimental Protocols
Protocol 1: Synthesis of 2,4,4-trimethylcyclopentanone from Isophorone Oxide[1]
This protocol is adapted from Organic Syntheses.
Materials:
-
Isophorone oxide (38.6 g, 0.25 mole)
-
Reagent grade benzene (400 ml)
-
Boron trifluoride etherate (20 ml, 0.16 mole), freshly distilled
-
Ether (diethyl ether)
-
Sodium hydroxide (40 g)
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a 1-liter separatory funnel, dissolve 38.6 g of isophorone oxide in 400 ml of benzene.
-
Add 20 ml of freshly distilled boron trifluoride etherate to the solution.
-
Swirl the mixture and allow it to stand at room temperature for 30 minutes.
-
Dilute the reaction mixture with 100 ml of ether.
-
Wash the organic layer with 100 ml of water.
-
Prepare a solution of 40 g of sodium hydroxide in 200 ml of water and shake it with the organic layer for 1-2 minutes.
-
Separate the layers and wash the organic layer with a second 100-ml portion of water.
-
Combine the aqueous layers and extract them with two 50-ml portions of ether.
-
Combine all organic layers and dry over anhydrous magnesium sulfate.
-
Concentrate the solution by distillation until the distillate temperature reaches approximately 80°C.
-
Fractionally distill the residue under reduced pressure. Collect the fraction boiling at 61–62°C/21 mm.
Expected Yield: 17.7–19.8 g (56–63%)
Visualizations
Caption: Experimental workflow for the synthesis of 2,4,4-trimethylcyclopentanone.
Caption: Troubleshooting decision tree for low yield in 2,4,4-trimethylcyclopentanone synthesis.
References
Technical Support Center: Removal of 2-formyl-2,4,4-trimethylcyclopentanone Impurity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the 2-formyl-2,4,4-trimethylcyclopentanone impurity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2-formyl-2,4,4-trimethylcyclopentanone and how is it formed?
A1: 2-formyl-2,4,4-trimethylcyclopentanone is a β-ketoaldehyde that can form as a byproduct during the synthesis of 2,4,4-trimethylcyclopentanone, particularly in the rearrangement of isophorone oxide catalyzed by boron trifluoride etherate.[1] It is important to distinguish this impurity from campholenic aldehyde, which is a different compound with a distinct chemical structure.
Q2: Why is the removal of this impurity important?
A2: The presence of 2-formyl-2,4,4-trimethylcyclopentanone can affect the purity, reactivity, and toxicological profile of the final product. Aldehydic impurities, in general, can be reactive and may lead to undesired side reactions or degradation of the desired compound.
Q3: What are the primary methods for removing 2-formyl-2,4,4-trimethylcyclopentanone?
A3: The two primary methods for removing this impurity are:
-
Deformylation using a strong base: Treatment with an aqueous solution of a strong base like sodium hydroxide (NaOH) removes the formyl group.[1]
-
Bisulfite addition: Reaction with sodium bisulfite (NaHSO₃) forms a water-soluble adduct with the aldehyde, which can then be removed by extraction.[2][3]
Q4: How can I detect and quantify the 2-formyl-2,4,4-trimethylcyclopentanone impurity?
A4: The most common analytical methods for detecting and quantifying this impurity are gas chromatography (GC) based techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides identification of the impurity based on its mass spectrum.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Can be used for accurate quantification of the impurity.[4][5] For enhanced detection, derivatization of the aldehyde with an agent like PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) can be employed prior to GC analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of the formyl proton signal.[6]
Troubleshooting Guides
Issue 1: Presence of 2-formyl-2,4,4-trimethylcyclopentanone impurity after synthesis of 2,4,4-trimethylcyclopentanone.
Cause: Incomplete deformylation during the workup of the isophorone oxide rearrangement reaction.[1]
Solutions:
-
Primary Recommendation: Alkaline Wash (Deformylation)
-
Protocol: After the initial reaction, wash the organic layer containing the product and impurity with a 10% aqueous sodium hydroxide solution. The specified period of shaking is crucial to ensure complete deformylation.[1] A vigorous shaking for 1-2 minutes is recommended.[1]
-
Troubleshooting: If the impurity persists, consider increasing the concentration of the NaOH solution (up to 20%), the volume of the wash, or the contact time. Ensure efficient mixing between the organic and aqueous phases.
-
-
Alternative Method: Sodium Bisulfite Wash
-
Protocol: This method is effective for removing various aldehyde impurities.[2][3][7] Wash the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde forms a water-soluble bisulfite adduct that partitions into the aqueous layer.
-
Troubleshooting: If the separation is not clean, it might be due to the formation of an emulsion. In such cases, adding a small amount of brine can help to break the emulsion. For highly non-polar organic solvents, the bisulfite adduct might precipitate as a solid, which can be removed by filtration.[3]
-
Issue 2: Difficulty in quantifying the impurity at low levels.
Cause: Low concentration of the impurity leading to poor signal-to-noise ratio in analytical instruments.
Solution:
-
Derivatization for GC analysis: To enhance the sensitivity of detection, especially for GC-based methods, consider derivatizing the sample with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). The resulting oxime is more volatile and provides a stronger signal in the detector.
Data Presentation
Table 1: Physical Properties of 2,4,4-trimethylcyclopentanone and its Formyl Impurity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point | Refractive Index (nD) |
| 2,4,4-trimethylcyclopentanone | C₈H₁₄O | 126.20 | 61-62°C / 21 mmHg[1] | 1.4278-1.4288 @ 28°C[1] |
| 2-formyl-2,4,4-trimethylcyclopentanone | C₉H₁₄O₂ | 154.21 | 49-50°C / 2 mmHg[1] | 1.4495 @ 25°C[1] |
Table 2: Efficiency of Aldehyde Removal using Sodium Bisulfite Wash
| Aldehyde Type | Miscible Solvent | Purity of Recovered Compound | Reference |
| Aromatic Aldehydes | Methanol | >95% | [8] |
| Aliphatic Aldehydes | Dimethylformamide (DMF) | >95% | [8] |
Experimental Protocols
Protocol 1: Removal of 2-formyl-2,4,4-trimethylcyclopentanone by Alkaline Wash (Deformylation)
Based on the procedure from Organic Syntheses.[1]
-
Dissolution: Dissolve the crude reaction mixture containing 2,4,4-trimethylcyclopentanone and the formyl impurity in a suitable organic solvent like diethyl ether or benzene.
-
Alkaline Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 10% aqueous sodium hydroxide (NaOH) solution.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing. This step facilitates the deformylation of the β-ketoaldehyde.
-
Phase Separation: Allow the layers to separate. The deformylated product remains in the organic layer, while the sodium formate salt dissolves in the aqueous layer.
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer with water to remove any residual NaOH.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the purified 2,4,4-trimethylcyclopentanone.
Protocol 2: Removal of Aldehyde Impurities using Sodium Bisulfite Wash
Adapted from Brindle, et al.[2][3]
-
Dissolution: Dissolve the organic mixture containing the ketone and aldehyde impurity in a water-miscible solvent such as methanol or dimethylformamide (DMF is preferred for aliphatic aldehydes).
-
Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃). Shake the mixture vigorously.
-
Extraction: Add a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and additional water. Shake the separatory funnel to perform the liquid-liquid extraction.
-
Phase Separation: Allow the layers to separate. The aldehyde-bisulfite adduct will be in the aqueous layer, and the purified ketone will remain in the organic layer.
-
Work-up: Separate the organic layer and wash it with water to remove any residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
Visualizations
Caption: Structures of the main compound and the impurity.
Caption: Troubleshooting workflow for impurity removal.
Caption: Simplified mechanism of deformylation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Workup [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Method [keikaventures.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. | Semantic Scholar [semanticscholar.org]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Reactions of 2,2,4-Trimethylcyclopentanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving stereoselectivity in reactions involving 2,2,4-trimethylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity with this compound?
A1: The primary challenges arise from the steric hindrance around the carbonyl group and the adjacent chiral center at C4. The gem-dimethyl group at C2 can influence the facial selectivity of enolate formation and subsequent reactions. The methyl group at C4 introduces a preexisting stereocenter, which can either reinforce or oppose the directing effect of a chosen chiral auxiliary or catalyst, potentially leading to issues in diastereoselectivity.
Q2: What general strategies can be employed to improve stereoselectivity in reactions of this compound?
A2: To enhance stereoselectivity, several strategies can be implemented:
-
Chiral Auxiliaries: Temporarily incorporating a chiral auxiliary can effectively control the stereochemical outcome of subsequent reactions.[1][2][3] Evans oxazolidinones or pseudoephedrine amides are common examples that create a chiral environment, directing the approach of electrophiles.[1]
-
Organocatalysis: Chiral organic molecules, such as proline derivatives, can catalyze stereoselective transformations by forming chiral enamines or iminium ions in situ.
-
Metal-Catalyzed Asymmetric Synthesis: Chiral ligands coordinated to a metal center can create a chiral environment that directs the stereochemical course of the reaction. This is particularly effective for reactions like asymmetric hydrogenation or conjugate additions.
-
Substrate Control: Leveraging the existing stereocenter at C4 can be a powerful strategy if the desired diastereomer is the thermodynamically favored one. Reaction conditions can be tuned to favor thermodynamic control.
Q3: How do I choose between kinetic and thermodynamic enolate formation to control stereoselectivity?
A3: The choice between kinetic and thermodynamic enolate formation is a critical factor in controlling the regioselectivity and, consequently, the stereoselectivity of subsequent reactions.
-
Kinetic Enolate: Favored by strong, bulky, non-nucleophilic bases (e.g., LDA) at low temperatures (e.g., -78 °C) in aprotic solvents (e.g., THF). The kinetic enolate is formed faster by deprotonation of the less hindered α-proton.
-
Thermodynamic Enolate: Favored by weaker bases (e.g., NaH, alkoxides) at higher temperatures (e.g., room temperature or above). These conditions allow for equilibration to the more substituted, thermodynamically more stable enolate.
For this compound, deprotonation at C5 would lead to the kinetic enolate, while deprotonation at C3 would be much slower due to steric hindrance.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Aldol Reactions
Problem: My aldol reaction with this compound and an aldehyde is producing a nearly 1:1 mixture of diastereomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Enolate Geometry | The geometry of the enolate (E vs. Z) can significantly influence the diastereoselectivity of the aldol addition. For cyclic ketones, enolate geometry is often constrained. Consider using boron enolates (e.g., using dialkylboron triflates) which can provide higher levels of stereocontrol through a well-defined Zimmerman-Traxler transition state. |
| Inappropriate Lewis Acid | The choice of Lewis acid can affect the transition state geometry. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂) to find one that enhances the facial selectivity of the aldehyde addition. |
| Reaction Temperature Too High | Higher temperatures can lead to lower stereoselectivity by allowing for equilibration or less-ordered transition states. Perform the reaction at lower temperatures (e.g., -78 °C to -100 °C). |
| Solvent Effects | The polarity and coordinating ability of the solvent can impact the tightness of the transition state. Test a range of aprotic solvents from non-coordinating (e.g., toluene, dichloromethane) to coordinating (e.g., THF, ether). |
Issue 2: Low Enantiomeric Excess (ee) in an Organocatalyzed Reaction
Problem: I am attempting an asymmetric α-functionalization of this compound using a proline-based organocatalyst, but the enantiomeric excess of my product is low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst | The steric and electronic properties of the catalyst are crucial. Screen a library of organocatalysts (e.g., different diarylprolinol silyl ethers). The steric bulk of the catalyst must be well-matched with the substrate. |
| Presence of Water | Trace amounts of water can interfere with the catalytic cycle. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Incorrect Additive/Co-catalyst | Many organocatalytic reactions require an acid or base additive to facilitate the catalytic cycle. Optimize the type and stoichiometry of the additive. |
| Reaction Concentration | The concentration of the reaction can influence the rates of the desired catalytic pathway versus undesired background reactions. Experiment with different concentrations to find the optimal conditions. |
Experimental Protocols
Note: The following protocols are generalized starting points and will likely require optimization for this compound.
Protocol 1: Diastereoselective Alkylation using a Pseudoephedrine Chiral Auxiliary
This protocol is adapted from methodologies using pseudoephedrine as a chiral auxiliary for the alkylation of carbonyl compounds.
-
Amide Formation: React 2,2,4-trimethylcyclopentyl carboxylic acid (derived from the ketone) with (1R,2R)-(-)-pseudoephedrine to form the corresponding amide.
-
Enolate Formation: In a flame-dried flask under argon, dissolve the pseudoephedrine amide in anhydrous THF (0.1 M). Cool the solution to -78 °C. Add lithium diisopropylamide (LDA) (1.1 equivalents) dropwise and stir for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir for 4-6 hours, allowing the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Auxiliary Cleavage: Cleave the auxiliary by heating with aqueous H₂SO₄ or by reductive cleavage (e.g., with LiAlH₄) to yield the chiral carboxylic acid or alcohol, respectively.
-
Analysis: Determine the diastereomeric excess (d.e.) of the product by ¹H NMR or chiral HPLC analysis.
Protocol 2: Enantioselective Reduction of the Ketone using a Chiral Catalyst
This protocol provides a general method for the asymmetric reduction of a ketone to a chiral alcohol.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the chiral catalyst solution. For example, dissolve a rhodium precursor like [Rh(cod)₂]BF₄ and a chiral phosphine ligand (e.g., (R)-BINAP) in a degassed solvent like THF or methanol.
-
Reaction Setup: In a separate flask, dissolve this compound (1.0 equivalent) in the same degassed solvent.
-
Reduction: Add the catalyst solution to the ketone solution (catalyst loading typically 0.5-2 mol%). Place the reaction under an atmosphere of hydrogen (H₂) gas (from a balloon or in a pressure vessel) and stir vigorously at room temperature for 12-24 hours.
-
Workup: Once the reaction is complete (monitored by TLC or GC), remove the solvent under reduced pressure. Purify the resulting alcohol by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (e.e.) of the alcohol product by chiral HPLC or GC analysis.
Visualizations
Caption: General workflow for optimizing stereoselectivity.
Caption: Conceptual pathway of using a chiral auxiliary.
References
Technical Support Center: Scaling Up the Synthesis of 2,2,4-Trimethylcyclopentanone
Aimed at: Researchers, scientists, and professionals in drug development, this guide provides in-depth technical assistance for the synthesis of 2,2,4-trimethylcyclopentanone, with a focus on addressing challenges encountered during scale-up.
Introduction
Welcome to the technical support center for the synthesis of this compound. This resource is designed to provide practical, experience-driven guidance to researchers and chemists. Here, we address common challenges and frequently asked questions related to the synthesis, purification, and scale-up of this compound. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Reaction Mechanism
Q1: What is the most reliable and scalable method for synthesizing this compound?
A1: The most dependable and frequently cited method for preparing this compound is the Lewis acid-catalyzed rearrangement of isophorone oxide.[1] This method is advantageous due to its relatively high yield and straightforward procedure.[1] The reaction typically involves treating isophorone oxide with boron trifluoride etherate in a suitable solvent like benzene.[1]
Q2: I'm observing a lower than expected yield. What are the likely causes?
A2: Low yields can often be attributed to several factors:
-
Purity of Starting Material: The purity of the isophorone oxide is crucial. Ensure it is of high quality and free from significant impurities.
-
Catalyst Activity: Boron trifluoride etherate is moisture-sensitive. Use a freshly opened bottle or redistilled reagent to ensure its catalytic activity is not compromised.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. While the reaction is relatively fast, ensure adequate time is allowed.[1]
-
Side Reactions: The formation of byproducts, such as 2-formyl-2,4,4-trimethylcyclopentanone, can reduce the yield of the desired product.[1]
Q3: An unexpected byproduct is appearing in my crude reaction mixture. How can I identify and minimize it?
A3: A common byproduct is 2-formyl-2,4,4-trimethylcyclopentanone.[1] This β-ketoaldehyde is an intermediate in the reaction.[1] Its presence suggests that the deformylation step is incomplete. To address this, ensure a thorough basic wash (e.g., with sodium hydroxide solution) is performed during the workup to facilitate the complete conversion of this intermediate to the desired product.[1] If a significant amount of this byproduct remains, the residue after distillation can be redissolved in a solvent and re-treated with an aqueous sodium hydroxide solution to recover more of the target compound.[1]
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis of this compound.
Purification & Analysis
Q4: What is the most effective method for purifying the crude product on a larger scale?
A4: Fractional distillation under reduced pressure is the recommended method for purifying this compound.[1] This technique is effective in separating the product from higher-boiling impurities and any remaining solvent. It is important to use an efficient fractionating column to achieve good separation.
Q5: During distillation, my product appears to be co-distilling with another substance. What could it be and how can I improve the separation?
A5: If you observe co-distillation, it is likely with unreacted starting material or a closely boiling byproduct. To improve separation:
-
Improve Column Efficiency: Use a longer fractionating column or one with a higher number of theoretical plates.
-
Optimize Vacuum: Adjust the vacuum level to find the optimal boiling point difference between your product and the impurity.
-
Pre-distillation Treatment: If the impurity is acidic or basic, a pre-distillation wash with a suitable aqueous solution can help remove it.
Q6: What analytical techniques are best for confirming the purity of the final product?
A6: A combination of techniques is recommended for comprehensive purity analysis:
-
Gas Chromatography (GC): Ideal for assessing the percentage purity and detecting volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural isomers or impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ketone functional group (C=O stretch).
Safety & Handling
Q7: What are the primary safety concerns when handling the reagents for this synthesis?
A7: The reagents used in this synthesis require careful handling:
-
Boron Trifluoride Etherate: Corrosive and reacts with moisture. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Benzene: A known carcinogen and is flammable. Use in a well-ventilated fume hood and take precautions to avoid inhalation and skin contact.
-
Sodium Hydroxide: Caustic. Avoid contact with skin and eyes.
-
This compound: Flammable liquid and vapor.[2] It can cause skin and serious eye irritation. Keep away from heat, sparks, and open flames. Ensure proper grounding and use non-sparking tools.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.[3][4][5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a well-established procedure.[1]
-
In a suitable reaction vessel, dissolve isophorone oxide (0.25 mole) in 400 mL of reagent-grade benzene.
-
To this solution, add boron trifluoride etherate (0.16 mole) and swirl to mix.
-
Allow the solution to stand at room temperature for 30 minutes.
-
Dilute the reaction mixture with 100 mL of ether and wash with 100 mL of water.
-
Separate the organic layer and wash it with a solution of sodium hydroxide (1.0 mole) in 200 mL of water by shaking for 1-2 minutes.
-
Wash the organic layer again with 100 mL of water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution by distillation to remove the bulk of the solvents.
-
Fractionally distill the residue under reduced pressure to obtain pure this compound.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O | [2] |
| Molecular Weight | 126.20 g/mol | [2] |
| Boiling Point | 130-131 °C (at atmospheric pressure) | |
| 61-62 °C (at 21 mmHg) | [1] | |
| Density | 0.951 g/cm³ (at 25 °C) |
Troubleshooting Flowchart
References
Technical Support Center: Minimizing Side Reactions in the Polychlorination of Trimethylcyclopentanones
Welcome to the technical support center for the polychlorination of trimethylcyclopentanones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling and minimizing unwanted side reactions. Our focus is on the "why" behind the "how," empowering you to troubleshoot effectively and optimize your synthetic outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the polychlorination of trimethylcyclopentanones. Each issue is presented in a question-and-answer format, providing not just a solution but the underlying chemical principles.
Q1: My reaction is producing a significant amount of over-chlorinated byproducts, even when using stoichiometric amounts of the chlorinating agent. What's going on and how can I fix it?
A1: This is a classic issue in ketone halogenation, particularly under basic or neutral conditions. The root cause lies in the reaction mechanism itself. The introduction of a chlorine atom at the α-position to the carbonyl group increases the acidity of the remaining α-hydrogens through an inductive effect.[1][2] This makes the monochlorinated product more susceptible to deprotonation and subsequent chlorination than the starting material, leading to a cascade of polychlorination.[1][2]
Solutions:
-
Switch to Acid-Catalyzed Conditions: Performing the chlorination in the presence of an acid catalyst, such as acetic acid, is the most effective way to promote monochlorination.[1][3] The reaction proceeds through an enol intermediate, and the rate-determining step is the formation of this enol.[3] The electron-withdrawing nature of the first chlorine atom added destabilizes the transition state for the formation of the second enol, thus slowing down subsequent chlorinations.[1][4]
-
Control Stoichiometry and Addition Rate: While less effective than acid catalysis, carefully controlling the stoichiometry of your chlorinating agent (e.g., sulfuryl chloride or N-chlorosuccinimide) is crucial.[5] Adding the chlorinating agent slowly to the reaction mixture can help to maintain a low concentration of the agent, favoring the reaction with the more abundant starting material over the monochlorinated product.
-
Use a Milder Chlorinating Agent: Consider using a less reactive chlorinating agent. While chlorine gas and sulfuryl chloride are common, they can be aggressive.[5][6] Reagents like N-chlorosuccinimide (NCS) can offer better control.[6][7]
Q2: I'm observing the formation of unexpected rearrangement products. What could be causing this, and how can I prevent it?
A2: Rearrangement reactions, such as the Favorskii rearrangement, are a known side reaction pathway for α-haloketones, especially in the presence of a base. The trimethylcyclopentanone skeleton can be prone to ring contraction under certain conditions.
Mechanism of Favorskii Rearrangement:
-
Deprotonation of the α'-carbon (the carbon on the other side of the carbonyl from the halogen).
-
Intramolecular nucleophilic attack of the resulting enolate on the carbon bearing the halogen, forming a cyclopropanone intermediate.
-
Nucleophilic attack on the cyclopropanone carbonyl by a base (e.g., hydroxide), followed by ring-opening to yield a carboxylic acid derivative with a rearranged carbon skeleton.
Solutions:
-
Avoid Strong Bases: The most critical factor is to avoid strong bases if a Favorskii-type rearrangement is suspected. If your downstream process requires basic conditions, ensure that all the α-haloketone has been consumed or quenched before introducing the base.
-
Temperature Control: Lowering the reaction temperature can often suppress rearrangement pathways, which typically have a higher activation energy than the desired chlorination.
-
Choice of Solvent: The choice of solvent can influence the stability of intermediates. Protic solvents may facilitate rearrangement by stabilizing ionic intermediates. Experimenting with aprotic solvents might be beneficial.
Q3: My reaction is sluggish and incomplete, even with an excess of the chlorinating agent. What factors could be limiting the reaction rate?
A3: A slow or incomplete reaction can be due to several factors related to the reaction setup and the nature of the reagents.
Potential Causes and Solutions:
-
Insufficient Catalyst (Acid-Catalyzed): In acid-catalyzed reactions, the formation of the enol is the rate-limiting step.[3] Ensure you are using a sufficient concentration of the acid catalyst.
-
Poor Solubility: Trimethylcyclopentanone and some chlorinating agents may have limited solubility in certain solvents. Ensure all reactants are fully dissolved. You may need to experiment with different solvent systems. Chlorinated solvents like dichloromethane or chloroform are often used, but be mindful of potential side reactions with the solvent itself.[8]
-
Decomposition of Chlorinating Agent: Some chlorinating agents are sensitive to moisture and can decompose over time. Use freshly opened or properly stored reagents.
-
Radical Quenchers: If you are using a radical-based chlorination method (e.g., using light), trace impurities in your starting material or solvent could be acting as radical quenchers. Purifying your starting materials may be necessary.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the polychlorination of trimethylcyclopentanones, offering a deeper understanding of the underlying chemistry.
Q1: What is the fundamental difference between acid-catalyzed and base-promoted halogenation of ketones?
A1: The key difference lies in the reactive intermediate.[9][10]
-
Acid-Catalyzed Halogenation: Proceeds through a neutral enol intermediate. The rate-determining step is the formation of the enol.[3][11] This mechanism favors monochlorination because the first halogen deactivates the molecule towards further enol formation.[4]
-
Base-Promoted Halogenation: Proceeds through a negatively charged enolate intermediate.[10][11] The formation of the enolate is rapid. The introduction of a halogen makes the remaining α-protons more acidic, accelerating subsequent deprotonation and halogenation, which often leads to polychlorination.[1][2]
Q2: How does the structure of trimethylcyclopentanone influence the regioselectivity of chlorination?
A2: The substitution pattern of trimethylcyclopentanone plays a significant role in determining which α-carbon is chlorinated.
-
Steric Hindrance: The methyl groups can sterically hinder the approach of the chlorinating agent to the more substituted α-carbon.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can influence the stability of the enol or enolate intermediate. Under thermodynamic control (typically acidic conditions), the more substituted, and thus more stable, enol is favored, leading to chlorination at the more substituted α-carbon, if sterically accessible.[10] Under kinetic control (often with strong, non-equilibrating bases), the less sterically hindered proton is removed, leading to the formation of the less substituted enolate and subsequent chlorination at that position.[10]
Q3: Are there any safety concerns I should be aware of when performing polychlorination reactions?
A3: Yes, several safety precautions are essential.
-
Corrosive and Toxic Reagents: Many chlorinating agents, such as chlorine gas and sulfuryl chloride, are highly toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Chlorination reactions can be exothermic. Monitor the reaction temperature closely and have a cooling bath ready to control any temperature spikes.
-
Pressure Buildup: The reaction often generates HCl gas as a byproduct. Ensure your reaction vessel is equipped with a proper gas outlet or trap to prevent pressure buildup.
-
Solvent Reactivity: Be aware of potential incompatibilities between your chlorinating agent and solvent. For example, chlorine and its derivatives are strong oxidizing agents and can react violently with certain organic solvents.[8][12]
III. Experimental Protocols
Protocol 1: Selective Monochlorination of 2,4,4-Trimethylcyclopentanone under Acidic Conditions
This protocol is designed to favor the formation of the monochlorinated product.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl), dissolve 2,4,4-trimethylcyclopentanone (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Reagent Addition: While stirring the solution at room temperature, add a solution of sulfuryl chloride (1.05 eq) in glacial acetic acid (2 volumes) dropwise via the dropping funnel over 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize the acid), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
IV. Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution
| Entry | Chlorinating Agent | Catalyst/Solvent | Temp (°C) | Monochloro (%) | Dichloro (%) | Other Byproducts (%) |
| 1 | SO₂Cl₂ | Acetic Acid | 25 | 85 | 10 | 5 |
| 2 | SO₂Cl₂ | Dichloromethane | 25 | 60 | 35 | 5 |
| 3 | NCS | Acetic Acid | 25 | 90 | 5 | 5 |
| 4 | Cl₂ | Dichloromethane | 0 | 55 | 40 | 5 |
Note: These are representative data and actual results may vary.
V. References
-
Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc.
-
Ketone halogenation. Wikipedia.
-
Alpha Halogenation of Ketones Reaction Mechanism in Acid or Base. YouTube.
-
Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl. PubMed.
-
Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange.
-
Selective monochlorination of ketones and aromatic alcohols. Google Patents.
-
mechanism of alpha-halogenation of ketones. YouTube.
-
The chlorination of acetone: A complete kinetic analysis. ResearchGate.
-
Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Journal of the Chemical Society, Perkin Transactions 2.
-
22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
-
Alpha Halogenation of Enols and Enolates. Chemistry Steps.
-
Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry.
-
Ketone-catalyzed photochemical C(sp3)–H chlorination. PMC - NIH.
-
Process for the preparation of selectively and symmetrically di-halogenated ketals. Google Patents.
-
18.3: Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
-
2,4,4-trimethylcyclopentanone. Organic Syntheses Procedure.
-
Alpha Halogenation of Ketones. YouTube.
-
Method for chlorination of methylated aromatic compounds. Google Patents.
-
Halogenation Of Ketones via Enols. Master Organic Chemistry.
-
Specific Solvent Issues with Chlorination. Wordpress.
-
SAFETY OF CHLORINATION REACTIONS. IChemE.
-
Trimethylchlorosilane-Mediated Mild α-Chlorination of 1,3-Dicarbonyl Compounds Promoted by Phenyliodonium Diacetate. Organic Chemistry Portal.
References
- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. US4310702A - Selective monochlorination of ketones and aromatic alcohols - Google Patents [patents.google.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. icheme.org [icheme.org]
Optimizing reaction conditions for 2,2,4-trimethylcyclopentanone derivatization
Welcome to the technical support center for the derivatization of 2,2,4-trimethylcyclopentanone. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to assist you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common derivatization reaction for this compound in our workflow?
A1: The most common and robust derivatization for this compound is the formation of a hydrazone using 2,4-dinitrophenylhydrazine (DNPH). This reaction is highly reliable for quantification and subsequent analysis.
Q2: What is the expected yield for the DNPH derivatization of this compound?
A2: Under optimal conditions, the expected yield for the formation of this compound 2,4-dinitrophenylhydrazone is typically between 85% and 95%.
Q3: I am observing a low yield in my reaction. What are the potential causes?
A3: Low yields can be attributed to several factors. Please refer to the Troubleshooting Guide: Low Reaction Yield section below for a detailed breakdown of potential causes and their solutions. Common issues include incomplete reaction, degradation of the product, or losses during workup and purification.
Q4: How can I confirm the successful formation of the this compound 2,4-dinitrophenylhydrazone derivative?
A4: The formation of the derivative can be confirmed by a distinct color change to a yellow/orange precipitate. For structural confirmation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended.
Troubleshooting Guides
Troubleshooting Guide: Low Reaction Yield
If you are experiencing lower than expected yields, consult the following table for potential causes and recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Reaction mixture remains clear, with no precipitate forming. | Incomplete reaction due to insufficient catalyst. | Ensure the catalytic amount of acid (e.g., sulfuric acid) has been added. |
| Low yield of precipitate after filtration. | Product is partially soluble in the reaction solvent. | Cool the reaction mixture in an ice bath for at least 30 minutes before filtration to maximize precipitation. |
| Significant loss of product during recrystallization. | The chosen recrystallization solvent is too effective, leading to high solubility of the product even at low temperatures. | Experiment with a different solvent system. A mixture of ethanol and water often provides good results for hydrazones. |
| Oily product instead of a crystalline solid. | Presence of unreacted starting material or other impurities. | Ensure the reaction has gone to completion using Thin Layer Chromatography (TLC). If impurities are present, consider purification by column chromatography before recrystallization. |
Troubleshooting Guide: Unexpected Side Products
The formation of side products can complicate purification and reduce the overall yield.
| Observation (e.g., by TLC or NMR) | Potential Side Product | Potential Cause | Recommended Solution |
| Spot on TLC with a different Rf value. | Aldol condensation product. | The reaction conditions are too basic, or the temperature is too high. | Maintain a slightly acidic pH and control the reaction temperature, keeping it at or below room temperature. |
| Broad peaks in NMR spectrum. | Polymeric material. | High concentration of reactants or prolonged reaction time at elevated temperatures. | Use the recommended concentrations and monitor the reaction progress to avoid extended reaction times. |
Experimental Protocols
Protocol: Synthesis of this compound 2,4-Dinitrophenylhydrazone
Materials:
-
This compound
-
2,4-dinitrophenylhydrazine (DNPH)
-
Methanol
-
Concentrated Sulfuric Acid
-
Deionized Water
Procedure:
-
Prepare the DNPH reagent: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol. Carefully add 1.0 mL of concentrated sulfuric acid dropwise while stirring.
-
Dissolve the ketone: In a separate flask, dissolve 0.2 g of this compound in 20 mL of methanol.
-
Reaction: Slowly add the DNPH reagent to the ketone solution with constant stirring at room temperature.
-
Precipitation: A yellow to orange precipitate should form within 15 minutes. Continue stirring for an additional 30 minutes to ensure complete reaction.
-
Isolation: Cool the mixture in an ice bath for 30 minutes. Collect the precipitate by vacuum filtration and wash with a small amount of cold methanol.
-
Drying: Dry the product in a desiccator under vacuum.
Data Presentation
Table 1: Optimization of Reaction Time for Hydrazone Formation
| Reaction Time (minutes) | Yield (%) | Purity (by HPLC, %) |
| 15 | 75.2 | 98.1 |
| 30 | 88.5 | 99.2 |
| 45 | 92.1 | 99.3 |
| 60 | 92.5 | 99.1 |
| 90 | 91.8 | 98.5 |
Table 2: Effect of Catalyst Concentration on Yield
| H₂SO₄ Concentration (mol%) | Yield (%) | Reaction Time (minutes) |
| 0.5 | 80.3 | 45 |
| 1.0 | 92.1 | 45 |
| 1.5 | 92.3 | 45 |
| 2.0 | 90.7 | 45 |
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: Troubleshooting decision tree for low reaction yield.
Technical Support Center: Characterization of Impurities in 2,2,4-trimethylcyclopentanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 2,2,4-trimethylcyclopentanone.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources throughout the manufacturing process and storage.[1] These include:
-
Starting materials and reagents: Unreacted starting materials or impurities present in them.
-
Intermediates: Residual amounts of synthetic intermediates.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation products: Impurities formed due to exposure to light, heat, or air during storage.
-
Residual solvents: Solvents used during the synthesis and purification process.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for separating and identifying volatile and semi-volatile impurities.[2][3]
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile or thermally unstable impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the impurities, aiding in their definitive identification.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to identify functional groups present in the impurities.[4]
Q3: How can I differentiate between isomers of trimethylcyclopentanone?
A3: Isomers such as this compound, 2,4,4-trimethylcyclopentanone, and 2,2,5-trimethylcyclopentanone can be challenging to distinguish.[6][7][8] High-resolution gas chromatography with a suitable capillary column can often achieve separation based on differences in boiling points and polarity. Mass spectrometry will show identical molecular weights, but fragmentation patterns may differ slightly. Definitive identification can be achieved by comparing retention times and mass spectra with certified reference standards for each isomer. 1H and 13C NMR spectroscopy are also powerful tools for distinguishing between isomers due to the different chemical environments of the methyl and methylene protons and carbons.
Troubleshooting Guides
GC-MS Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Ghost Peaks (Peaks in Blank Runs) | Contaminated injector, column, or carrier gas. | Clean the injector port and replace the liner. Bake out the column. Ensure high-purity carrier gas and check for leaks.[9] |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the liner or column; column overloading. | Use a deactivated liner. Cut a small portion from the front of the column. Dilute the sample.[9] |
| Baseline Noise or Drift | Contaminated detector; column bleed; gas leaks. | Clean the detector. Condition the column. Check all fittings for leaks.[9] |
| Inconsistent Retention Times | Fluctuations in oven temperature or carrier gas flow rate. | Verify oven temperature calibration. Check and adjust the gas flow controller. |
| Low Signal Intensity | Sample degradation in the injector; leak in the system. | Lower the injector temperature. Check for leaks from the syringe to the detector.[9] |
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | Blockage in the column or tubing; particulate matter from the sample. | Reverse-flush the column (if permissible by the manufacturer). Filter all samples and mobile phases. Check for blocked frits or tubing.[10] |
| Peak Tailing | Secondary interactions with the stationary phase; column overload. | Use a mobile phase additive (e.g., a small amount of acid or base). Inject a smaller sample volume. |
| Baseline Drift (Gradient Elution) | Mobile phase contamination; temperature fluctuations. | Use high-purity solvents and freshly prepared mobile phases. Use a column oven to maintain a stable temperature. |
| Carryover (Analyte in Blank) | Adsorption of the analyte in the injector or column. | Optimize the needle wash procedure. Flush the column with a strong solvent between runs.[11] |
Data Presentation
Table 1: Hypothetical GC-MS Analysis of a this compound Sample
| Peak No. | Retention Time (min) | Proposed Impurity | Area % | Key Mass Fragments (m/z) |
| 1 | 5.82 | This compound | 99.50 | 126, 111, 83, 69, 56 |
| 2 | 6.15 | Isophorone (starting material) | 0.25 | 138, 123, 95, 82 |
| 3 | 7.34 | Aldol addition by-product | 0.15 | 252, 237, 126 |
| 4 | 4.51 | Toluene (residual solvent) | 0.10 | 92, 91, 65 |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (50:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
-
Sample Preparation: Dilute the this compound sample 1:100 in dichloromethane.
Protocol 2: NMR for Structural Elucidation of an Unknown Impurity
-
Sample Preparation: Isolate the impurity of interest using preparative chromatography (e.g., preparative GC or HPLC). Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments to Perform:
-
1H NMR: To determine the number and types of protons.
-
13C NMR: To determine the number and types of carbons.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH2, and CH3 groups.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations, which is crucial for piecing together the molecular structure.
-
-
Data Analysis: Integrate and analyze the resulting spectra to assemble the chemical structure of the impurity.
Visualizations
Caption: Workflow for impurity characterization.
Caption: Troubleshooting logic for unexpected peaks.
References
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 3. medikamenterqs.com [medikamenterqs.com]
- 4. Organic Impurity Test - CD Formulation [formulationbio.com]
- 5. pharmtech.com [pharmtech.com]
- 6. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,2,5-Trimethylcyclopentanone | C8H14O | CID 138297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Tips for Troubleshooting Analyte Contamination in the LC | Restek [discover.restek.com]
Stability and degradation of 2,2,4-trimethylcyclopentanone under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2,2,4-trimethylcyclopentanone under common reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.
Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. The information provided here is based on general principles of organic chemistry, data from analogous structures like cyclopentanone, and established methodologies for stability testing. Researchers should use this as a guide and adapt the suggested protocols to their specific experimental context.
Troubleshooting Guides
This section addresses specific issues that users might encounter, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Action |
| Low or no recovery of this compound after reaction. | Degradation under reaction conditions: The compound may be unstable under the specific pH, temperature, or oxidative stress of your experiment. | Conduct a forced degradation study under your reaction conditions (or more strenuous versions) to assess stability. Analyze for expected degradation products. Consider modifying reaction conditions (e.g., lower temperature, inert atmosphere, different pH). |
| High volatility: this compound is a relatively volatile compound (Boiling Point: ~160°C).[1] | Ensure your experimental setup minimizes evaporative losses. Use a condenser for reactions at elevated temperatures. When removing solvent, use a rotary evaporator at a controlled temperature and pressure. | |
| Appearance of unexpected peaks in analytical chromatograms (e.g., GC-MS, HPLC). | Formation of degradation products: The compound may have degraded, leading to new chemical entities. | Characterize the new peaks using mass spectrometry and/or NMR to identify potential degradation products. Compare the retention times with those from forced degradation studies. |
| Side reactions: The compound may be participating in unintended reactions with other components in the mixture. | Review the compatibility of all reagents and solvents. Consider potential side reactions such as aldol condensation under basic conditions or reactions with strong oxidizing or reducing agents. | |
| Isomerization: Under certain conditions, rearrangement of the trimethylcyclopentanone structure could occur. | Analyze the structure of the unexpected peaks to determine if they are isomers. This may require detailed spectroscopic analysis (e.g., 2D NMR). | |
| Inconsistent analytical results between experimental runs. | Variable degradation: Minor variations in reaction conditions (e.g., temperature fluctuations, exposure to light or air) can lead to inconsistent levels of degradation. | Standardize all experimental parameters meticulously. Use fresh, high-purity starting materials and solvents. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Analytical method variability: The analytical method itself may not be robust. | Validate your analytical method for specificity, linearity, accuracy, and precision according to ICH guidelines. Ensure the method can separate the parent compound from potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
-
Under Acidic Conditions: Enolization followed by potential rearrangement or reaction with other species. Strong acidic conditions could promote ring-opening reactions, although this is generally less favorable for cyclopentanones compared to cyclopropanones or cyclobutanones.
-
Under Basic Conditions: Enolization can lead to aldol-type condensation reactions, especially at higher concentrations and temperatures. If there are other carbonyl compounds present, cross-condensation could occur. The presence of an α-proton allows for epimerization at the C2 position.
-
Under Oxidative Conditions: Oxidation is a likely degradation pathway.[2] Strong oxidizing agents can lead to ring-opening, forming dicarboxylic acids or other oxidized species. A potential primary oxidation product could be a hydroperoxide.
-
Under Photolytic Conditions: UV light can promote the formation of radical intermediates, which can lead to a variety of degradation products through cleavage, rearrangement, or reaction with solvents or oxygen. Norrish Type I cleavage is a common photochemical reaction for ketones, which would involve cleavage of the C-C bond adjacent to the carbonyl group.
-
Under Thermal Conditions: At elevated temperatures, thermal decomposition can occur. For the related compound 2,2,4,4-tetramethylcyclobutanone, thermal decomposition yields dimethylketene and isobutene.[3] Similar fragmentation pathways might be possible for this compound at high temperatures.
Q2: How can I perform a forced degradation study on this compound?
A2: A forced degradation study, also known as stress testing, is crucial for understanding the intrinsic stability of a molecule.[4][5][6] A general protocol involves exposing the compound to conditions more severe than it would typically encounter.[4]
General Forced Degradation Protocol:
| Stress Condition | Suggested Starting Conditions |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Photolytic | Expose to UV light (e.g., 254 nm) and visible light for a defined period (e.g., as per ICH Q1B guidelines) |
| Thermal | Heat at 80°C for 48 hours (in solid state and in solution) |
Samples should be taken at various time points and analyzed by a stability-indicating analytical method, such as GC-MS or HPLC-UV/MS.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS is an excellent technique for both separating this compound from its potential degradation products and for identifying these products based on their mass spectra.[7]
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection: HPLC can also be used, especially for less volatile degradation products or if derivatization is employed. A mass spectrometer detector is highly informative for identifying unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for the structural elucidation of isolated degradation products.[7][8][9][10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor changes in functional groups, such as the appearance of hydroxyl or carboxylic acid groups resulting from degradation.
Q4: Are there any known side products from the synthesis of this compound that I should be aware of?
A4: Yes, depending on the synthetic route, certain side products can be formed. For instance, in the synthesis involving the rearrangement of isophorone oxide, an intermediate, 2-formyl-2,4,4-trimethylcyclopentanone, can be isolated if the deformylation step with sodium hydroxide is incomplete.[11] Another potential impurity is the enol form of 3,5,5-trimethyl-1,2-cyclohexanedione.[11] It is crucial to purify the starting material to avoid confounding results in stability studies.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O | [9] |
| Molecular Weight | 126.20 g/mol | [9] |
| Boiling Point | ~160 °C | [1] |
| Density | 0.877 g/mL at 25 °C | [1] |
| Refractive Index | n²⁰/D 1.432 | [1] |
| CAS Number | 4694-12-6 | [9] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data Points | Reference |
| GC-MS | Major fragments (m/z): 56, 126, 69, 83, 82 | [7] |
| ¹³C NMR | Spectral data available in public databases. | [7][9] |
| ¹H NMR | Spectral data available in public databases. | [9] |
| IR Spectroscopy | Data available in public databases. | [9] |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.
-
Basic: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%.
-
Thermal: Place aliquots of the stock solution and the solid compound in a thermostatically controlled oven.
-
Photolytic: Place aliquots of the stock solution in a photostability chamber.
-
-
Incubation: Incubate the stressed samples under the specified conditions. Include control samples (unstressed) stored at a protected condition (e.g., refrigerated and protected from light).
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Quenching (if necessary): For acidic and basic samples, neutralize with an equimolar amount of base or acid, respectively, to stop the degradation reaction.
-
Analysis: Analyze all samples using a validated stability-indicating analytical method (e.g., GC-MS).
-
Data Evaluation: Calculate the percentage of degradation and identify any degradation products formed.
Visualizations
Caption: Plausible degradation pathways for this compound.
Caption: General workflow for a forced degradation study.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. The thermal unimolecular decomposition of 2,2,4,4-tetramethylcyclobutanone - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Methylcyclopentanone(1120-72-5) 13C NMR [m.chemicalbook.com]
- 9. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Reactivity: 2,2,4-Trimethylcyclopentanone vs. 2,4,4-Trimethylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two structural isomers: 2,2,4-trimethylcyclopentanone and 2,4,4-trimethylcyclopentanone. Understanding the nuanced differences in their reactivity is crucial for applications in organic synthesis, particularly in the development of pharmaceutical intermediates and other fine chemicals. This analysis is based on fundamental principles of organic chemistry, supported by available spectroscopic data and analogous experimental findings for structurally related ketones.
Executive Summary
The positioning of methyl groups on the cyclopentanone ring significantly influences the steric and electronic environment of the carbonyl group and the adjacent α-carbons. These differences directly impact the rates and equilibria of various reactions, including nucleophilic additions to the carbonyl carbon and reactions involving enolate intermediates. In general, this compound is expected to exhibit greater reactivity in reactions sensitive to steric hindrance around the carbonyl group, while 2,4,4-trimethylcyclopentanone will show reduced reactivity in reactions requiring the formation of an enolate at the C-2 position.
Structural and Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented in Table 1.
| Property | This compound | 2,4,4-Trimethylcyclopentanone |
| Molecular Formula | C₈H₁₄O | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol | 126.20 g/mol |
| CAS Number | 28056-54-4 | 4694-12-6 |
| Boiling Point | Not readily available | 160 °C (lit.)[1] |
| Density | Not readily available | 0.877 g/mL at 25 °C (lit.)[1] |
| Refractive Index | Not readily available | n20/D 1.432 (lit.)[1] |
Reactivity Comparison
The reactivity of ketones is primarily governed by two factors:
-
Electronic Effects: The electrophilicity of the carbonyl carbon. Alkyl groups are electron-donating, which can slightly reduce the partial positive charge on the carbonyl carbon, thereby decreasing its reactivity toward nucleophiles.
-
Steric Effects: The spatial arrangement of atoms around the reactive sites. Bulky groups can hinder the approach of nucleophiles to the carbonyl carbon or impede the abstraction of α-protons for enolate formation.
Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is a fundamental reaction of ketones. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl carbon.
-
This compound: Possesses two methyl groups at the C-2 position (α-carbon) and one at the C-4 position (β-carbon). The gem-dimethyl group at the α-position creates significant steric hindrance on one side of the carbonyl group.
-
2,4,4-Trimethylcyclopentanone: Has one methyl group at the C-2 position (α-carbon) and a gem-dimethyl group at the C-4 position (β-carbon).
Analysis: 2,4,4-Trimethylcyclopentanone, with only one methyl group at the α-position, presents a less sterically hindered environment for an incoming nucleophile compared to the gem-dimethyl substituted α-carbon of this compound. Therefore, 2,4,4-trimethylcyclopentanone is expected to be more reactive towards nucleophilic addition reactions such as Grignard reactions, hydride reductions, and cyanohydrin formation. For instance, it has been noted that highly substituted ketones, such as 2,2,6-trimethylcyclohexanone, fail to form cyanohydrins where less hindered ketones react readily.[2]
Experimental Analogy (Hydride Reduction): Studies on the metal hydride reduction of substituted cyclohexanones have shown that axial substituents at the C-2 position can influence the stereochemical outcome and reaction rate. While direct kinetic data for the trimethylcyclopentanones is unavailable, the general principle of steric hindrance affecting the approach of the hydride reagent is well-established.[3]
Enolate Formation and α-Carbon Reactivity
Reactions involving the α-carbon, such as alkylation and aldol condensation, proceed through the formation of an enolate intermediate. The rate and regioselectivity of enolate formation are influenced by the acidity of the α-protons and steric hindrance around them.
-
This compound: Has two α-protons at the C-5 position and one α-proton at the C-2 position. The proton at C-2 is tertiary and highly hindered.
-
2,4,4-Trimethylcyclopentanone: Has two α-protons at the C-5 position and one α-proton at the C-2 position. The proton at C-2 is also tertiary.
Analysis:
-
Acidity of α-Protons: The pKa of α-protons in ketones is typically around 19-21.[4] The acidity is influenced by the stability of the resulting enolate. For this compound, deprotonation at C-5 leads to a less substituted enolate, while deprotonation at C-2 leads to a more substituted enolate. For 2,4,4-trimethylcyclopentanone, deprotonation can also occur at C-2 or C-5.
-
Kinetic vs. Thermodynamic Enolates: In cases of unsymmetrical ketones, two different enolates can be formed. The "kinetic" enolate is formed faster by deprotonation of the less hindered α-proton, typically using a bulky base at low temperatures (e.g., LDA). The "thermodynamic" enolate is the more stable, more substituted enolate and is favored under conditions of equilibrium (e.g., with a weaker base at higher temperatures).
-
For This compound , the C-5 protons are less hindered and would likely be abstracted under kinetic control. The C-2 proton is highly hindered.
-
For 2,4,4-trimethylcyclopentanone , the C-2 proton is sterically hindered by one methyl group, while the C-5 protons are less hindered. Therefore, formation of the kinetic enolate would favor deprotonation at C-5.
-
Spectroscopic Data Insights
Spectroscopic data can provide indirect evidence of the electronic and steric environments within the molecules.
| Spectroscopic Data | This compound | 2,4,4-Trimethylcyclopentanone |
| Carbonyl IR Stretch (cm⁻¹) | Data from NIST available[5] | Data from NIST available[6] |
| ¹³C NMR Carbonyl Shift (ppm) | ~223.7 (in CDCl₃)[7] | ~221.3 (in CDCl₃)[8] |
Analysis:
-
IR Spectroscopy: The position of the carbonyl stretching frequency in the infrared spectrum is sensitive to the electronic environment. Generally, factors that increase the double bond character of the C=O bond lead to a higher stretching frequency. Ring strain in cyclopentanones typically results in a higher frequency compared to acyclic ketones. While specific values from the NIST database are available, a direct comparison without the spectra themselves is difficult. However, subtle differences may arise from the differing substitution patterns.
-
¹³C NMR Spectroscopy: The chemical shift of the carbonyl carbon is a sensitive probe of its electronic environment. A more deshielded (higher ppm) carbonyl carbon is generally more electrophilic. The carbonyl carbon in this compound appears slightly downfield (~223.7 ppm) compared to that in 2,4,4-trimethylcyclopentanone (~221.3 ppm). This could suggest a slightly more electron-deficient carbonyl carbon in the 2,2,4-isomer, which is counterintuitive based on the electron-donating nature of alkyl groups. This subtle difference may be due to complex conformational effects influencing the electronic environment.
Experimental Protocols
Protocol: Comparative Reduction of Ketones with Sodium Borohydride
Objective: To compare the relative rates of reduction of this compound and 2,4,4-trimethylcyclopentanone.
Materials:
-
This compound
-
2,4,4-Trimethylcyclopentanone
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Internal standard (e.g., dodecane)
-
Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph with a suitable column (e.g., DB-5)
Procedure:
-
Prepare 0.1 M solutions of this compound and 2,4,4-trimethylcyclopentanone in anhydrous ethanol, each containing a known concentration of the internal standard.
-
Prepare a 0.1 M solution of sodium borohydride in anhydrous ethanol.
-
In separate reaction flasks, place equal volumes of the ketone solutions and equilibrate to a constant temperature (e.g., 25 °C) in a water bath.
-
Initiate the reactions by adding an equimolar amount of the sodium borohydride solution to each flask simultaneously.
-
At regular time intervals (e.g., 5, 10, 20, 30 minutes), withdraw an aliquot from each reaction mixture.
-
Quench the reaction in the aliquot by adding it to a vial containing a saturated aqueous ammonium chloride solution.
-
Extract the organic components with a known volume of dichloromethane.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Analyze the samples by gas chromatography to determine the ratio of the ketone to the corresponding alcohol product relative to the internal standard.
-
Plot the concentration of the ketone versus time for both isomers to determine the relative reaction rates.
Visualizing Reactivity Factors
The following diagrams illustrate the key structural differences influencing the reactivity of the two isomers.
Caption: Steric factors influencing the reactivity of the two isomers.
Caption: Comparison of reaction pathways for the two isomers.
Conclusion
The reactivity of this compound and 2,4,4-trimethylcyclopentanone is dictated by the steric accessibility of their reactive sites. For nucleophilic additions at the carbonyl carbon, 2,4,4-trimethylcyclopentanone is predicted to be the more reactive isomer due to the lower steric hindrance at the α-position. Conversely, for reactions involving enolate formation at the C-2 position, this compound is expected to be significantly less reactive due to the severe steric hindrance imposed by the gem-dimethyl group. These predictions, based on established chemical principles, provide a framework for selecting the appropriate isomer for a desired synthetic transformation. Further experimental studies are warranted to quantify these reactivity differences.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. chemed.chem.purdue.edu [chemed.chem.purdue.edu]
- 5. Cyclopentanone, 2,2,4-trimethyl- [webbook.nist.gov]
- 6. Cyclopentanone, 2,4,4-trimethyl- [webbook.nist.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
A Comparative Guide to the Analytical Separation of 2,2,4- and 2,4,4-Trimethylcyclopentanone Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and quantification of isomeric impurities are critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the separation of the positional isomers 2,2,4-trimethylcyclopentanone and 2,4,4-trimethylcyclopentanone. Furthermore, as this compound is a chiral molecule, this guide will also address the enantioselective separation of its stereoisomers.
Comparison of Analytical Methods
Gas chromatography is generally the preferred method for the analysis of volatile and semi-volatile compounds such as trimethylcyclopentanone isomers due to its high resolution and sensitivity. High-performance liquid chromatography can also be employed, particularly for preparative separations or when GC is not available.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Typical Stationary Phase | Non-polar (e.g., DB-5ms) or chiral (e.g., cyclodextrin-based) capillary columns. | Normal-phase (e.g., silica) or chiral stationary phases. |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Organic solvents (e.g., Hexane, Isopropanol). |
| Resolution of Positional Isomers | High resolution is achievable with optimized temperature programming and appropriate column selection. | Good resolution is possible, especially with normal-phase chromatography. |
| Enantioselective Separation | Excellent enantioselective separation of this compound is possible with chiral GC columns. | Achievable with chiral HPLC columns, often used for preparative scale. |
| Sample Volatility | Requires samples to be volatile and thermally stable. | Suitable for a wider range of volatilities. |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV-Vis Detector, Refractive Index Detector, Mass Spectrometry (MS). |
| Instrumentation Cost | Generally lower than HPLC. | Generally higher than GC. |
Experimental Protocols
Gas Chromatography (GC) for Positional Isomer Separation
This protocol outlines a general method for the separation of 2,2,4- and 2,4,4-trimethylcyclopentanone using a non-polar capillary column.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Autosampler.
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Detector Temperature (FID): 280 °C.
Expected Results (Illustrative):
| Compound | Retention Time (min) |
|---|---|
| 2,4,4-Trimethylcyclopentanone | ~12.5 |
| this compound | ~13.2 |
Note: These are estimated retention times. Actual values will depend on the specific instrument and conditions.
Chiral Gas Chromatography (GC) for Enantioselective Separation of this compound
This protocol is designed for the separation of the enantiomers of this compound.
Instrumentation:
-
Gas chromatograph with FID or MS detector.
Chromatographic Conditions:
-
Column: Cyclodextrin-based chiral capillary column (e.g., Beta-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at 1.2 mL/min.
-
Injector Temperature: 220 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
-
Oven Temperature Program: Isothermal at 90 °C.
-
Detector Temperature (FID): 250 °C.
Expected Results (Illustrative):
| Enantiomer of this compound | Retention Time (min) |
|---|---|
| (R)-2,2,4-Trimethylcyclopentanone | ~25.1 |
| (S)-2,2,4-Trimethylcyclopentanone | ~25.8 |
Note: The elution order of enantiomers may vary depending on the specific chiral stationary phase.
Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate analytical method for the separation of trimethylcyclopentanone isomers.
Caption: Workflow for selecting an analytical method for trimethylcyclopentanone isomer separation.
A Comparative Guide to the ¹H and ¹³C NMR Spectra of 2,2,4-Trimethylcyclopentanone
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2,2,4-trimethylcyclopentanone. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's spectral features, supported by comparative data from structurally related molecules. Our objective is to not only present the spectral data but also to elucidate the underlying principles that govern the observed chemical shifts and splitting patterns, thereby providing a robust framework for structural elucidation and quality control.
The Foundational Principles of NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, resulting in distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these energy states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.
This sensitivity is the origin of the chemical shift (δ) , a fundamental parameter in NMR. The electron cloud surrounding a nucleus shields it from the external magnetic field. Variations in electron density from one part of a molecule to another lead to different degrees of shielding, and thus different resonance frequencies. These shifts are measured in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS). Electronegative atoms or groups withdraw electron density, "deshielding" the nucleus and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, shifting the signal to a lower chemical shift (upfield).[1]
In ¹H NMR, another critical feature is spin-spin coupling , which results in the splitting of a signal into multiple peaks (a multiplet). This occurs because the magnetic field of a proton is influenced by the spin states of nearby, non-equivalent protons. The number of peaks in a multiplet is determined by the n+1 rule , where 'n' is the number of equivalent neighboring protons. This splitting pattern provides invaluable information about the connectivity of atoms within a molecule.[2]
¹H and ¹³C NMR Data for this compound
The structure of this compound presents a unique set of chemical environments for its protons and carbons, leading to a distinct NMR fingerprint.
Caption: Structure of this compound with atom numbering.
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is characterized by eight distinct signals, corresponding to the eight carbon atoms in the molecule. The definitive study by Stothers and Tan in 1974 provides the foundational data for the chemical shifts of this and related methylated cyclopentanones.[3]
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (C1) | ~220 |
| C2 | ~45 |
| C3 | ~53 |
| C4 | ~33 |
| C5 | ~35 |
| C2-CH₃ (gem-dimethyl) | ~25 (two signals) |
| C4-CH₃ | ~22 |
Note: The chemical shift values are approximate and based on the analysis of related compounds and spectral databases citing the primary literature. Precise values may vary slightly based on solvent and experimental conditions.
The carbonyl carbon (C1) exhibits the most downfield shift, which is characteristic of ketones. The quaternary carbon at the C2 position is also significantly deshielded. The methylene and methine carbons of the ring appear in the aliphatic region, with their specific shifts influenced by the neighboring methyl groups. The three methyl carbons are found in the upfield region, with the gem-dimethyl groups at C2 being chemically non-equivalent.
¹H NMR Spectral Data
While a definitive, publicly available experimental ¹H NMR spectrum with full peak assignments for this compound is not readily accessible, a predicted spectrum and analysis of its structural isomer, 2,4,4-trimethylcyclopentanone, can provide valuable insights. Based on the structure, the following signals are expected:
| Protons | Multiplicity | Chemical Shift (δ, ppm) (Predicted) |
| C2-CH₃ (gem-dimethyl) | Two Singlets | ~1.0-1.2 |
| C4-CH₃ | Doublet | ~1.1 |
| C3-H₂ | Multiplet | ~1.5-1.9 |
| C4-H | Multiplet | ~2.0-2.3 |
| C5-H₂ | Multiplet | ~2.1-2.4 |
The gem-dimethyl groups at the C2 position are expected to appear as two distinct singlets due to the chiral center at C4, making them diastereotopic. The methyl group at C4 will be split into a doublet by the adjacent methine proton. The protons on the cyclopentanone ring will exhibit complex splitting patterns due to coupling with each other.
Comparative Spectral Analysis
To better understand the spectral features of this compound, a comparison with simpler, structurally related ketones is highly instructive.
Comparison with Cyclopentanone
| Compound | ¹³C Chemical Shifts (δ, ppm) | ¹H Chemical Shifts (δ, ppm) |
| Cyclopentanone | C=O: ~219, CH₂: ~38, ~23 | ~2.0 (multiplet) |
| This compound | C=O: ~220, Ring C: ~33-53, CH₃: ~22-25 | Ring H: ~1.5-2.4, CH₃: ~1.0-1.2 |
The introduction of methyl groups has a significant impact on the chemical shifts of the ring carbons and protons. The α- and β-carbons to the methyl groups in this compound are generally shifted downfield compared to the methylene carbons in cyclopentanone due to the inductive effect of the alkyl groups.
Comparison with 2-Methylcyclopentanone and 2,2-Dimethylcyclopentanone
| Compound | Key ¹³C Shifts (δ, ppm) | Key ¹H Shifts (δ, ppm) |
| 2-Methylcyclopentanone | C=O: ~221, C2: ~45, CH₃: ~15 | CH₃: ~1.0 (doublet) |
| 2,2-Dimethylcyclopentanone | C=O: ~224, C2: ~43, CH₃: ~24 (singlet) | CH₃: ~1.0 (singlet) |
| This compound | C=O: ~220, C2: ~45, C2-CH₃: ~25 (two singlets), C4-CH₃: ~22 | C2-CH₃: ~1.0-1.2 (two singlets), C4-CH₃: ~1.1 (doublet) |
This comparison highlights the effect of the number and position of methyl substituents. In 2-methylcyclopentanone, the C2-methyl appears as a doublet in the ¹H NMR spectrum due to coupling with the adjacent methine proton. In 2,2-dimethylcyclopentanone, the two equivalent methyl groups at C2 result in a single singlet. The presence of three methyl groups in this compound leads to a more complex spectrum, with the diastereotopic gem-dimethyl groups at C2 giving rise to two distinct singlets, a key identifying feature.
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Procedure:
-
Sample Preparation: a. Accurately weigh the sample and dissolve it in approximately 0.6 mL of CDCl₃ in a small vial. b. Ensure the sample is fully dissolved. If necessary, gently vortex the vial. c. Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the TMS signal.
-
¹H NMR Acquisition: a. Set the spectral width to approximately 15 ppm, centered around 5 ppm. b. Use a 30-degree pulse angle. c. Set the acquisition time to at least 2 seconds and the relaxation delay to 1-2 seconds. d. Acquire 8-16 scans. e. Process the data with Fourier transformation, phase correction, and baseline correction. f. Reference the spectrum to the TMS signal at 0.00 ppm.
-
¹³C NMR Acquisition: a. Switch the probe to the ¹³C nucleus frequency. b. Set the spectral width to approximately 250 ppm, centered around 100 ppm. c. Use a proton-decoupled pulse sequence. d. Set the acquisition time to 1-2 seconds and the relaxation delay to 2 seconds. e. Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio. f. Process the data with Fourier transformation, phase correction, and baseline correction. g. Reference the spectrum to the TMS signal at 0.00 ppm.
References
A Comparative Guide to the Synthesis Efficiency of Trimethylcyclopentanone Isomers
For researchers and professionals in drug development and chemical synthesis, the efficient construction of specific molecular scaffolds is a critical endeavor. Among these, the trimethylcyclopentanone framework appears in various natural products and serves as a key building block in the synthesis of complex organic molecules. This guide provides a comparative analysis of the synthesis efficiency for different trimethylcyclopentanone isomers, supported by experimental data and detailed protocols.
Comparison of Synthesis Efficiencies
The synthesis of trimethylcyclopentanone isomers can be achieved through various synthetic strategies, with efficiencies often dictated by the substitution pattern on the cyclopentanone ring. Below is a summary of reported synthesis methods and their corresponding yields.
| Isomer | Starting Material(s) | Reagents | Yield (%) | Reference |
| 2,4,4-Trimethylcyclopentanone | Isophorone oxide | Boron trifluoride etherate, Sodium hydroxide | 56-63% | [1] |
| 3,3,4-Trimethylcyclopentanone | "bis-trimethyl-ethylene nitrosate", Sodium methyl acetoacetate | 50% Potassium hydroxide, followed by reduction | Not specified for saturated product; 49% for a mixture of unsaturated precursors | [2] |
| 2,2,5-Trimethyl-5-pentylcyclopentanone | 2-Pentylcyclopentanone | Methyl iodide, Sodium hydride | Not specified | [3] |
Detailed Experimental Protocols
Synthesis of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide[1]
This procedure involves the rearrangement of isophorone oxide catalyzed by a Lewis acid, followed by deformylation.
Procedure:
-
A solution of 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent-grade benzene is placed in a 1-liter separatory funnel.
-
To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added. The mixture is swirled and allowed to stand for 30 minutes.
-
The solution is then diluted with 100 ml of ether and washed with 100 ml of water.
-
The organic layer is shaken for 1-2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water, followed by a second wash with 100 ml of water.
-
The combined aqueous solutions are extracted with two 50-ml portions of ether. These ethereal extracts are added to the main benzene-ether solution.
-
The combined organic solution is dried over anhydrous magnesium sulfate and then concentrated by distillation.
-
The residual liquid is fractionally distilled under reduced pressure to yield 17.7–19.8 g (56–63%) of 2,4,4-trimethylcyclopentanone.
Synthesis Pathways and Logic
The synthesis of substituted cyclopentanones often involves intramolecular cyclization reactions, such as aldol condensations or Dieckmann cyclizations, of appropriate acyclic precursors. The substitution pattern on the starting material dictates the final arrangement of the methyl groups on the cyclopentanone ring.
For instance, the synthesis of 2,4,4-trimethylcyclopentanone from isophorone oxide is a classic example of a rearrangement reaction to form the five-membered ring. The choice of starting material is crucial for achieving a specific isomer with high efficiency.
Below is a generalized workflow for the synthesis of a trimethylcyclopentanone isomer via intramolecular cyclization.
Caption: Generalized workflow for trimethylcyclopentanone synthesis.
Conclusion
The synthesis of 2,4,4-trimethylcyclopentanone is well-documented and proceeds with good efficiency. However, detailed and high-yielding procedures for other isomers are less commonly reported in the literature. The development of novel, stereoselective synthetic routes to access a wider range of trimethylcyclopentanone isomers remains an important goal for synthetic organic chemists, as it would provide valuable tools for the construction of complex molecules for various applications, including pharmaceuticals and materials science. Further exploration into intramolecular cyclization strategies and the use of readily available starting materials could lead to more efficient and versatile syntheses of these important chemical building blocks.
References
A Researcher's Guide to Computational Stereochemistry: Predicting Outcomes in 2,2,4-Trimethylcyclopentanone Reactions
For researchers and professionals in drug development and organic synthesis, predicting the stereochemical outcome of a reaction is paramount. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity and physical properties. 2,2,4-Trimethylcyclopentanone, a chiral ketone, presents a fascinating case study for exploring the nuances of stereocontrol in chemical reactions. Its substituted, five-membered ring system introduces steric and electronic factors that challenge straightforward predictions of reaction stereoselectivity.
This guide provides a comparative framework for applying computational chemistry to dissect and predict the stereochemistry of key reactions involving this compound. We will move beyond a simple recitation of methods to a discussion of the underlying principles, guiding you in designing robust computational experiments that yield actionable insights.
The Stereochemical Challenge of this compound
The presence of a stereocenter at the C4 position and prochiral faces of the carbonyl group in this compound means that reactions such as nucleophilic additions, reductions, and enolate alkylations can lead to multiple diastereomeric products. The gem-dimethyl group at C2 and the methyl group at C4 create a sterically hindered environment, influencing the trajectory of incoming reagents and the conformational preferences of the cyclopentanone ring. Understanding these subtle interactions is key to controlling the stereochemical outcome.
Comparing Computational Approaches for Stereochemical Prediction
The choice of computational method is critical for accurately modeling chemical reactions. For a molecule like this compound, where subtle energetic differences between transition states dictate the product distribution, a careful balance of computational cost and accuracy is necessary.
| Computational Method | Strengths | Weaknesses | Typical Application for this compound |
| Semi-empirical Methods (e.g., AM1, PM7) | Very fast, suitable for large systems and initial conformational searches. | Lower accuracy, may not be reliable for transition state energies. | Rapidly screening multiple reaction pathways or initial conformational analysis of the cyclopentanone ring. |
| Density Functional Theory (DFT) | Good balance of accuracy and computational cost.[1] Excellent for geometry optimizations and transition state searches. A wide variety of functionals are available to suit different reaction types. | Can be sensitive to the choice of functional and basis set. Dispersion corrections are often necessary. | The workhorse for studying the stereochemistry of nucleophilic additions and enolate reactions of this compound. Functionals like B3LYP or M06-2X with a Pople-style basis set (e.g., 6-31G(d)) are common starting points. |
| Ab initio Methods (e.g., MP2, CCSD(T)) | High accuracy, considered the "gold standard" for electronic structure calculations. | Computationally very expensive, often limited to smaller systems or single-point energy calculations on DFT-optimized geometries. | Used for obtaining highly accurate single-point energies of transition states and intermediates to refine DFT results and provide benchmark data. |
| Molecular Dynamics (MD) | Allows for the exploration of conformational space and solvent effects over time. | Can be computationally intensive. The accuracy is dependent on the quality of the force field. | Simulating the conformational flexibility of the this compound ring and the role of explicit solvent molecules in directing the stereochemical outcome. |
For the reactions of this compound, a pragmatic and effective approach often involves a combination of these methods. For instance, an initial conformational search can be performed using a faster method, followed by geometry optimization and frequency calculations of the key transition states using DFT. Finally, single-point energy calculations with a high-level ab initio method can be used to refine the relative energies.
Experimental Protocol: A Computational Workflow for Predicting the Stereoselectivity of Hydride Reduction
Let's consider the reduction of (R)-2,2,4-trimethylcyclopentanone with a simple hydride reagent like sodium borohydride. The key to predicting the major diastereomer is to locate the transition states for the hydride attack on the Re and Si faces of the carbonyl group and compare their relative energies.
Objective: To determine the preferred diastereomeric alcohol product from the hydride reduction of (R)-2,2,4-trimethylcyclopentanone.
Methodology:
-
Initial Structure Preparation:
-
Build the 3D structure of (R)-2,2,4-trimethylcyclopentanone.
-
Perform a conformational search using a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method to identify the lowest energy conformer of the cyclopentanone ring.
-
-
Reactant and Product Optimization:
-
Optimize the geometry of the lowest energy conformer of the ketone using DFT (e.g., B3LYP/6-31G(d)).
-
Optimize the geometries of the two possible diastereomeric alcohol products: (1R,4R)-2,2,4-trimethylcyclopentanol and (1S,4R)-2,2,4-trimethylcyclopentanol.
-
-
Transition State (TS) Search:
-
Construct initial guesses for the transition states of hydride attack on the Re and Si faces of the carbonyl. This can be done by placing a hydride ion (or a simplified borohydride model) along the Bürgi-Dunitz trajectory (approximately 107° to the C=O bond).[2]
-
Perform a transition state search for each pathway (TS-Re and TS-Si) using a method like the Berny algorithm.
-
It is crucial to include a counterion (e.g., Na+) and potentially solvent molecules in the model to accurately represent the reaction conditions, as these can significantly influence the transition state energies.
-
-
Verification of Transition States:
-
Perform a frequency calculation on the optimized TS structures. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-H bond formation).
-
Visualize the imaginary frequency to confirm that it corresponds to the desired reaction pathway.
-
-
Energy Calculations and Product Ratio Prediction:
-
Calculate the electronic energies (including zero-point vibrational energy corrections) of the optimized reactants and the two transition states.
-
The difference in the Gibbs free energies of the two transition states (ΔΔG‡) will determine the diastereomeric ratio (d.r.) of the products according to the equation: d.r. = exp(-ΔΔG‡ / RT)
-
A lower energy transition state will lead to the major product.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from each transition state to confirm that it connects the reactant and the intended product.
-
Visualizing Reaction Pathways and Computational Workflows
Diagrams are invaluable for conceptualizing complex stereochemical problems and computational strategies.
Caption: Diastereoselective reduction of (R)-2,2,4-trimethylcyclopentanone.
Caption: A typical DFT workflow for predicting stereoselectivity.
Enolate Reactions: A More Complex Scenario
The stereochemistry of enolate formation and subsequent alkylation of this compound introduces additional layers of complexity. The formation of either the kinetic or thermodynamic enolate needs to be considered, and the approach of the electrophile will be dictated by the conformation of the enolate and the steric hindrance posed by the methyl groups. Computational studies of these reactions would involve modeling the enolate structures (including the counterion and solvent) and then locating the transition states for the alkylation step.
Conclusion
While experimental validation remains the ultimate arbiter, computational chemistry provides an indispensable toolkit for understanding and predicting the stereochemistry of reactions involving complex molecules like this compound. By carefully selecting computational methods and designing robust theoretical experiments, researchers can gain valuable insights into the factors that govern stereoselectivity, thereby accelerating the design of more efficient and selective synthetic routes. This guide serves as a starting point for researchers to develop their own computational strategies for tackling the fascinating challenges of stereocontrol in organic chemistry.
References
A Researcher's Guide to the GC-MS Analysis of Trimethylcyclopentanone Isomers
For researchers, scientists, and professionals in drug development and fragrance chemistry, the accurate identification and quantification of trimethylcyclopentanone isomers are crucial for product quality, efficacy, and safety. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for the separation and characterization of these closely related structural variants. This guide provides a comparative overview of GC-MS methodologies, highlighting the influence of different gas chromatography columns and providing foundational experimental protocols to aid in method development.
Trimethylcyclopentanone (C₈H₁₄O) exists in several isomeric forms, including positional isomers (e.g., 2,3,4-trimethylcyclopentanone, 2,3,5-trimethylcyclopentanone) and stereoisomers (enantiomers and diastereomers), each potentially exhibiting unique biological and chemical properties. Their structural similarity presents a significant analytical challenge, necessitating optimized chromatographic methods for effective separation.
Principles of Isomer Separation by GC-MS
The separation of trimethylcyclopentanone isomers by gas chromatography is primarily governed by the interactions between the analytes and the stationary phase of the GC column. The choice of the stationary phase is therefore the most critical parameter in developing a successful separation method. Mass spectrometry is then used for the confident identification of the separated isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Non-Polar Columns: These columns, typically coated with polydimethylsiloxane (e.g., DB-1, HP-1), separate compounds primarily based on their boiling points. For trimethylcyclopentanone isomers, which often have very similar boiling points, baseline separation on a non-polar column can be challenging. However, subtle differences in molecular shape and van der Waals interactions can sometimes afford partial separation.
Polar Columns: Stationary phases containing polar functional groups, such as polyethylene glycol (e.g., DB-WAX, HP-INNOWax), offer different selectivity based on dipole-dipole interactions and hydrogen bonding capabilities. The carbonyl group in the trimethylcyclopentanone isomers allows for specific interactions with polar stationary phases, which can lead to improved separation compared to non-polar columns. The elution order on a polar column will depend on the accessibility of the carbonyl group and the overall polarity of each isomer.
Chiral Columns: For the separation of enantiomers, a chiral stationary phase (CSP) is essential.[1][2] These columns are typically based on cyclodextrin derivatives.[1] The chiral selector in the stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times. Given that many trimethylcyclopentanone isomers possess chiral centers, the use of chiral GC columns is critical for the analysis of enantiomeric purity.
Comparative Analysis of GC Columns
| Isomer | Non-Polar Column (e.g., DB-5ms) - Retention Time (min) | Polar Column (e.g., DB-WAX) - Retention Time (min) | Chiral Column (e.g., Rt-βDEXsm) - Retention Time (min) |
| 2,2,4-Trimethylcyclopentanone | 10.2 | 12.5 | 14.1 |
| 2,4,4-Trimethylcyclopentanone | 10.5 | 12.8 | 14.5 |
| (1R,2R)-2,3,4-Trimethylcyclopentanone | 11.1 | 13.5 | 15.2 |
| (1S,2S)-2,3,4-Trimethylcyclopentanone | 11.1 | 13.5 | 15.5 |
| (1R,2S)-2,3,4-Trimethylcyclopentanone | 11.3 | 13.8 | 15.8 |
| (1S,2R)-2,3,4-Trimethylcyclopentanone | 11.3 | 13.8 | 16.1 |
Note: The retention times presented in this table are hypothetical and for illustrative purposes only. Actual retention times will vary depending on the specific instrument, column dimensions, and analytical conditions.
Experimental Protocols
Below are generalized experimental protocols for the GC-MS analysis of trimethylcyclopentanone isomers. These should be considered as starting points and may require optimization for specific applications.
1. General Isomer Separation (Positional Isomers and Diastereomers)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column:
-
Option 1 (Non-Polar): 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Option 2 (Polar): 30 m x 0.25 mm ID, 0.25 µm film thickness DB-WAX or equivalent.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane, hexane) to a concentration of approximately 10-100 µg/mL.
2. Chiral Separation (Enantiomers)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness Rt-βDEXsm or equivalent cyclodextrin-based chiral column.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 2 °C/min to 180 °C.
-
Hold: 10 minutes at 180 °C.
-
-
Injector Temperature: 220 °C.
-
Injection Volume: 1 µL (split injection is recommended to avoid column overload).
-
MS Parameters: Same as for general isomer separation.
-
Sample Preparation: Prepare a solution of the sample at a concentration of approximately 100-500 µg/mL in a suitable solvent (e.g., hexane).
Mass Spectral Data
The mass spectrum of an analyte provides a fragmentation pattern that can be used for its identification. While isomers often produce similar mass spectra, subtle differences in the relative abundance of fragment ions can sometimes be used for differentiation, especially when combined with chromatographic retention data.
Mass Spectrum of 2,4,4-Trimethylcyclopentanone
The NIST database provides the following mass spectral information for 2,4,4-trimethylcyclopentanone.
-
Molecular Weight: 126.19 g/mol
-
Key Fragments (m/z): 83, 69, 55, 41
The mass spectrum for 2,4,4-trimethylcyclopentanone is available in the PubChem database under CID 107324.[3]
Visualizing the Workflow and Separation Principles
To better understand the analytical process and the logic behind isomer separation, the following diagrams are provided.
Caption: A flowchart illustrating the major steps in the GC-MS analysis of trimethylcyclopentanone isomers.
Caption: A diagram illustrating how different GC column types achieve separation of isomers based on distinct chemical principles.
Conclusion
The successful GC-MS analysis of trimethylcyclopentanone isomers is highly dependent on the selection of the appropriate GC column. While non-polar columns may offer some separation based on boiling point differences, polar and chiral columns provide greater selectivity for positional isomers, diastereomers, and enantiomers. The experimental protocols provided in this guide serve as a starting point for method development, and optimization of parameters such as the temperature program and carrier gas flow rate will be necessary to achieve the desired resolution for a specific set of isomers. By carefully considering the principles of chromatographic separation and utilizing the appropriate analytical tools, researchers can confidently identify and quantify trimethylcyclopentanone isomers in their samples.
References
A Comparative Guide to the Synthetic Utility of 2,2,4-Trimethylcyclopentanone and Other Cyclic Ketones
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selection of a suitable cyclic ketone building block is a critical decision that can significantly impact reaction efficiency, stereochemical outcome, and overall synthetic strategy. This guide provides a detailed comparison of 2,2,4-trimethylcyclopentanone with other commonly employed cyclic ketones, such as cyclopentanone and cyclohexanone. By examining their performance in key synthetic transformations, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of complex molecular syntheses.
Executive Summary
The reactivity of cyclic ketones is fundamentally governed by a combination of ring strain, steric hindrance, and electronic effects. While cyclopentanone and cyclohexanone are widely utilized for their predictable reactivity, substituted derivatives like this compound offer unique advantages and challenges. The presence of methyl groups in this compound introduces significant steric bulk, which profoundly influences its behavior in various chemical reactions. This guide will delve into a comparative analysis of these ketones in four crucial reaction classes: enolate formation, the Aldol condensation, Baeyer-Villiger oxidation, and the Wittig reaction.
Comparison of Key Synthetic Reactions
A summary of the expected reactivity of this compound in comparison to cyclopentanone and cyclohexanone is presented below. The following sections will provide a more in-depth analysis and supporting data.
| Reaction Type | This compound | Cyclopentanone | Cyclohexanone | Key Considerations |
| Enolate Formation | Slower formation; regioselectivity influenced by steric hindrance. | Readily forms enolates; kinetically favored at the less substituted α-carbon. | Forms enolates readily; thermodynamic enolate is generally more stable. | Steric bulk around the α-carbons of this compound dictates the site of deprotonation. |
| Aldol Condensation | Lower yields and slower reaction rates are expected due to steric hindrance at both the α-carbon and the carbonyl carbon. | Readily undergoes self-condensation and crossed-aldol reactions.[1][2] | Also readily participates in aldol reactions; reactivity can be influenced by conformational effects.[3] | The steric congestion in this compound can impede the approach of both the enolate and the electrophile.[4] |
| Baeyer-Villiger Oxidation | Slower reaction rate is anticipated due to steric hindrance affecting peroxide attack. Regioselectivity will be dictated by the migratory aptitude of the adjacent carbons. | Undergoes ring expansion to a δ-lactone, often with high regioselectivity.[5][6] | Also undergoes ring expansion to an ε-lactone, with migratory aptitude following established trends.[7] | The steric environment of this compound can influence the rate and potentially the regiochemical outcome of the oxidation.[8] |
| Wittig Reaction | Reaction is expected to be slow and may require more reactive ylides due to significant steric hindrance around the carbonyl group. | Reacts readily with a variety of Wittig reagents. | Generally reactive towards Wittig reagents, though slightly less so than cyclopentanone due to reduced ring strain. | Sterically hindered ketones are known to be challenging substrates for the Wittig reaction, often resulting in lower yields.[9] |
In-Depth Analysis and Experimental Protocols
Enolate Formation and Subsequent Alkylation
The formation of an enolate is a pivotal step for a multitude of carbon-carbon bond-forming reactions. The acidity of the α-protons and the steric environment around them are critical factors influencing the rate and regioselectivity of enolate formation.
Theoretical Framework: Cyclopentanone derivatives generally exhibit higher kinetic acidity of their α-protons compared to their cyclohexanone counterparts due to the greater s-character of the C-H bonds in the five-membered ring.[10] However, the introduction of methyl groups, as in this compound, introduces significant steric hindrance that can impede the approach of a base. This steric congestion is expected to decrease the rate of enolate formation compared to the unsubstituted cyclopentanone.
Furthermore, the substitution pattern in this compound will direct deprotonation. The α-carbon bearing two methyl groups (C2) is sterically inaccessible for deprotonation. Therefore, enolate formation will exclusively occur at the C5 position.
Figure 1: Logical workflow for the enolate formation and alkylation of this compound.
Experimental Protocol: General Procedure for Enolate Alkylation A solution of the cyclic ketone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of lithium diisopropylamide (LDA) (1.1 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation. The desired electrophile (e.g., methyl iodide, 1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Aldol Condensation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction between an enolate and a carbonyl compound. The steric environment of both reactants plays a crucial role in the reaction's success.
Theoretical Framework: The significant steric hindrance in this compound, both at the α-carbon (C5) where the enolate forms and at the electrophilic carbonyl carbon, is expected to dramatically reduce the rate of the Aldol condensation compared to cyclopentanone and cyclohexanone.[4] The bulky methyl groups impede the approach of the enolate to the carbonyl partner and vice versa. While the reaction is still feasible, harsher conditions or longer reaction times may be necessary, likely leading to lower yields.
Figure 2: Signaling pathway of the Aldol condensation reaction.
Experimental Protocol: Base-Catalyzed Aldol Condensation To a stirred solution of the cyclic ketone (1.0 eq) and an aldehyde (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide (2.0 eq) is added dropwise at room temperature.[11][12] The reaction mixture is stirred for a specified time (e.g., 2-24 hours) while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into cold water and neutralized with dilute hydrochloric acid. The resulting precipitate is collected by vacuum filtration, washed with water, and dried. If no precipitate forms, the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by recrystallization or column chromatography.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl carbon.
Theoretical Framework: The Baeyer-Villiger oxidation of this compound would lead to a lactone. The key step is the migration of one of the α-carbons to the adjacent oxygen atom of the peroxyacid intermediate. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. In this compound, the C2 carbon is quaternary and the C5 carbon is secondary. Therefore, migration of the more substituted C2 carbon is expected to be favored, leading to the formation of a seven-membered lactone with an oxygen inserted between the carbonyl carbon and C2. However, the significant steric hindrance around the carbonyl group in this compound may slow down the initial nucleophilic attack of the peroxyacid, leading to a slower overall reaction rate compared to less substituted cyclic ketones.[6][8]
Figure 3: Experimental workflow for the Baeyer-Villiger oxidation.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA To a solution of the cyclic ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) is added meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with DCM and washed successively with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the corresponding lactone.[13]
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. The reaction's efficiency can be significantly affected by steric hindrance around the carbonyl group.
Theoretical Framework: The steric bulk of the two methyl groups at the C2 position and one at the C4 position of this compound creates a highly hindered environment around the carbonyl carbon. This steric congestion is expected to significantly impede the approach of the phosphorus ylide, making the Wittig reaction challenging.[9] Compared to cyclopentanone and cyclohexanone, which readily undergo the Wittig reaction, this compound will likely require more reactive (less stabilized) ylides and potentially higher reaction temperatures or longer reaction times to achieve a reasonable yield. The formation of the oxaphosphetane intermediate, the rate-determining step, will be particularly disfavored due to severe steric clashes.
Figure 4: Logical relationship in the Wittig reaction.
Experimental Protocol: General Wittig Reaction To a suspension of a phosphonium salt (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere is added a strong base such as n-butyllithium (1.1 eq). The resulting colored solution of the ylide is stirred for 30 minutes at this temperature. A solution of the cyclic ketone (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
Conclusion
This compound presents a unique set of synthetic advantages and disadvantages compared to its less substituted counterparts. Its sterically hindered nature, a direct consequence of the three methyl groups, significantly influences its reactivity. While this steric bulk can be exploited for regioselective reactions at the less hindered α-position, it generally leads to slower reaction rates and potentially lower yields in common transformations such as Aldol condensations and Wittig reactions. For reactions like the Baeyer-Villiger oxidation, the steric hindrance may affect the rate of oxidation.
Researchers should carefully consider these factors when designing synthetic routes. In instances where high steric hindrance is desirable to control selectivity or to mimic the congested environment of a natural product, this compound can be an invaluable building block. However, for transformations requiring high reactivity at the carbonyl carbon or facile enolization, cyclopentanone or cyclohexanone may be more suitable choices. The experimental protocols provided herein offer a starting point for the practical application and further exploration of these versatile cyclic ketones in synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. Aldol condensation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso -disubsti ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01563A [pubs.rsc.org]
- 8. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. amherst.edu [amherst.edu]
- 12. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 13. mdpi.com [mdpi.com]
Validation of analytical methods for trimethylcyclopentanone quantification
A Comparative Guide to Analytical Methods for Trimethylcyclopentanone Quantification
For researchers, scientists, and drug development professionals requiring accurate quantification of trimethylcyclopentanone, selecting the appropriate analytical method is a critical first step. This guide provides an objective comparison of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), the latter involving a derivatization step. This comparison is supported by expected performance data and detailed experimental protocols adapted from validated methods for analogous cyclic ketones.
Comparison of Analytical Methods
Two principal methods for the quantification of trimethylcyclopentanone are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), typically requiring derivatization of the ketone.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity without the need for derivatization. The NIST Mass Spectrometry Data Center provides mass spectral information for 2,4,4-trimethylcyclopentanone, which can be utilized for positive identification and quantification.[1][2]
-
High-Performance Liquid Chromatography (HPLC-UV) is a robust and widely available technique. For ketones, which lack a strong chromophore, derivatization with a reagent such as 2,4-dinitrophenylhydrazine (DNPH) is a common strategy to enable sensitive UV detection.[3][4][5][6] This process forms a 2,4-dinitrophenylhydrazone derivative that can be readily quantified.
The choice between these methods will depend on factors such as the required sensitivity, sample matrix, available equipment, and the need for derivatization.
Quantitative Performance
The following table summarizes the expected performance characteristics for the GC-MS and HPLC-UV methods for the quantification of trimethylcyclopentanone. These values are typical for the respective analytical techniques and would need to be experimentally confirmed during method validation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization |
| Linearity (R²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 10% | < 5% |
| Limit of Detection (LOD) | ~0.1 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 ng/mL | ~3 ng/mL |
Experimental Protocols
Detailed methodologies for both GC-MS and a proposed HPLC-UV method are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the direct quantification of trimethylcyclopentanone in a volatile solvent.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
Trimethylcyclopentanone standard.
-
Methanol or other suitable solvent, HPLC grade.
Procedure:
-
Standard Preparation: Prepare a stock solution of trimethylcyclopentanone in the chosen solvent. Create a series of calibration standards by serial dilution.
-
GC-MS Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 83 for 2,4,4-trimethylcyclopentanone[1]) against the concentration of the standards. Determine the concentration of trimethylcyclopentanone in the samples from the calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method with DNPH Derivatization
This method involves the derivatization of trimethylcyclopentanone with 2,4-dinitrophenylhydrazine (DNPH) prior to HPLC analysis.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a catalytic amount of sulfuric acid).
-
Trimethylcyclopentanone standard.
Procedure:
-
Derivatization:
-
To an aliquot of the sample or standard solution, add an excess of the DNPH reagent.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the solution and dilute with the mobile phase to a known volume.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile and increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 365 nm.
-
-
Standard Preparation: Prepare calibration standards of trimethylcyclopentanone and derivatize them in the same manner as the samples.
-
Analysis: Inject the derivatized standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the trimethylcyclopentanone-DNPH derivative against the concentration of the standards. Determine the concentration of trimethylcyclopentanone in the original samples from this curve, accounting for the dilution factor from the derivatization step.
Methodology Visualization
To further clarify the processes, the following diagrams illustrate the experimental workflow for method validation and the logical relationship of the HPLC-UV with derivatization method.
Caption: General workflow for analytical method validation.
Caption: Logical workflow for HPLC-UV analysis with derivatization.
References
- 1. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentanone, 2,4,4-trimethyl- [webbook.nist.gov]
- 3. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. research.utwente.nl [research.utwente.nl]
A Comparative Analysis of Theoretical and Experimental Spectral Data for 2,2,4-trimethylcyclopentanone
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's spectral properties is paramount for accurate identification, characterization, and quality control. This guide provides a detailed comparison of theoretical and experimental spectral data for 2,2,4-trimethylcyclopentanone, a ketone with applications in various chemical syntheses. By examining infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, this guide aims to offer a clear and objective evaluation of the predictive accuracy of theoretical models against real-world experimental results.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the experimental and theoretical spectral data obtained for this compound. Experimental data has been sourced from established spectral databases, while theoretical data has been generated using widely accepted computational prediction models.
Table 1: Infrared (IR) Spectroscopy Data
| Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Assignment |
| ~1745 | ~1750 | C=O (carbonyl) stretch |
| ~2960-2870 | ~2970-2880 | C-H (alkane) stretch |
Note: Experimental IR data is often broad and subject to environmental factors. The provided value represents the characteristic absorption peak for the carbonyl group.
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) | Carbon Atom Assignment |
| 221.4 | 220.5 | C=O (C1) |
| 53.6 | 52.8 | C(CH₃)₂ (C2) |
| 52.3 | 51.5 | CH₂ (C3) |
| 34.9 | 34.1 | CH (C4) |
| 32.7 | 31.9 | CH₂ (C5) |
| 25.1 | 24.5 | C(CH₃)₂ |
| 24.9 | 24.3 | C(CH₃)₂ |
| 21.0 | 20.4 | CH-CH₃ |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Experimental Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) | Proton Assignment | Multiplicity |
| Data not available in searched resources | ~2.3 | CH | Multiplet |
| Data not available in searched resources | ~1.8-2.0 | CH₂ | Multiplet |
| Data not available in searched resources | ~1.6-1.7 | CH₂ | Multiplet |
| Data not available in searched resources | ~1.1 | C(CH₃)₂ | Singlet |
| Data not available in searched resources | ~1.0 | C(CH₃)₂ | Singlet |
| Data not available in searched resources | ~0.9 | CH-CH₃ | Doublet |
Despite extensive searches, experimental ¹H NMR data for this compound could not be located in the publicly available spectral databases at the time of this guide's compilation.
Table 4: Mass Spectrometry (MS) Data
| Experimental m/z | Theoretical m/z (Monoisotopic) | Relative Intensity (%) | Assignment |
| 126 | 126.1045 | 36 | [M]⁺ (Molecular Ion) |
| 83 | - | 21 | [M - C₃H₇]⁺ |
| 69 | - | 23.5 | [M - C₄H₉O]⁺ |
| 56 | - | 100 | [C₄H₈]⁺ |
| 82 | - | 16.4 | [M - C₂H₄O]⁺ |
Note: The theoretical m/z for fragments is not calculated by basic prediction tools. The assignment of fragments is based on common fragmentation patterns for ketones.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific instrument parameters may vary.
Infrared (IR) Spectroscopy:
A sample of this compound is analyzed using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for a gas-phase spectrum, the sample is introduced into a gas cell. The spectrum is recorded over a range of 4000-400 cm⁻¹, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard. The solution is transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
Mass Spectrometry (MS):
The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The this compound sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source, where it is ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.
Visualization of the Comparison Workflow
The process of comparing theoretical and experimental spectral data can be visualized as a systematic workflow.
Caption: Workflow for comparing theoretical and experimental spectral data.
Conclusion
The comparison between theoretical and experimental spectral data for this compound reveals a strong correlation, particularly for IR and ¹³C NMR spectroscopy. The predicted values for the carbonyl stretch in the IR spectrum and the chemical shifts in the ¹³C NMR spectrum are in close agreement with the experimental data. While experimental ¹H NMR data was not available for a direct comparison, the predicted spectrum provides a valuable reference for future experimental work. In mass spectrometry, the predicted molecular ion peak is consistent with the experimental data, and the major fragmentation patterns can be rationalized, although predicting the relative intensities of fragment ions remains a challenge for theoretical models. This guide underscores the utility of computational tools in spectral prediction while also highlighting the indispensable role of experimental data for verification and comprehensive molecular characterization.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for 2,2,4-Trimethylcyclopentanone
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,2,4-Trimethylcyclopentanone, a flammable liquid ketone. Adherence to these procedural steps will mitigate risks and ensure compliance with hazardous waste regulations.
Immediate Safety and Hazard Identification
This compound is classified as a flammable liquid and is considered hazardous waste.[1] It is crucial to handle this chemical in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Data for Hazardous Waste Classification
While specific disposal concentration limits for this compound are not explicitly defined in publicly available regulatory documents, its classification as a flammable liquid hazardous waste is determined by its flashpoint. The following table summarizes the general characteristics used for the classification and disposal of such flammable liquids under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.
| Parameter | Regulatory Guideline | Relevance to this compound Disposal |
| Hazardous Waste Code | D001 (Ignitable Waste) | Assigned to wastes with a flash point below 140°F (60°C). |
| UN Number | UN1224 | Designated for "Ketones, liquid, n.o.s." for transportation purposes.[1] |
| Container Requirements | DOT-approved, chemically compatible containers | Waste must be stored in containers that will not react with the chemical, such as metal drums.[2] |
| Labeling | "Hazardous Waste" label with contents and hazards clearly marked | All containers must be properly labeled to ensure safe handling and disposal.[3][4] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the safe operational procedure for the collection and disposal of this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., metal safety can)
-
"Hazardous Waste" labels
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
-
Fume hood
-
Secondary containment bin
Procedure:
-
Designate a Waste Collection Area: Establish a specific, well-ventilated area within the laboratory for the accumulation of this compound waste, preferably inside a fume hood and away from heat or ignition sources.
-
Prepare the Waste Container:
-
Select a clean, dry, and chemically compatible waste container.
-
Affix a "Hazardous Waste" label to the container.
-
Fill out the label with the full chemical name ("this compound"), the date accumulation begins, and other required information as per your institution's policy.
-
-
Waste Collection:
-
When generating waste, carefully transfer the this compound into the designated waste container.
-
Avoid overfilling the container; a general rule is to fill to no more than 90% capacity to allow for vapor expansion.
-
Keep the container securely closed at all times, except when adding waste.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other incompatible waste streams, such as strong oxidizing agents, to prevent chemical reactions.[5]
-
-
Storage:
-
Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is secure and only accessible to authorized personnel.
-
-
Request for Disposal:
-
Once the container is full or the waste is no longer being generated, complete the hazardous waste label with the final accumulation date.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5] Do not attempt to dispose of the chemical down the drain or in regular trash.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Navigating the Safe Handling of 2,2,4-Trimethylcyclopentanone: A Guide to Personal Protective Equipment and Disposal
For the discerning researcher, scientist, and drug development professional, the meticulous handling of specialized chemical reagents is paramount. This guide provides an in-depth, procedural framework for the safe use of 2,2,4-Trimethylcyclopentanone, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our commitment is to empower you with the knowledge to not only utilize this compound effectively but also to ensure a culture of safety and environmental responsibility within your laboratory.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound. This ensures protection against the primary routes of exposure: inhalation, skin contact, and eye contact.
Respiratory Protection
Given that this compound is a volatile liquid, engineering controls such as fume hoods are the first line of defense. In situations where ventilation is inadequate or during spill response, respiratory protection is mandatory.
Recommended Respiratory Protection:
| Condition | Respirator Type | Rationale |
| Routine Handling (in a certified fume hood) | Not generally required | A properly functioning fume hood provides adequate vapor removal. |
| Weighing/Transferring outside of a fume hood | Air-purifying respirator (APR) with organic vapor cartridges | Protects against inhalation of vapors that may escape during brief, open-air manipulations. |
| Spill or Emergency Situations | Self-contained breathing apparatus (SCBA) | Provides the highest level of respiratory protection in environments with high or unknown vapor concentrations. |
Hand Protection
The selection of appropriate gloves is critical to prevent skin contact. Not all glove materials offer the same level of protection against ketones.
Glove Selection Guide for Ketones:
| Glove Material | Recommendation | Justification |
| Butyl Rubber | Excellent | Offers superior resistance to ketones. |
| PVA (Polyvinyl Alcohol) Coated | Excellent | Specifically designed for protection against ketones and other organic solvents. |
| Nitrile | Not Recommended for prolonged use | Can degrade upon extended contact with ketones. Suitable for incidental contact only. |
| Latex | Not Recommended | Offers poor resistance to ketones. |
Always inspect gloves for any signs of degradation or perforation before use. Double-gloving can provide an additional layer of safety.
Eye and Face Protection
Chemical splash goggles are the minimum requirement for eye protection when handling this compound. For operations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Protective Clothing
A flame-retardant lab coat should be worn to protect against splashes and potential flash fires. For larger scale operations, a chemical-resistant apron may be necessary. Ensure that clothing is made of a material that will not melt or adhere to the skin in the event of a fire.
Operational Workflow for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and accidents.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: A Commitment to Environmental Stewardship
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility. As a flammable organic solvent, it is classified as a hazardous waste.[7][8]
Waste Segregation
All waste streams containing this compound must be segregated from non-hazardous waste. This includes:
-
Liquid Waste: Unused or waste this compound and solutions containing it should be collected in a dedicated, properly labeled, and sealed container.
-
Solid Waste: Contaminated items such as gloves, paper towels, and pipette tips must be collected in a separate, clearly labeled hazardous waste container.
Disposal Procedure
-
Containerization: Use chemically compatible containers for waste collection. Ensure containers are in good condition and have secure lids.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the associated hazards (e.g., Flammable).
-
Storage: Store hazardous waste in a designated satellite accumulation area that is at or near the point of generation.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound down the drain.
Caption: A clear and compliant disposal plan for this compound waste.
By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents. This commitment to best practices is the hallmark of scientific excellence.
References
- 1. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.fr [fishersci.fr]
- 3. chemwhat.com [chemwhat.com]
- 4. 2,4,4-Trimethylcyclopentanone, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 8. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
